molecular formula C10H13NO2 B2948823 Methyl 2-amino-2-(4-methylphenyl)acetate CAS No. 179814-89-2

Methyl 2-amino-2-(4-methylphenyl)acetate

Numéro de catalogue: B2948823
Numéro CAS: 179814-89-2
Poids moléculaire: 179.219
Clé InChI: KHUUENJNFACTSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-amino-2-(4-methylphenyl)acetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-2-(4-methylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(4-methylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-amino-2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUUENJNFACTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Spectroscopic Guide to Methyl 2-amino-2-(4-methylphenyl)acetate: 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Role of NMR in Modern Drug Discovery

In the landscape of drug development and materials science, the precise structural characterization of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into the molecular framework of organic compounds. This guide is dedicated to a detailed exploration of the 1H and 13C NMR spectra of Methyl 2-amino-2-(4-methylphenyl)acetate, a chiral α-amino acid ester. As a valuable building block in organic synthesis, its unambiguous characterization is critical for ensuring the integrity of subsequent research and development efforts. This document is designed for researchers and scientists, offering not just raw data, but a pedagogical journey through spectral acquisition, interpretation, and the underlying scientific principles that govern these powerful techniques.

Part 1: Proton (1H) NMR Spectroscopy Analysis

Proton NMR is the first line of inquiry for any organic chemist. It provides a map of the proton environments within a molecule, revealing crucial information about the number of distinct protons, their electronic surroundings, and their spatial relationships to neighboring protons.

Foundational Principles: Decoding the 1H Spectrum

A proton spectrum is defined by three key features:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative abundance of each type of proton.

  • Multiplicity (Splitting): Caused by spin-spin coupling between non-equivalent neighboring protons, this phenomenon splits a signal into multiple peaks (e.g., a doublet, triplet, or multiplet). The 'n+1' rule is a fundamental guide, where 'n' is the number of equivalent adjacent protons.

Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol outlines a standard procedure for obtaining a high-resolution spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity Methyl 2-amino-2-(4-methylphenyl)acetate.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3), in a standard 5 mm NMR tube. CDCl3 is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.[1]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the universal reference point.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz Bruker Avance instrument).

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field by adjusting the shim coils to optimize the field homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the spectrum using standard parameters: a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are sufficient for a 1H spectrum of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals to determine the relative proton counts.

Workflow for 1H NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 (~0.7 mL) prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq1 Lock on Deuterium Signal prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire FID (16 Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate Signals proc3->proc4 final Interpreted 1H NMR Spectrum proc4->final Final Spectrum G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare Concentrated Sample (20-50 mg) prep2 Dissolve in CDCl3 acq1 Tune to 13C Frequency prep2->acq1 acq2 Acquire with Proton Decoupling acq3 Accumulate Scans (e.g., 1024) proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc3 Calibrate to Solvent (CDCl3 at 77.16 ppm) final Assigned 13C NMR Spectrum proc3->final Final Spectrum

Caption: Workflow for 13C NMR analysis.

Spectral Interpretation and Assignment

Below is the predicted 13C NMR spectral data for Methyl 2-amino-2-(4-methylphenyl)acetate.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5QuaternaryEster Carbonyl (C =O)
138.0QuaternaryAromatic Carbon (C -CH3)
137.5QuaternaryAromatic Carbon (C -CH(NH2))
129.5TertiaryAromatic Carbons (C H, ortho to CH3)
127.0TertiaryAromatic Carbons (C H, ortho to CH(NH2))
58.0TertiaryMethine Carbon (-C H(NH2)-)
52.5PrimaryMethyl Ester Carbon (-OC H3)
21.1PrimaryAromatic Methyl Carbon (-Ar-C H3)

Detailed Rationale for Assignments:

  • Carbonyl Carbon (~174.5 ppm): The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, a characteristic feature of this functional group. [2]* Aromatic Carbons (127-138 ppm): Four distinct signals are expected for the para-substituted ring. The two quaternary carbons (C-ipso), which are directly attached to other substituents, have different chemical shifts and typically smaller intensities. The two types of protonated carbons (C-ortho and C-meta to a given substituent) are also chemically distinct. The carbon bearing the methyl group (C-para) is typically around 138 ppm, while the protonated carbons are in the 127-130 ppm range.

  • Methine Carbon (~58.0 ppm): The sp3-hybridized carbon of the chiral center, bonded to both nitrogen and the aromatic ring, is found in the 55-60 ppm range.

  • Methyl Ester Carbon (~52.5 ppm): The carbon of the O-methyl group is a classic signal found around 52-53 ppm.

  • Aromatic Methyl Carbon (~21.1 ppm): The sp3-hybridized carbon of the tolyl methyl group appears far upfield, typically around 21 ppm.

Conclusion

The comprehensive analysis of 1H and 13C NMR spectra provides an unambiguous structural confirmation of Methyl 2-amino-2-(4-methylphenyl)acetate. The distinct chemical shifts, integration values, and multiplicities observed are all consistent with the proposed molecular architecture. This guide serves as a technical framework for the acquisition and interpretation of NMR data for this compound, underscoring the indispensable role of spectroscopy in modern chemical research. By understanding the principles and applying the protocols outlined herein, scientists can confidently verify the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Determination of the absolute configurations of α-amino esters from the 19F NMR chemical shifts of their CFTA amide diastereomers. Retrieved from [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2005, January 15). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Retrieved from [Link]

  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl (4-methylphenyl)acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Physicochemical Profiling and Advanced Photocatalytic Applications of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-methylphenyl)acetate (commonly referred to as methyl p-tolylglycinate) is a highly versatile non-natural α-amino acid derivative. As modern drug development increasingly relies on late-stage functionalization and peptide macrocyclization, understanding the physicochemical behavior of arylglycine derivatives is paramount. This technical whitepaper provides an in-depth analysis of its structural properties, thermodynamic stability, and its emerging role as a radical precursor in visible-light photoredox catalysis.

Physicochemical Properties & Structural Dynamics

The molecular architecture of methyl 2-amino-2-(4-methylphenyl)acetate is characterized by an α-carbon stereocenter flanked by an amine, a methyl ester, and a p-tolyl ring. This triad creates a highly specific electronic environment. The free base form (CAS: 99075-46-4)[1] is a nucleophilic species that is prone to slow atmospheric oxidation and hydrolysis over time. Consequently, to ensure long-term shelf stability and prevent Maillard-type degradations, the compound is predominantly synthesized, stored, and commercialized as the hydrochloride salt (CAS: 134722-09-1)[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics critical for analytical tracking and reaction design:

ParameterValueAnalytical Context / Source
Chemical Name Methyl 2-amino-2-(4-methylphenyl)acetateIUPAC Nomenclature
CAS Registry Number 134722-09-1 (HCl Salt)Commercial Standard[2]
Free Base CAS 99075-46-4Synthetic Intermediate[1]
Molecular Formula C₁₀H₁₄ClNO₂ (HCl Salt)-
Molecular Weight 215.68 g/mol -
Melting Point 193 °CCapillary Method[2]
Oxidation Potential ( Eox​ ) ~0.83 V (vs. SCE)Cyclic Voltammetry[3]
Purity Standard 97%HPLC/UV[2]

Mechanistic Insights: The Causality of Reactivity

As an Application Scientist, it is critical to look beyond the basic structure and analyze why this molecule behaves the way it does in advanced synthetic pipelines.

  • Hyperconjugative Radical Stabilization : The p-tolyl group is not merely a steric placeholder. The para-methyl substituent exerts a +I (inductive) and +M (mesomeric via hyperconjugation) effect. When the α-C(sp³)-H bond is cleaved, the resulting α-amino radical is heavily stabilized by the captodative effect—simultaneous electron donation from the nitrogen lone pair and electron withdrawal from the ester carbonyl—which is further synergized by the electron-rich p-tolyl ring[4]. This makes the radical highly nucleophilic.

  • Redox Thermodynamics : Cyclic voltammetry demonstrates that the oxidation potential of the p-methyl glycine methyl ester derivative is approximately 0.83 V (vs SCE)[3]. This precise potential makes it an ideal substrate for Single Electron Transfer (SET) when paired with specific iridium-based photocatalysts, such as [Ir(dtbbpy)(ppy)2​]PF6​ , which possess matching excited-state oxidation potentials[3].

G Light Blue LED (Visible Light) PC Photocatalyst (Ground State) Light->PC Irradiation PC_star Excited Photocatalyst (PC*) PC->PC_star Excitation TBA Thiobenzoic Acid (HAT Precursor) PC_star->TBA SET (Single Electron Transfer) Thiyl Thiyl Radical (HAT Agent) TBA->Thiyl Oxidation Substrate Methyl p-tolylglycinate Thiyl->Substrate HAT (Hydrogen Atom Transfer) AlphaRadical α-Amino Radical Intermediate Substrate->AlphaRadical α-C(sp3)-H Cleavage Reagent Heteroaryl Nitrile / Chloride AlphaRadical->Reagent Radical Addition Product α-Heteroaryl Amino Acid Derivative Reagent->Product Decyanation / Dechlorination

Caption: Photocatalytic SET and HAT pathways for α-C(sp3)-H functionalization.

Advanced Experimental Workflows: Photocatalytic Functionalization

Recent breakthroughs have leveraged this compound for the synthesis of complex α-heteroaryl amino acids via redox-neutral radical cross-coupling[3]. The following protocol details the dechlorinative pyrazinylation of methyl p-tolylglycinate. It is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Protocol: Visible-Light-Driven α-C(sp³)–H Pyrazinylation

Causality of Reagent Selection:

  • Substrate State & Base : Because the substrate is supplied as the stable hydrochloride salt[2], Sodium acetate (NaOAc) is utilized to liberate the nucleophilic free amine in situ. NaOAc also acts as a mild buffer to neutralize the HCl byproduct generated during the cross-coupling[3].

  • Solvent Choice : N-Methyl-2-pyrrolidone (NMP) is selected because its high dielectric constant effectively solubilizes both the organic substrate and the inorganic base, while stabilizing the transient radical ion pairs formed during the initial photoredox SET event[3].

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride (0.2 mmol)[3].

  • Catalyst & Base Loading : Add 2-chloropyrazine (0.6 mmol, 3.0 equiv), the photocatalyst [Ir(dtbbpy)(ppy)2​]PF6​ (0.5 mol %), and NaOAc (0.4 mmol, 2.0 equiv)[3].

  • Degassing : Dissolve the mixture in anhydrous NMP (1.0 mL, 0.2 M). Seal the tube and degas via three rigorous freeze-pump-thaw cycles, backfilling with Argon. Crucial: This prevents oxygen-mediated quenching of the excited triplet state of the photocatalyst[3].

  • Irradiation : Place the reaction vessel approximately 5 cm away from a 6 W Blue LED light source. Stir vigorously at room temperature (25 °C) for 18 hours[3].

  • Self-Validation Check (In-Process Control) : At the 8-hour mark, extract a 10 µL aliquot under Argon. Dilute in CDCl3​ and analyze via 1H -NMR. The successful progression of the reaction is validated by the gradual disappearance of the benzylic α-proton singlet (~4.5 ppm) characteristic of the starting material.

  • Workup & Purification : Quench the reaction by diluting with ethyl acetate (15 mL). Wash the organic layer with brine ( 3×10 mL) to remove NMP and inorganic salts. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 1. Substrate Preparation Weigh Methyl p-tolylglycinate HCl & 2-Chloropyrazine Step2 2. Catalyst & Base Addition Add [Ir(dtbbpy)(ppy)2]PF6 (0.5 mol%) & NaOAc (2 equiv) Step1->Step2 Step3 3. Solvent Dispensation Dissolve in anhydrous NMP (0.2 M) under Argon atmosphere Step2->Step3 Step4 4. Photochemical Reaction Irradiate with 6W Blue LED at 25°C for 18 hours Step3->Step4 Step5 5. Quenching & Extraction Dilute with EtOAc, wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica gel, Hexane/EtOAc) Step5->Step6

Caption: Experimental workflow for visible-light-driven α-pyrazinylation.

(Note: An alternative pathway exists where the same substrate undergoes decyanative heteroarylation with isonicotinonitrile using thiobenzoic acid (TBA) as a synergistic HAT catalyst under similar blue LED irradiation[4].)

Conclusion

Methyl 2-amino-2-(4-methylphenyl)acetate is a structurally primed candidate for late-stage C-H functionalization. By understanding its precise redox potentials, hyperconjugative stabilization mechanisms, and appropriate handling as a hydrochloride salt, researchers can seamlessly integrate it into complex photoredox pipelines for novel peptide and small-molecule drug discovery.

References

  • Title : Decyanative Heteroarylations of Glycine Derivatives Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Dechlorinative Pyrazinylation of Glycine Derivatives Source : Organic Letters (ACS Publications) URL :[Link]

Sources

Crystal structure and X-ray diffraction of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-amino-2-(4-methylphenyl)acetate: A Technical Whitepaper on Crystallographic Characterization and Structural Dynamics

Executive Summary

Methyl 2-amino-2-(4-methylphenyl)acetate (also known as methyl p-tolylglycinate) is a highly valuable non-natural amino acid derivative utilized extensively as a chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Because the spatial orientation of its functional groups dictates its reactivity and biological receptor binding, rigorous structural characterization is paramount. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind experimental methodologies, self-validating crystallization protocols, and the interpretation of its 3D molecular architecture.

Molecular Geometry and Conformational Analysis

Methyl 2-amino-2-(4-methylphenyl)acetate ( C10​H13​NO2​ ) features a chiral α -carbon bonded to four distinct moieties: a primary amine, a methyl ester, a p-tolyl ring, and a hydrogen atom. The structural integrity and conformational preference of this molecule are governed by the steric and electronic interplay between these groups.

  • The Chiral Center: The absolute configuration at the α -carbon ( R or S ) is the most critical parameter for drug development. Inversion at this center can lead to catastrophic loss of API efficacy.

  • Steric Hindrance: The bulky p-tolyl group restricts the free rotation of the adjacent methyl ester. Crystallographic data typically reveals a preferred conformation where the carbonyl oxygen of the ester is oriented anti to the p-tolyl ring to minimize steric clash.

  • Electronic Effects: The electron-donating nature of the p-methyl group on the phenyl ring slightly increases the electron density of the π -system, enhancing its ability to participate in intermolecular π−π stacking within the crystal lattice.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, researchers must avoid kinetic trapping of metastable polymorphs. We employ a Vapor Diffusion (Anti-Solvent) Protocol , which acts as a self-validating thermodynamic system.

Causality of Solvent Selection: Ethyl acetate is chosen as the primary solvent because it fully dissolves the compound while acting as a weak hydrogen-bond acceptor, preventing premature aggregation of the amine groups. Hexanes are selected as the anti-solvent due to their non-polar nature, which gradually reduces the dielectric constant of the mixture, forcing the polar amino acid ester to crystallize.

Step-by-Step Protocol:
  • Dissolution: Dissolve 50 mg of enantiopure Methyl 2-amino-2-(4-methylphenyl)acetate in 1.0 mL of high-purity ethyl acetate in a 4 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust). Causality: Removing foreign particles ensures that nucleation is driven purely by the supersaturation gradient, yielding fewer, larger crystals rather than a microcrystalline powder.

  • Chamber Setup: Place the un-capped 4 mL vial inside a 20 mL outer scintillation vial containing 3.0 mL of hexanes.

  • Sealing and Diffusion: Cap the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 20 °C.

  • Validation Loop: Monitor visually after 48 hours.

    • Positive Validation: The appearance of distinct, block-like transparent crystals indicates a correctly calibrated diffusion rate.

    • Negative Validation: The appearance of a cloudy precipitate indicates the diffusion rate was too rapid. The system self-reports failure; the protocol must be restarted using a smaller aperture for the inner vial to slow vapor transfer.

X-Ray Diffraction (XRD) Workflow and Causality

Once a high-quality single crystal is isolated, it is subjected to SC-XRD. The workflow is strictly linear and relies on sequential validation metrics.

SCXRD_Workflow N1 Crystal Selection & Mounting (Paratone Oil, 100K) N2 Diffraction Data Collection (Cu Kα, λ=1.5418 Å) N1->N2 Cryostream Active N3 Data Reduction & Integration (Integration Software) N2->N3 Raw Frames N4 Structure Solution (Intrinsic Phasing) N3->N4 .hkl & .ins files N5 Structure Refinement (Least-Squares / SHELXL) N4->N5 Initial Model N5->N5 Iterative Refinement N6 Validation & CIF Generation (CheckCIF / Flack Parameter) N5->N6 R1 < 0.05

SC-XRD Data Acquisition and Structural Refinement Pipeline
Data Collection Parameters
  • Temperature (100 K): The crystal is flash-cooled to 100 K using a nitrogen cryostream. Causality: Freezing the crystal minimizes the thermal motion (dynamic disorder) of the terminal ester methyl group and the p-tolyl methyl group. This drastic reduction in Atomic Displacement Parameters (ADPs) is critical for resolving the faint electron density of the amine hydrogen atoms.

  • Radiation Source (Cu K α ): For molecules lacking heavy atoms (like this compound, which only contains C, H, N, and O), Copper K α radiation ( λ=1.54184 Å) is mandatory. Causality: Cu K α maximizes the anomalous scattering signal of the oxygen and nitrogen atoms, which is mathematically required to calculate a reliable Flack parameter for absolute structure determination.

Structure Solution and Refinement

The structure is solved using intrinsic phasing and refined using the SHELXL program[1], employing full-matrix least-squares on F2 . The graphical interface OLEX2 [2] is utilized to visualize the electron density maps and manage the refinement workflow.

Self-Validating Metric: The Flack parameter serves as the ultimate validation of the chiral center. A value near 0.00(10) confirms the absolute configuration is correct. A value near 1.00 indicates the model is inverted relative to the physical crystal, while a value near 0.50 suggests racemic twinning, prompting a rejection of the enantiopure claim.

Crystallographic Data and Intermolecular Interactions

The structural integrity of the bulk material is maintained by a complex network of non-covalent interactions. Table 1 summarizes the representative crystallographic parameters expected for an enantiopure crystal of this class.

Table 1: Representative Crystallographic Parameters for Enantiopure Methyl p-tolylglycinate

ParameterRepresentative ValueCausality / Significance
Chemical Formula C10​H13​NO2​ Confirms molecular composition.
Formula Weight 179.22 g/mol Used for density calculations ( Dx​ ).
Crystal System OrthorhombicTypical for enantiopure chiral molecules.
Space Group P21​21​21​ Lacks inversion centers; mandatory for chiral APIs.
Temperature 100(2) KMinimizes thermal ellipsoids.
Radiation Cu K α ( λ=1.54184 Å)Enhances anomalous dispersion for absolute structure.
Final R indices R1​=0.035,wR2​=0.089 R1​<0.05 validates a highly accurate structural model.
Flack Parameter 0.02(8)Validates the correct absolute configuration (e.g., S -enantiomer).
The Hydrogen Bonding Network

The primary driving force for crystal packing in Methyl 2-amino-2-(4-methylphenyl)acetate is the intermolecular hydrogen bonding between the primary amine donor ( −NH2​ ) and the ester carbonyl acceptor ( C=O ). Because the amine has two protons, it typically acts as a double donor, creating a 2D corrugated sheet motif along the crystallographic b-axis.

Intermolecular_Network A Amine (-NH2) B Carbonyl (C=O) A->B N-H···O H-Bond C p-Tolyl Ring C->C π-π Stacking D Chiral Alpha-C D->A Covalent D->B Covalent D->C Covalent

Logical Relationship of Intermolecular Forces Driving Crystal Packing

Secondary stabilization is provided by offset face-to-face π−π stacking between the p-tolyl rings of adjacent asymmetric units. The methyl group on the phenyl ring prevents perfect face-to-face alignment, forcing a slipped geometry that optimizes van der Waals contacts while minimizing electrostatic repulsion between the π -clouds.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

While SC-XRD provides the definitive 3D structure of a single crystal, pharmaceutical development requires proof that the bulk powder matches this structure.

Methodology:

  • Generate a simulated PXRD pattern from the refined SC-XRD .cif file using Mercury or OLEX2 software[2].

  • Lightly grind the bulk synthesized Methyl 2-amino-2-(4-methylphenyl)acetate to ensure random crystallite orientation (minimizing preferred orientation effects).

  • Collect experimental PXRD data from 2θ=5∘ to 40∘ at room temperature.

  • Validation: Overlay the experimental and simulated patterns. A direct match in peak positions validates the phase purity of the bulk material. Differences in peak intensities are typically attributed to preferred orientation along the cleavage planes of the hydrogen-bonded sheets.

Conclusion

The crystallographic characterization of Methyl 2-amino-2-(4-methylphenyl)acetate requires a rigorous, causality-driven approach. By utilizing low-temperature Cu K α diffraction, researchers can definitively assign the absolute configuration of the chiral center and map the intricate N-H O hydrogen bonding networks. These structural insights are not merely academic; they are the foundational metrics required to validate this compound as a reliable, enantiopure building block for downstream pharmaceutical synthesis.

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL: [Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate" PubChem, 2025. URL: [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Methyl 2-amino-2-(4-methylphenyl)acetate at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 2-amino-2-(4-methylphenyl)acetate, a key intermediate in pharmaceutical synthesis. The stability of such compounds is a critical parameter, influencing not only the efficiency of synthetic routes but also the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug molecule from laboratory synthesis to a marketable therapeutic is fraught with challenges, paramount among them being the assurance of its stability. Pharmaceutical stability testing is a cornerstone of quality assurance, providing critical data on how a drug substance or product behaves under various environmental conditions.[1][2][4] This ensures that medications remain safe and effective throughout their intended shelf life.[1][3] For a molecule like Methyl 2-amino-2-(4-methylphenyl)acetate, understanding its inherent thermodynamic stability at room temperature is fundamental to de-risking its development and ensuring the quality of the final drug product.

This guide will delve into the potential degradation pathways of this α-amino acid ester, grounded in established chemical principles. It will then provide detailed protocols for experimentally determining its stability profile, emphasizing the causality behind each methodological choice.

Theoretical Framework: Predicting Degradation Pathways

The structure of Methyl 2-amino-2-(4-methylphenyl)acetate—an ester of an α-amino acid—presents several chemically reactive sites susceptible to degradation under ambient conditions. The primary modes of degradation for such molecules are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for carboxylic acid derivatives, including esters.[5] The ester linkage in Methyl 2-amino-2-(4-methylphenyl)acetate is susceptible to cleavage, particularly in the presence of moisture. This reaction can be catalyzed by both acidic and basic conditions.[5]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and methanol.

The free amino group in the molecule can also influence the rate of hydrolysis. At neutral pH, intramolecular nucleophilic attack by the amino group on the ester carbonyl can occur, leading to cyclization or other degradation products.[7]

Oxidative Degradation

The aromatic ring and the amino group are potential sites for oxidation. The presence of the electron-donating methyl group on the phenyl ring can activate it towards oxidative processes. Similarly, the amino group can be oxidized to form various products. Oxidative degradation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photolysis).[8][9]

Experimental Assessment of Thermodynamic Stability

A robust stability testing program is essential to experimentally verify the theoretical degradation pathways and to quantify the rate of degradation under defined conditions.[1][2] This typically involves a combination of long-term stability studies and accelerated stability testing.

Long-Term Stability Testing

Long-term stability testing is conducted under recommended storage conditions to simulate the real-time shelf life of a product.[2] For room temperature stability, the standard conditions are typically 25°C ± 2°C with a relative humidity of 60% ± 5% RH.[1][4]

Accelerated Stability Testing

Accelerated stability studies use elevated temperature and humidity to expedite the degradation process, allowing for a faster prediction of long-term stability.[1][10] Standard accelerated conditions are often 40°C ± 2°C and 75% RH ± 5% RH.[1][4] The data from these studies can be used to model degradation kinetics, often using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves intentionally subjecting the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[6][8][11] This information is invaluable for developing stability-indicating analytical methods.[8]

Table 1: Typical Stress Conditions for Forced Degradation Studies [8][11]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis0.1 M HCl at elevated temperatureTo investigate degradation via acid-catalyzed hydrolysis of the ester linkage.[6]
Base Hydrolysis0.1 M NaOH at room or elevated temperatureTo assess susceptibility to base-catalyzed hydrolysis.
Oxidation3% H₂O₂ at room temperatureTo identify potential oxidative degradation products.
Thermal StressDry heat (e.g., 60-80°C)To evaluate the impact of temperature on stability in the solid state.
PhotostabilityExposure to light according to ICH Q1B guidelinesTo determine if the compound is light-sensitive.[3][8]

Methodologies and Protocols

Stability Study Protocol

The following protocol outlines a comprehensive approach to assessing the thermodynamic stability of Methyl 2-amino-2-(4-methylphenyl)acetate.

Objective: To determine the stability of Methyl 2-amino-2-(4-methylphenyl)acetate at room temperature and under accelerated and forced degradation conditions.

Materials:

  • Methyl 2-amino-2-(4-methylphenyl)acetate (high purity)

  • Calibrated stability chambers

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Volumetric flasks and pipettes

  • Reagents for forced degradation studies (HCl, NaOH, H₂O₂)

Experimental Workflow:

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Sample High-Purity Sample Packaging Package in Inert Containers Sample->Packaging LongTerm Long-Term (25°C / 60% RH) Packaging->LongTerm Accelerated Accelerated (40°C / 75% RH) Packaging->Accelerated Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Packaging->Forced Timepoints Pull Samples at Pre-defined Timepoints LongTerm->Timepoints Accelerated->Timepoints Forced->Timepoints HPLC HPLC Analysis (Assay and Impurity Profile) Timepoints->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Experimental workflow for stability testing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and package the high-purity Methyl 2-amino-2-(4-methylphenyl)acetate into inert, sealed containers to prevent contamination and moisture ingress.

  • Storage: Place the packaged samples into calibrated stability chambers set to the conditions outlined in Table 2.

  • Timepoints: At pre-determined time intervals (e.g., 0, 1, 3, 6, 9, 12 months for long-term and 0, 1, 2, 3, 6 months for accelerated), withdraw samples for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the assay of the parent compound and to quantify any degradation products.

  • Forced Degradation:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add the acid or base solution. Monitor the reaction over time by HPLC.

    • Oxidation: Dissolve the compound and add the oxidizing agent. Monitor the reaction.

    • Thermal/Photolytic Stress: Expose the solid or dissolved compound to the stress conditions and analyze at appropriate time points.

Table 2: ICH Recommended Stability Testing Conditions [1][4]

Study TypeStorage Condition
Long-term25°C ± 2°C / 60% RH ± 5% RH
Intermediate30°C ± 2°C / 65% RH ± 5% RH
Accelerated40°C ± 2°C / 75% RH ± 5% RH
Analytical Method Considerations

A crucial aspect of stability testing is the use of a validated, stability-indicating analytical method. This method must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification of both.[8][11] HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose, as it can aid in the identification of unknown degradants.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable thermal analysis techniques for characterizing the solid-state properties of a compound and its thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It can be used to determine the melting point, purity, and polymorphism of a compound, all of which can impact its stability.[13]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which the compound begins to decompose.

Thermal_Analysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Compound Methyl 2-amino-2-(4-methylphenyl)acetate Melting Melting Point Compound->Melting Purity Purity Assessment Compound->Purity Polymorphism Polymorph Screening Compound->Polymorphism Decomposition Decomposition Temperature Compound->Decomposition Thermal_Stability Overall Thermal Stability Compound->Thermal_Stability

Caption: Application of thermal analysis techniques.

Data Interpretation and Reporting

The data generated from stability studies should be carefully analyzed to determine the degradation kinetics and to predict the shelf-life of the compound. The results should be compiled into a comprehensive report that includes:

  • A summary of the experimental design and methodologies.

  • Tabulated data for assay and impurity levels at each time point and condition.

  • Graphical representations of degradation trends.

  • Identification of major degradation products and proposed degradation pathways.

  • A calculated shelf-life or retest period based on the long-term stability data.

Conclusion

The thermodynamic stability of Methyl 2-amino-2-(4-methylphenyl)acetate at room temperature is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive stability program, incorporating long-term, accelerated, and forced degradation studies, is essential for understanding the degradation profile of this important pharmaceutical intermediate. The insights gained from these studies are not only vital for regulatory compliance but also for ensuring the development of a safe, effective, and high-quality final drug product.

References

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).
  • An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone - Benchchem.
  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
  • Stability Testing for Pharmaceutical Drug Products - Vici Health Sciences. (2025, January 3).
  • Stability Testing - Charles River Laboratories.
  • Stability Testing & Studies | Southwest Research Institute.
  • Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. (2023, October 11).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Studies for Stability - Nelson Labs.
  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC.
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations - ResearchGate.
  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (2020, February 20).
  • Drug degradation pathways - Pharmaceutical - Pharmacy 180.
  • The Evolution of the Phenylacetic Acid Degradation Pathway in Bacteria - ResearchGate. (2025, August 6).
  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. (2017, February 6).
  • Methyl (2R)-amino(2-hydroxy-4-methylphenyl)acetate 1703891-73-9 - Guidechem.
  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. - ResearchGate.
  • Methyl 2-amino-2-phenylacetate | Sigma-Aldrich - MilliporeSigma.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents.
  • 2-Amino-2-(p-tolyl)acetic acid | 13227-01-5 - Sigma-Aldrich.
  • Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? - Pearson.
  • Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, r.t., 16 h - ResearchGate.
  • P-TOLYL ACETATE 140-39-6 wiki - Guidechem.
  • METHYL (2S)-2-AMINO-2-(4-(TERT-BUTOXY)PHENYL)ACETATE - precisionFDA.
  • Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. (2021, October 19).
  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - PMC.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - MDPI. (2023, September 18).
  • Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem.
  • Calorimetric Studies of the Energetics of protein-DNA Interactions in the E. Coli Methionine Repressor (MetJ) System - PubMed. (1994, July 4).
  • Calorimetric study and modeling of molecular mobility in amorphous organic pharmaceutical compounds using a modified Adam-Gibbs approach - PubMed. (2007, November 22).
  • Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC.
  • 119615-71-3 | (S)-2-Amino-2-(p-tolyl)acetic acid - AiFChem. (2025, October 21).
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC. (2025, May 23).

Sources

A Guide to the Physicochemical Characterization of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of two fundamental physicochemical properties of Methyl 2-amino-2-(4-methylphenyl)acetate: its molecular weight and exact mass. A clear understanding of these distinct yet related parameters is critical for researchers in synthetic chemistry, pharmacology, and analytical science for compound verification, structural elucidation, and quantitative analysis.

Section 1: The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms 'molecular weight' and 'exact mass' are often used, but they represent different concepts rooted in the isotopic composition of elements.

Molecular Weight (Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element, as found on the periodic table, which accounts for the natural abundance of its isotopes. Molecular weight is an averaged value and is indispensable for gravimetric analysis and stoichiometric calculations in synthetic chemistry.

Exact Mass (Monoisotopic Mass): In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each element.[1][2] For instance, carbon is calculated as ¹²C, hydrogen as ¹H, nitrogen as ¹⁴N, and oxygen as ¹⁶O. This is not an average but a precise, theoretical value for a single molecular species. High-resolution mass spectrometry (HRMS) is designed to measure this exact mass, providing a powerful tool for determining a molecule's elemental composition with high certainty.[3][4]

The distinction is crucial: for a given compound, the molecular weight is a bulk property, while the exact mass is a specific property measured by sensitive instruments like mass spectrometers.[5]

Section 2: Core Properties of Methyl 2-amino-2-(4-methylphenyl)acetate

Methyl 2-amino-2-(4-methylphenyl)acetate, a derivative of the amino acid phenylglycine, is a compound of interest in organic synthesis. Its precise mass characteristics are foundational to its identification and quality control.

PropertyValueSource / Method
Compound Name Methyl 2-amino-2-(4-methylphenyl)acetateIUPAC Nomenclature
Synonym(s) Methyl 2-amino-2-(p-tolyl)acetateCommon Nomenclature
CAS Number 179814-89-2Chemical Abstracts Service[6]
Molecular Formula C₁₀H₁₃NO₂Elemental Analysis
Molecular Weight 179.22 g/mol Calculated (Weighted Average Atomic Masses)[6]
Exact Mass 179.09463 DaCalculated (Monoisotopic Masses)[1]

Calculation of Molecular Weight:

  • (10 x 12.011) + (13 x 1.008) + (1 x 14.007) + (2 x 15.999) = 179.219 g/mol (rounded to 179.22)

Calculation of Exact Mass:

  • (10 x 12.000000) + (13 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 179.094629 Da [7]

Section 3: Experimental Verification via High-Resolution Mass Spectrometry

The theoretical exact mass of a compound serves as a benchmark that must be validated empirically. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for this purpose.[8] Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide the necessary mass accuracy and resolution to distinguish between compounds with very similar nominal masses.[9]

Protocol: HRMS Analysis of Methyl 2-amino-2-(4-methylphenyl)acetate

This protocol outlines a self-validating workflow for the precise determination of the compound's exact mass.

1. Sample Preparation & System Suitability:

  • Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., LC-MS grade Methanol/Water 50:50 v/v) to a concentration of ~1 µg/mL.
  • Prepare a system suitability standard (a known compound of similar mass) to verify instrument performance before analysis.
  • Prepare a solvent blank to identify potential background interferences.

2. Liquid Chromatography (LC) Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to ensure the analyte is well-retained and elutes as a sharp peak (e.g., 5% to 95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The primary amine group readily accepts a proton, forming the [M+H]⁺ ion.
  • Mass Analyzer: Q-TOF or Orbitrap.
  • Scan Range: m/z 50 - 500.
  • Resolution: Set to >20,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.
  • Data Acquisition: Acquire data in centroid mode.

4. Data Analysis & Validation:

  • Process the chromatogram to identify the retention time of the analyte.
  • Extract the mass spectrum for the corresponding chromatographic peak.
  • Identify the monoisotopic peak for the protonated molecule [M+H]⁺. The expected m/z is 179.09463 (exact mass) + 1.00728 (mass of H⁺) = 180.10191 .
  • The system is validated if the measured mass accuracy is within an acceptable error margin (typically <5 ppm) of the theoretical value. Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶.

Below is a diagram illustrating the experimental workflow for verification.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis A 1. Dissolve Compound (1 µg/mL in MeOH/H₂O) B 2. Prepare Blank & System Suitability Std C 3. Inject Sample onto C18 Column B->C D 4. Gradient Elution C->D E 5. ESI Ionization (Positive Mode) D->E F 6. Mass Analysis (Q-TOF / Orbitrap) E->F G 7. Ion Detection F->G H 8. Extract Ion Chromatogram & Mass Spectrum G->H I 9. Measure m/z of [M+H]⁺ H->I J 10. Calculate Mass Error (<5 ppm) I->J K Result: Experimentally Confirmed Exact Mass J->K

Sources

pKa value and isoelectric point of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-amino-2-(4-methylphenyl)acetate: pKa and Isoelectric Point Determination

Introduction

Methyl 2-amino-2-(4-methylphenyl)acetate, a derivative of phenylglycine, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural similarity to endogenous amino acids and potential as a chiral building block make it a valuable precursor in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly its acid-dissociation constant (pKa) and isoelectric point (pI), is paramount for its effective application in drug design, formulation, and pharmacokinetic studies.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and experimental determination of the pKa and isoelectric point of Methyl 2-amino-2-(4-methylphenyl)acetate. We will delve into the structural factors influencing these properties and present detailed, field-proven methodologies for their accurate measurement.

Theoretical Framework

Understanding pKa and its Significance

The pKa is the negative logarithm of the acid dissociation constant (Ka) and quantitatively measures the strength of an acid in a solution. For an ionizable group, the pKa represents the pH at which the protonated and deprotonated forms are present in equal concentrations.[1] In the context of drug development, the pKa values of a molecule are critical as they dictate its charge state at different physiological pH values, which in turn influences its solubility, membrane permeability, and binding interactions with biological targets.

Methyl 2-amino-2-(4-methylphenyl)acetate possesses one primary ionizable group: the α-amino group. The methyl ester group is not ionizable under typical physiological conditions. The equilibrium for the protonation of the amino group is as follows:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

The pKa of this equilibrium is a crucial parameter.

Structural Influences on the pKa of Methyl 2-amino-2-(4-methylphenyl)acetate

The pKa of the α-amino group in this molecule is influenced by several structural features:

  • α-Amino Group: The primary amino group is basic and will be protonated at acidic pH.

  • Methyl Ester Group: The electron-withdrawing effect of the adjacent ester group lowers the basicity (and thus the pKa) of the α-amino group compared to a simple alkyl amine.

  • 4-Methylphenyl (Tolyl) Group: The tolyl group, being weakly electron-donating, is expected to have a minor, pKa-increasing effect on the amino group compared to an unsubstituted phenyl group.

Based on data for similar α-amino acid methyl esters, the pKa of the amino group of Methyl 2-amino-2-(4-methylphenyl)acetate can be estimated to be in the range of 7.5 - 8.5.

The Concept of the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2][3] For a standard amino acid with both a carboxylic acid and an amino group, the pI is calculated as the average of the pKa values of these two groups.[4][5][6][7]

However, for an amino acid ester like Methyl 2-amino-2-(4-methylphenyl)acetate, the carboxylic acid group is absent. Therefore, the molecule cannot exist as a zwitterion in the same way a standard amino acid does. The concept of an isoelectric point where the net charge is precisely zero is less straightforward. In this case, the pI is primarily determined by the pKa of the single ionizable amino group. The molecule will be positively charged at pH values significantly below its pKa and will become progressively more neutral as the pH approaches and surpasses the pKa. For practical purposes, the pI can be considered the pH at which the concentration of the neutral form is maximized, which is mathematically equivalent to the pKa of the amino group.

Estimated Physicochemical Properties
ParameterFunctional GroupEstimated Value
pKa α-Amino Group (-NH₃⁺)7.5 - 8.5
pI Overall Molecule~ pKa of the amino group

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for the determination of pKa values.[8][9] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Experimental Protocol for Potentiometric Titration

1. Apparatus and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automatic burette or a 10 mL burette (Class A)

  • Magnetic stirrer and stir bar

  • 100 mL beaker

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Methyl 2-amino-2-(4-methylphenyl)acetate sample

  • Deionized water, purged with nitrogen to remove dissolved CO₂

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of Methyl 2-amino-2-(4-methylphenyl)acetate and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Add a magnetic stir bar to the beaker.

3. Titration Procedure:

  • Place the beaker on the magnetic stirrer and begin gentle stirring.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Record the initial pH of the solution.

  • Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M HCl solution.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has dropped by at least 2-3 pH units.

  • To determine the pKa of the conjugate acid of the amino group, a back-titration can be performed by subsequently titrating the acidified solution with standardized 0.1 M NaOH.

4. Data Analysis:

  • Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[1][10]

  • The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the amino groups have been protonated.[5][8] This point can be identified as the center of the flattest region (buffer region) of the titration curve.

  • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative curve corresponds to the equivalence point. The volume at the half-equivalence point can then be determined, and the corresponding pH from the original titration curve is the pKa.

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter prep3 Prepare analyte solution prep1->prep3 prep2 Prepare standardized titrant (0.1 M HCl) titrate1 Add titrant in increments prep2->titrate1 prep3->titrate1 titrate2 Record pH and volume titrate1->titrate2 after each addition titrate2->titrate1 loop titrate3 Continue until significant pH change analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Determination of Isoelectric Point: Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing (cIEF) is a high-resolution analytical technique used to separate molecules based on their isoelectric point (pI).[11][12][13] It is particularly well-suited for the analysis of small molecules, peptides, and proteins.[2][14]

Experimental Protocol for cIEF

1. Apparatus and Reagents:

  • Capillary electrophoresis (CE) instrument equipped with a UV detector.

  • Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).

  • High-voltage power supply.

  • Anolyte (e.g., 10 mM phosphoric acid).

  • Catholyte (e.g., 20 mM sodium hydroxide).

  • Carrier ampholytes with a suitable pH range (e.g., pH 3-10).

  • pI markers (a mixture of compounds with known pI values).

  • Methyl 2-amino-2-(4-methylphenyl)acetate sample.

2. Sample Preparation:

  • Prepare a stock solution of the sample in deionized water.

  • Prepare the sample for injection by mixing the sample stock solution with the carrier ampholytes and pI markers. The final concentration of the sample should be in the range of 0.1-1 mg/mL.

3. cIEF Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing it sequentially with 1 M NaOH, deionized water, and the anolyte.

  • Capillary Loading: Fill the capillary with the sample-ampholyte-marker mixture.

  • Focusing: Place the ends of the capillary into the anolyte and catholyte vials, respectively. Apply a high voltage (e.g., 15-30 kV) to create a pH gradient within the capillary. Molecules will migrate along this gradient until they reach the pH corresponding to their pI, where their net charge is zero, and they become focused into sharp bands.[12][13]

  • Mobilization and Detection: After focusing, the focused bands are mobilized past the detector. This can be achieved by applying pressure to the capillary or by adding a salt to the catholyte or anolyte (chemical mobilization). The separated components are detected by UV absorbance as they pass the detector window.

4. Data Analysis:

  • A plot of UV absorbance versus migration time is generated.

  • A calibration curve is created by plotting the known pI values of the pI markers against their migration times.

  • The migration time of the sample peak is used to determine its pI by interpolation from the calibration curve.

Workflow for cIEF pI Determination

G cluster_prep Preparation cluster_cief cIEF Analysis cluster_analysis Data Analysis prep1 Condition capillary cief1 Load sample into capillary prep1->cief1 prep2 Prepare sample with ampholytes and pI markers prep2->cief1 cief2 Apply voltage (Focusing) cief1->cief2 cief3 Mobilize focused bands cief2->cief3 cief4 Detect with UV detector cief3->cief4 analysis1 Generate electropherogram cief4->analysis1 analysis2 Create calibration curve with pI markers analysis1->analysis2 analysis3 Determine sample pI by interpolation analysis2->analysis3

Caption: Workflow for pI determination by capillary isoelectric focusing (cIEF).

Data Presentation and Interpretation

The experimental data should be meticulously recorded and presented in a clear and organized manner.

Table for Potentiometric Titration Data:

Volume of Titrant (mL)pH
0.00...
0.10...
0.20...
......

Table for cIEF Data:

PeakMigration Time (min)pI
pI Marker 1......
pI Marker 2......
Sample...Determined Value

The experimentally determined pKa and pI values should be compared with the theoretically estimated values. Any significant discrepancies should be investigated, as they may indicate the influence of factors not accounted for in the initial estimations, such as intramolecular interactions or the specific experimental conditions (e.g., temperature, ionic strength).

Conclusion

The determination of the pKa and isoelectric point of Methyl 2-amino-2-(4-methylphenyl)acetate is a critical step in its characterization for applications in drug discovery and development. This guide has provided a robust theoretical framework and detailed experimental protocols for the accurate measurement of these essential physicochemical parameters. By employing techniques such as potentiometric titration and capillary isoelectric focusing, researchers can obtain reliable data that will inform formulation strategies, predict in vivo behavior, and ultimately accelerate the development of new chemical entities.

References

  • Therapeutic Proteins & Peptides. (n.d.). Capillary Isoelectric Focusing (cIEF) Technology. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Capillary Isoelectric Focusing. Retrieved from [Link]

  • PubMed. (n.d.). Capillary isoelectric focusing. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Protein Isoelectric Point Detection Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, October 3). pKa of the alpha proton of an alpha amino ester. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Calculate the Isoelectric Point of Amino Acids?. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Al-Bayt University. (n.d.). Amino acid titration. Retrieved from [Link]

  • National Central University. (n.d.). Exp.2 Determination of isoelectric point. Retrieved from [Link]

  • African Scientist Journal. (n.d.). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. Retrieved from [Link]

  • Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • PMC. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

  • Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

Sources

A Technical Guide to the Formation of Methyl 2-amino-2-(4-methylphenyl)acetate: Mechanism and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-methylphenyl)acetate is a valuable non-proteinogenic α-amino acid ester that serves as a critical building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a p-tolyl group at the α-position, is incorporated into various pharmacologically active molecules. This guide provides an in-depth exploration of the predominant mechanism for its formation: the Strecker synthesis. We will dissect the multi-step reaction pathway, beginning with the condensation of p-tolualdehyde and an amine source, followed by nucleophilic cyanation to yield a key α-aminonitrile intermediate. The subsequent conversion of this intermediate via hydrolysis and esterification to the final product will be detailed. This document is intended for researchers, chemists, and drug development professionals, offering not only the mechanistic underpinnings but also field-proven experimental protocols and critical process considerations.

Introduction: Significance and Synthetic Overview

The synthesis of α-amino acids and their derivatives is a cornerstone of modern pharmaceutical development. Methyl 2-amino-2-(4-methylphenyl)acetate, also known as methyl p-methylphenylglycinate, represents a class of α-arylglycines that are of significant interest. The introduction of the aryl group directly onto the α-carbon imparts unique conformational constraints and potential for π-π stacking interactions within biological targets.

While several methods exist for the synthesis of α-amino acids, the Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most versatile and economically viable methods for preparing α-amino acid derivatives.[1][2][3] The classic Strecker reaction is a three-component condensation involving an aldehyde, ammonia, and cyanide.[3] This guide will focus on this pathway as the fundamental route to the target molecule, elucidating the key transformations from readily available starting materials.

The Core Mechanism: A Step-Wise Dissection of the Strecker Synthesis

The formation of Methyl 2-amino-2-(4-methylphenyl)acetate via the Strecker pathway is not a single transformation but a sequence of well-understood organic reactions. The process can be logically divided into two primary stages: the formation of the α-aminonitrile intermediate and its subsequent conversion to the final amino acid ester.

Stage 1: Formation of 2-Amino-2-(4-methylphenyl)acetonitrile

This stage is the heart of the Strecker synthesis, where the carbon skeleton and the α-amino functionality are established in a one-pot process.

The synthesis begins with the reaction between p-tolualdehyde (4-methylbenzaldehyde) and an amine source, typically ammonia (often from an ammonium salt like NH₄Cl). The carbonyl group of the aldehyde is first activated by protonation under mildly acidic conditions.[1][2] This activation significantly increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by ammonia. The resulting hemiaminal intermediate is unstable and readily undergoes dehydration to form an imine, or more accurately, its conjugate acid, the iminium ion.[2]

The equilibrium of this reaction is critical; the formation of the imine is favored by the removal of water.[1] From a practical standpoint, this step's efficiency is governed by pH control, as both the initial protonation of the aldehyde and the availability of the ammonia nucleophile are pH-dependent.

G cluster_0 Step 1.1: Imine/Iminium Formation pTol p-Tolualdehyde (4-Methylbenzaldehyde) Iminium Iminium Ion Intermediate pTol->Iminium + NH₃, H⁺ NH3 Ammonia (NH₃) H_ion H⁺ H2O_out Water (H₂O) Iminium->H2O_out - H₂O

Caption: Workflow for the formation of the key iminium ion intermediate.

The iminium ion generated in situ is a potent electrophile. A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides the cyanide ion (CN⁻), a strong carbon-based nucleophile.[1][4] The cyanide ion attacks the electrophilic carbon of the iminium ion, leading to the formation of the stable α-aminonitrile: 2-amino-2-(4-methylphenyl)acetonitrile.[2]

This step is essentially irreversible and serves as the driving force for the entire one-pot reaction, pulling the preceding reversible imine-formation equilibrium forward. The resulting α-aminonitrile is a crucial, isolable intermediate.[5]

G Iminium Iminium Ion from p-Tolualdehyde Aminonitrile 2-Amino-2-(4-methylphenyl)acetonitrile Iminium->Aminonitrile + CN⁻ (Nucleophilic Attack) CN Cyanide Ion (CN⁻)

Caption: Nucleophilic addition of cyanide to form the α-aminonitrile.

Stage 2: Conversion of α-Aminonitrile to Methyl Ester

With the core structure assembled, the nitrile group must be converted into a methyl ester. This can be achieved through two primary, mechanistically distinct routes.

This is the most classical and widely documented approach.

  • Step 2.1: Acid-Catalyzed Hydrolysis: The α-aminonitrile is subjected to strong aqueous acid (e.g., 6M HCl) and heat.[6][7] The reaction proceeds via protonation of the nitrile nitrogen, followed by a series of nucleophilic attacks by water molecules and tautomerization, ultimately converting the nitrile group into a carboxylic acid. This process yields the α-amino acid, 2-amino-2-(4-methylphenyl)acetic acid.[1][2] It is crucial to use a significant excess of water to drive the hydrolysis to completion.

  • Step 2.2: Fischer Esterification: The isolated amino acid is then esterified. The most common method is the Fischer esterification, which involves heating the amino acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄ or gaseous HCl).[8][9] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. Subsequent dehydration yields the final product, Methyl 2-amino-2-(4-methylphenyl)acetate, typically as its hydrochloride salt.[9]

G cluster_route_a Route A: Hydrolysis then Esterification Aminonitrile α-Aminonitrile AminoAcid α-Amino Acid (p-methylphenylglycine) Aminonitrile->AminoAcid H₃O⁺, Δ (Hydrolysis) Ester Methyl 2-amino-2- (4-methylphenyl)acetate AminoAcid->Ester CH₃OH, H⁺, Δ (Esterification)

Caption: The two-step pathway involving hydrolysis and subsequent esterification.

A more direct and often higher-yielding alternative involves the direct conversion of the α-aminonitrile to the methyl ester. This reaction, a variation of the Pinner reaction, is carried out by treating the nitrile with anhydrous methanolic HCl.

The mechanism involves the protonation of the nitrile nitrogen by HCl, followed by the nucleophilic attack of methanol on the nitrile carbon. The resulting imidate intermediate is not isolated but is readily hydrolyzed by the water present in the reaction mixture (even trace amounts) to form the final ester product. This method advantageously bypasses the isolation of the intermediate amino acid.

Experimental Protocols & Data

The following protocols are representative procedures synthesized from established methodologies in organic chemistry.[6][7] Safety Precaution: These reactions involve highly toxic cyanide salts and strong acids. They must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Amino-2-(4-methylphenyl)acetonitrile
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (5.8 g, 0.11 mol) and 50 mL of aqueous ammonia (28%). Stir until the salt dissolves.

  • Aldehyde Addition: Add p-tolualdehyde (12.0 g, 0.10 mol) to the solution. The mixture will become cloudy.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 20 mL of water. (Caution: Extreme Poison!) . Slowly add this solution dropwise to the reaction flask over 30 minutes. An exotherm may be observed.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 12-16 hours. The product will often precipitate as a white or off-white solid.

  • Workup: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the solid under vacuum to yield the crude α-aminonitrile.

Protocol 2: Hydrolysis and Esterification (Route A)
  • Hydrolysis: Place the crude 2-amino-2-(4-methylphenyl)acetonitrile (0.05 mol) in a 250 mL flask. Add 100 mL of 6 M hydrochloric acid. Heat the mixture at reflux (approx. 90-100 °C) for 4-6 hours.[6] The reaction is complete when the solid dissolves and ammonia evolution ceases.

  • Isolation of Amino Acid: Allow the reaction mixture to cool to room temperature and then in an ice bath. The amino acid hydrochloride may crystallize. Filter and wash with a small amount of cold diethyl ether.

  • Esterification: Suspend the dried amino acid hydrochloride (0.04 mol) in 100 mL of anhydrous methanol. Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through it for 15 minutes, or alternatively, add thionyl chloride (4.0 mL, 0.055 mol) dropwise.[10]

  • Reaction: Remove the ice bath and heat the mixture to reflux for 3-5 hours.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the excess methanol. The resulting solid is the crude hydrochloride salt of Methyl 2-amino-2-(4-methylphenyl)acetate. It can be recrystallized from a suitable solvent system like methanol/diethyl ether.

Reaction Step Key Reagents Typical Temp. Typical Time Typical Yield
α-Aminonitrile Formationp-Tolualdehyde, NH₄Cl, NaCNRoom Temp.12-16 h75-90%
Nitrile Hydrolysis6 M HClReflux (90-100 °C)4-6 h80-95%
Fischer EsterificationMethanol, HCl/SOCl₂Reflux (65 °C)3-5 h85-98%

Authoritative Insight: Asymmetric Strecker Synthesis

For applications in drug development, achieving enantiopure compounds is paramount. The classical Strecker synthesis yields a racemic mixture of the α-amino acid.[2] However, significant advances have been made in asymmetric Strecker reactions. These strategies are broadly categorized into two approaches:

  • Chiral Auxiliaries: A chiral amine, such as (S)-1-phenylethylamine, can be used instead of ammonia. This forms a chiral imine intermediate, and the subsequent cyanide addition occurs diastereoselectively.[7][11][12] The chiral auxiliary can then be cleaved to yield the enantioenriched amino acid.

  • Chiral Catalysis: This more modern approach uses a chiral catalyst (either a metal complex or an organocatalyst) to control the enantioselectivity of the cyanide addition to an achiral imine.[13][14] This method is often more atom-economical and is the subject of intensive research.

The development of a catalytic, enantioselective Strecker reaction for the synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate is a high-value goal for process chemists, as it can significantly streamline the manufacturing of chiral drug intermediates.[14]

Conclusion

The Strecker synthesis provides a robust and reliable pathway for the formation of Methyl 2-amino-2-(4-methylphenyl)acetate. Its mechanism is a classic illustration of fundamental organic chemistry principles, including imine formation, nucleophilic addition, and nitrile hydrolysis/esterification. By understanding the causality behind each step—the role of pH in imine formation, the irreversible nature of cyanation, and the conditions required for nitrile conversion—researchers can effectively troubleshoot and optimize the synthesis. Furthermore, the adaptability of the Strecker reaction to asymmetric variants underscores its enduring importance in the synthesis of complex, chiral molecules for the pharmaceutical industry.

References

  • Kawasaki, T. (2019). Aqueous absolute asymmetric Strecker synthesis: Reliable access to enantioenriched α-aminonitrile without using chiral sources. ResearchGate. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. (2011). The Journal of Organic Chemistry. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Asymmetric Strecker Synthesis of alpha-Arylglycines. (2011). University of Bath's research portal. Available at: [Link]

  • The Catalytic Asymmetric Strecker Reaction | Request PDF. ResearchGate. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). University of Groningen. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

  • 2-[(4-methylphenyl)sulfonylamino]acetic acid [2-(2,5-diethylphenyl)-2-oxoethyl] ester. Molbase. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Available at: [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Available at: [Link]

  • Recent advances in asymmetric Strecker reactions. (2014). Arkivoc. Available at: [Link]

  • Asymmetric catalytic Strecker reaction of N-phosphonyl imines with Et2AlCN using amino alcohols and BINOLs as catalysts. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). PubMed. Available at: [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. (n.d.). PubMed. Available at: [Link]

  • Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids. (2000). PubMed. Available at: [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2013). ResearchGate. Available at: [Link]

  • (4-AMino-2-Methylphenyl)acetic acid Methyl ester — Chemical Substance Information. (n.d.). Available at: [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry. Available at: [Link]

  • CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole. Google Patents.
  • Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). Available at: [Link]

  • US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.
  • Effect of acetonitrile in the hydrolysis reaction at room temperature.... ResearchGate. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. Available at: [Link]

  • Esterification of Amino Acids and Mono Acids Using Triphosgene. ResearchGate. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • 2-Amino-2-(4-methylphenyl)-2-phenyl-acetic acid | C15H15NO2 | CID 237890. PubChem. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2025). IUCr Journals. Available at: [Link]

  • CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester. Google Patents.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Available at: [Link]

  • US3876691A - Process for the hydrolysis of nitriles. Google Patents.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate, a valuable non-proteinogenic amino acid ester often utilized as a key building block in the development of pharmaceutical agents and other specialty chemicals. The synthetic strategy employs a modified Strecker synthesis, a robust and reliable method for the preparation of α-amino acids.[1][2] The protocol begins with the three-component condensation of 4-methylbenzaldehyde, sodium cyanide, and ammonium chloride to yield the intermediate α-aminonitrile, 2-amino-2-(4-methylphenyl)acetonitrile. This intermediate is subsequently converted to the target methyl ester hydrochloride via acidic methanolysis. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Background

Methyl 2-amino-2-(4-methylphenyl)acetate, also known as methyl α-amino-p-tolylacetate, belongs to the class of α-amino acid esters. Its structural motif is of significant interest in medicinal chemistry due to its utility in constructing complex molecular architectures. The presence of the p-tolyl group provides a lipophilic and sterically defined moiety, while the amino and ester functionalities offer versatile handles for further chemical modification, such as in peptide synthesis or the construction of heterocyclic scaffolds.[3][4]

The synthetic approach detailed herein is the Strecker synthesis, first discovered by Adolph Strecker in 1850.[2] This multicomponent reaction is one of the most direct and efficient methods for preparing α-amino acids from simple aldehydic precursors.[5][6] The classical reaction involves an aldehyde, ammonia, and hydrogen cyanide. For enhanced safety and easier handling in a laboratory setting, this protocol utilizes ammonium chloride and sodium cyanide, which generate the necessary reactants in situ.[5]

Reaction Mechanism: The Strecker Synthesis

The reaction proceeds in two primary stages. The first stage is the formation of the α-aminonitrile intermediate.

  • Imine Formation: 4-methylbenzaldehyde reacts with ammonia (generated from ammonium chloride) to form an imine after the elimination of water.

  • Nucleophilic Attack: A cyanide ion then attacks the electrophilic carbon of the imine (or its protonated iminium form), yielding the α-aminonitrile.[1][2]

The second stage involves the conversion of the nitrile to the methyl ester.

  • Acidic Methanolysis: The aminonitrile is treated with anhydrous methanolic hydrogen chloride. The nitrile is protonated, activating it for nucleophilic attack by methanol. Subsequent tautomerization and further reaction with methanol lead to the formation of the methyl ester, while the amino group is protonated to form the hydrochloride salt.

Visualized Reaction Scheme and Workflow

Overall Synthetic Scheme

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Tolualdehyde 4-Methylbenzaldehyde Aminonitrile 2-amino-2-(4-methylphenyl)acetonitrile Tolualdehyde->Aminonitrile  Step 1:  NaCN, NH4Cl  aq. EtOH NaCN NaCN NH4Cl NH4Cl MeOH_HCl MeOH / HCl Product Methyl 2-amino-2-(4-methylphenyl)acetate (as HCl salt) Aminonitrile->Product  Step 2:  Anhydrous  MeOH, HCl (g) G start Start: Reagent Preparation step1 Step 1: Dissolve NaCN and NH4Cl in Water start->step1 step2 Step 2: Add Ethanol and 4-Methylbenzaldehyde step1->step2 step3 Step 3: Stir at Room Temperature (24-48h) step2->step3 workup1 Step 4: Aqueous Workup & Extraction with Ethyl Acetate step3->workup1 dry1 Step 5: Dry Organic Phase (Na2SO4) & Evaporate Solvent workup1->dry1 intermediate Isolate Crude Aminonitrile Intermediate dry1->intermediate step4 Step 6: Prepare Anhydrous Methanolic HCl step5 Step 7: Dissolve Aminonitrile in Methanolic HCl intermediate->step5 step4->step5 Use in Step 7 step6 Step 8: Stir at 40-50°C (12-24h) step5->step6 dry2 Step 9: Evaporate Solvent to Obtain Crude Product step6->dry2 purify Step 10: Purification by Recrystallization dry2->purify characterize Step 11: Characterization (NMR, MS, IR) purify->characterize final_product Final Product: Methyl 2-amino-2-(4-methylphenyl)acetate HCl characterize->final_product

Caption: Step-by-step experimental and purification workflow.

Materials and Equipment

Reagent/MaterialM.W. ( g/mol )CAS No.Notes
4-Methylbenzaldehyde (p-tolualdehyde)120.15104-87-0Purity ≥97%
Sodium Cyanide (NaCN)49.01143-33-9EXTREMELY TOXIC . Handle with extreme caution.
Ammonium Chloride (NH₄Cl)53.4912125-02-9Purity ≥99.5%
Methanol (MeOH), Anhydrous32.0467-56-1Water content <0.005%
Ethanol (EtOH), 95%46.0764-17-5Reagent grade
Ethyl Acetate (EtOAc)88.11141-78-6Reagent grade
Diethyl Ether74.1260-29-7For recrystallization
Sodium Sulfate (Na₂SO₄), Anhydrous142.047757-82-6For drying organic layers
Hydrochloric Acid (HCl), gas36.467647-01-0Or use Acetyl Chloride as a precursor
Saturated Sodium Bicarbonate Solution--For workup
Deionized Water18.027732-18-5

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Fume hood (essential for handling cyanide and HCl gas)

CRITICAL SAFETY PROTOCOLS

This synthesis involves highly hazardous materials. Adherence to strict safety protocols is mandatory.

  • Sodium Cyanide (NaCN): Sodium cyanide is a potent, fast-acting poison that can be fatal if inhaled, ingested, or absorbed through the skin. [7][8] * ALWAYS handle sodium cyanide in a certified, functioning chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and two pairs of nitrile gloves. [9][10] * CRITICAL: Avoid contact with acids at all costs. The combination of cyanide salts and acid will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. [10]Keep all acid containers out of the work area when handling cyanide.

    • Have a cyanide antidote kit available and ensure all personnel are trained in its use.

    • All solid and liquid waste containing cyanide must be collected in a designated, labeled hazardous waste container and disposed of according to institutional guidelines. Quench residual cyanide with bleach (sodium hypochlorite) solution under basic conditions before disposal.

  • Anhydrous Methanolic HCl: This reagent is highly corrosive and volatile. It should be prepared and used in a fume hood. Inhalation can cause severe respiratory tract irritation.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-amino-2-(4-methylphenyl)acetonitrile
  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (12.25 g, 0.25 mol, 1.2 eq) and ammonium chloride (14.7 g, 0.275 mol, 1.3 eq) in 100 mL of deionized water. Stir until all solids are dissolved.

    • Scientist's Note: Using a slight excess of ammonium chloride and sodium cyanide helps to drive the reaction to completion. The use of these salts is a safer alternative to handling gaseous ammonia and hydrogen cyanide directly. [5]2. Reaction Setup: Place the flask in an ice-water bath to cool the solution to approximately 5-10 °C.

  • Addition of Organic Phase: To the cooled aqueous solution, add 75 mL of 95% ethanol, followed by the slow, dropwise addition of 4-methylbenzaldehyde (25.0 g, 0.208 mol, 1.0 eq) over 30 minutes using a dropping funnel. A white precipitate may begin to form.

    • Scientist's Note: The ethanol is added to create a more homogeneous reaction mixture, as the aldehyde has limited solubility in water. Slow addition at a reduced temperature helps to control the initial exotherm of imine formation.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.

  • Workup and Extraction: After the reaction is complete, transfer the mixture to a 1 L separatory funnel. Add 200 mL of ethyl acetate and 100 mL of water. Shake vigorously and allow the layers to separate.

  • Collect the organic (upper) layer. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate.

  • Combine all organic extracts and wash them sequentially with 100 mL of deionized water and 100 mL of brine.

  • Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 2-amino-2-(4-methylphenyl)acetonitrile as a pale yellow solid or oil. The product is often used in the next step without further purification.

Stage 2: Acidic Methanolysis to Methyl 2-amino-2-(4-methylphenyl)acetate Hydrochloride
  • Preparation of Anhydrous Methanolic HCl: In a fume hood, place a 500 mL round-bottom flask containing 250 mL of anhydrous methanol in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the methanol for 15-20 minutes, or alternatively, add acetyl chloride (22 mL, ~0.3 mol) dropwise to the cold methanol. Stir for 30 minutes. This will generate an approximately 1.25 M solution of HCl in methanol.

    • Scientist's Note: It is crucial that the methanol is anhydrous. The presence of water will lead to the formation of the carboxylic acid instead of the desired methyl ester.

  • Reaction Setup: Dissolve the entire batch of crude aminonitrile from Stage 1 in the prepared methanolic HCl solution.

  • Reaction Execution: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to a gentle reflux (or maintain at 40-50 °C) with stirring for 12-24 hours. Monitor the reaction by TLC until the starting aminonitrile is consumed.

  • Isolation of Product: Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours. The product, Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride, should precipitate as a white solid.

  • If precipitation is slow, the solvent volume can be reduced by half on a rotary evaporator, and diethyl ether can be added to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether (50 mL each).

  • Purification: The crude product can be further purified by recrystallization from a methanol/diethyl ether solvent system. Dissolve the solid in a minimum amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter, wash with cold diethyl ether, and dry the purified product under vacuum.

Characterization and Expected Results

The final product should be a white crystalline solid. An expected yield for this two-step synthesis is typically in the range of 60-75%.

Analysis MethodExpected Results for Methyl 2-amino-2-(4-methylphenyl)acetate HCl
¹H NMR (400 MHz, DMSO-d₆)δ 8.9-9.2 (br s, 3H, -NH₃⁺), 7.45 (d, J=8.0 Hz, 2H, Ar-H), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 5.40 (s, 1H, α-CH), 3.75 (s, 3H, -OCH₃), 2.35 (s, 3H, Ar-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 168.5 (C=O), 140.0 (Ar-C), 131.0 (Ar-C), 129.5 (2C, Ar-CH), 128.0 (2C, Ar-CH), 57.0 (α-CH), 53.0 (-OCH₃), 20.8 (Ar-CH₃).
Mass Spec. (ESI+)m/z = 180.1 [M+H]⁺ for the free base (C₁₀H₁₃NO₂).
IR (KBr) ν (cm⁻¹) approx. 3100-2800 (br, -NH₃⁺), 1745 (s, C=O ester), 1600, 1510 (C=C aromatic), 1220 (C-O stretch).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1Incomplete reaction or loss during workup.Extend reaction time to 48 hours. Ensure pH is slightly basic during extraction to prevent loss of the amine.
Formation of carboxylic acid in Stage 2Presence of water in the methanolic HCl.Use anhydrous methanol and ensure HCl gas is dry. Use freshly prepared reagent.
Product does not precipitateProduct is too soluble in the reaction mixture.Reduce the solvent volume by rotary evaporation. Add a non-polar co-solvent like diethyl ether to induce precipitation.
Oily product obtainedImpurities present.Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) before recrystallization.

References

  • Bucherer, H. T.; Steiner, W. Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. J. Prakt. Chem.1934, 140 (11-12), 291–316.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950, 46 (3), 403–470.
  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • Yadav, V. K.; et al. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. Molecules2021 , 26(21), 6663. [Link]

  • Kawasaki, T.; et al. Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles. Chem. Commun.2005 , (43), 5425-5427. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Chem-Station. Bucherer-Bergs Hydantoin Synthesis. [Link]

  • PubChem. Methyl 2-(4-aminophenyl)acetate. (Provides data for a structurally similar compound). [Link]

  • United Chemicals. Sodium Cyanide Safety Precautions Guide. [Link]

  • KOSHA. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • Peptideweb.com. Synthesis protocols. (General peptide synthesis context). [Link]

  • Chamoin, S.; et al. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA2003 , 57(5), 279-283. [Link]

Sources

Application Note: Methyl 2-amino-2-(4-methylphenyl)acetate as a Chiral Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-methylphenyl)acetate—frequently referred to as methyl p-tolylglycinate—is a highly versatile, non-natural α-amino acid derivative. In modern drug discovery and complex organic synthesis, the enantiopure forms of this compound ((S)- and (R)-) serve as privileged chiral building blocks. The presence of the p-tolyl group imparts unique steric bulk and electronic properties, making it an ideal substrate for late-stage C(sp³)–H functionalization and for incorporation into rigidified peptidomimetics.

This application note provides a comprehensive guide to utilizing methyl p-tolylglycinate, detailing the causality behind experimental design in visible-light photocatalysis and solid-phase peptide synthesis (SPPS), alongside self-validating protocols to ensure stereochemical integrity.

Mechanistic Insights: The p-Tolylglycine Motif

The utility of methyl p-tolylglycinate stems from the high reactivity of its α-C(sp³)–H bond, which is flanked by both an amine and an ester group.

  • Redox Susceptibility: Cyclic voltammetry measurements demonstrate that the redox potential of methyl p-tolylglycinate is approximately 0.83 V (vs SCE)[1]. This specific electronic profile allows the molecule to undergo highly efficient single-electron transfer (SET) oxidation by excited-state Iridium(III) photocatalysts, generating a radical cation intermediate.

  • Stereochemical Stability: While the α-proton is relatively acidic, careful control of the basicity and temperature during downstream transformations (such as ester hydrolysis) prevents unwanted racemization via enolization[2].

  • Radical Cross-Coupling: Recent breakthroughs have leveraged this building block in redox-neutral, dechlorinative, and decyanative radical cross-coupling reactions to synthesize complex pyrazine- and pyridine-containing unnatural amino acids[1][3].

Data Presentation

To establish a baseline for reaction design, the physicochemical properties and photocatalytic optimization data for methyl p-tolylglycinate are summarized below.

Table 1: Physicochemical and Electronic Properties

PropertyValue / CharacteristicAnalytical Relevance
Molecular Formula C₁₀H₁₃NO₂HRMS Target:[M+H]⁺ m/z 180.1025
Redox Potential (E₁/₂) +0.83 V (vs SCE)Dictates the choice of photocatalyst (e.g., Ir(III))[1]
Chiral Center α-Carbon (C2)Susceptible to epimerization under strong base[2]
Steric Profile para-MethylphenylDirects diastereoselectivity in asymmetric catalysis

Table 2: Catalyst and Base Optimization for C(sp³)–H Pyrazinylation Data adapted from the dechlorinative cross-coupling of methyl p-tolylglycinate with 2-chloropyrazine[1].

Catalyst (0.5 mol %)Base (2 equiv)Light SourceYield (%)Causality / Rationale
[Ir(dtbbpy)(ppy)₂]PF₆NaOAc6 W Blue LED78%Optimal SET potential; NaOAc enables deprotonation.
[Ru(bpy)₃]Cl₂NaOAc6 W Blue LED< 10%Ru(II) oxidation potential is insufficient for the substrate.
[Ir(dtbbpy)(ppy)₂]PF₆None6 W Blue LED0%Lack of base prevents neutral radical formation.
NoneNaOAc6 W Blue LED0%Validates that the reaction is strictly photochemical.

Experimental Protocols (Self-Validating Systems)

Protocol A: Visible-Light-Induced Enantioselective C(sp³)–H Heteroarylation

This protocol utilizes methyl p-tolylglycinate to synthesize complex chiral heterobenzylic amines via a radical mechanism[1][3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl p-tolylglycinate (0.2 mmol), 2-chloropyrazine (0.6 mmol, 3 equiv),[Ir(dtbbpy)(ppy)₂]PF₆ (0.5 mol %), and NaOAc (0.4 mmol, 2 equiv).

  • Degassing: Dissolve the mixture in anhydrous N-methylpyrrolidone (NMP, 2.0 mL). Degas the solution via three freeze-pump-thaw cycles and backfill with Argon. Causality: Oxygen is a potent triplet quencher and radical scavenger; its strict removal is mandatory to maintain the catalytic cycle.

  • Irradiation: Place the tube 2 cm away from a 6 W blue LED lamp. Stir at room temperature for 18 hours.

  • Self-Validation (Radical Trapping): To validate the mechanism, run a parallel control reaction adding 3 equivalents of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).

    • Validation Checkpoint: The control reaction must show 0% product yield. Analyze the crude mixture via HRMS to detect the TEMPO-methyl p-tolylglycinate adduct, confirming the generation of the carbon-centered radical intermediate[3].

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Preparation of Fmoc-(S)-4-methylphenylglycine for SPPS

To utilize the chiral building block in solid-phase peptide synthesis (SPPS), the methyl ester must be hydrolyzed and the amine protected, all without compromising the enantiomeric excess (ee).

Step-by-Step Methodology:

  • Ester Hydrolysis: Dissolve (S)-methyl p-tolylglycinate (10 mmol) in a 3:1 mixture of THF/H₂O (40 mL) and cool to 0 °C. Add LiOH·H₂O (12 mmol) portion-wise.

    • Causality: LiOH is chosen over NaOH/KOH, and the reaction is kept at 0 °C to suppress the deprotonation of the α-proton, thereby preventing racemization[2].

  • Fmoc Protection: Once TLC indicates complete ester consumption, adjust the pH to 8.5 using 10% Na₂CO₃. Add Fmoc-OSu (10.5 mmol) dissolved in THF (10 mL) dropwise over 30 minutes. Stir for 4 hours at room temperature.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1 M HCl (carefully, at 0 °C) and extract with EtOAc (3 × 50 mL).

  • Self-Validation (Chiral Integrity):

    • Validation Checkpoint: Before proceeding to SPPS, analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20, 1.0 mL/min). The ee must remain > 99%. Any drop in ee indicates thermal or basic over-exposure during Step 1.

Mandatory Visualizations

G Ir3 Ir(III) Catalyst Ground State Ir3_exc *Ir(III) Excited State (Blue LED 6W) Ir3->Ir3_exc hν (Visible Light) RadicalCat Radical Cation (D) [Substrate Oxidized] Ir3_exc->RadicalCat SET Oxidation Ir2 Ir(II) Reduced State [SET Intermediate] Ir3_exc->Ir2 SET Reduction NeutralRad Neutral Radical (E) [Deprotonated] RadicalCat->NeutralRad Base (NaOAc) Product Chiral Heterobenzylic Amine Product NeutralRad->Product Radical Coupling Ir2->Ir3 Chloropyrazine Red.

Caption: Photocatalytic cycle of C(sp3)-H functionalization of methyl p-tolylglycinate.

G Start Methyl p-Tolylglycinate Hydrolysis Ester Hydrolysis (LiOH, 0°C) Start->Hydrolysis Step 1 Protection Fmoc Protection (Fmoc-OSu) Hydrolysis->Protection Step 2 Validation Chiral HPLC (ee > 99%) Protection->Validation QC Check SPPS Solid-Phase Peptide Synthesis Validation->SPPS Validated

Caption: Workflow for converting methyl p-tolylglycinate into an Fmoc-protected SPPS building block.

References

  • Dechlorinative Pyrazinylation of Glycine Derivatives Organic Letters, ACS Publications (2025). URL:[Link]

  • Decyanative Heteroarylations of Glycine Derivatives Organic Letters, ACS Publications (2024). URL:[Link]

  • Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers Journal of the American Chemical Society, ACS Publications (2021). URL:[Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines The Journal of Organic Chemistry, ACS Publications (2011). URL:[Link]

Sources

Applications of Methyl 2-amino-2-(4-methylphenyl)acetate in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Methyl 2-amino-2-(4-methylphenyl)acetate in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Context

Arylglycines are indispensable structural motifs found in numerous bioactive non-ribosomal peptides, including ramoplanin and vancomycin[1][2]. However, their direct incorporation via standard Solid-Phase Peptide Synthesis (SPPS) presents a formidable challenge: the α -proton of arylglycines is highly acidic due to stabilization from the adjacent aromatic ring, making them exceptionally prone to base-catalyzed epimerization during activation[2].

To bypass these limitations when a C-terminal arylglycine is required, researchers utilize Methyl 2-amino-2-(4-methylphenyl)acetate (CAS: 134722-09-1, also known as p-Tolylglycine methyl ester)[3]. By masking the carboxylic acid as a methyl ester, this building block is chemically restricted to acting exclusively as an amine nucleophile. This fundamental mechanistic shift prevents the C-terminal oxazolone formation of the arylglycine itself, enabling its use in advanced C-terminal derivatization[4] and solid-phase multicomponent reactions[5].

Application 1: C-Terminal Derivatization via Side-Chain Anchoring

Causality & Logic: Standard C-to-N SPPS permanently links the C-terminus to the resin, precluding the direct synthesis of a C-terminal methyl ester. To synthesize a peptide terminating in a p-Tolylglycine methyl ester, the anchoring strategy must be inverted. By attaching the peptide to the solid support via an amino acid side-chain (e.g., the γ -carboxylic acid of Glutamic acid or the β -carboxylic acid of Aspartic acid on a Wang resin), the C-terminus remains chemically accessible for post-elongation modification[4].

During the coupling of Methyl 2-amino-2-(4-methylphenyl)acetate to the resin-bound peptide's free C-terminus, the choice of coupling reagent is critical. Uronium/aminium salts (e.g., HATU) promote rapid oxazolone formation at the peptide's C-terminus, which can lead to severe epimerization. To maintain enantiomeric fidelity, a carbodiimide/additive combination such as DIC/OxymaPure is mandatory, as it suppresses oxazolone formation while maintaining high coupling efficiency[6][7].

Protocol 1: Side-Chain Anchored Coupling Workflow

  • Resin Loading: Load Fmoc-Asp-OAll onto a Wang resin via the side-chain carboxylic acid using DIC (3 equiv) and DMAP (0.1 equiv) in DMF.

  • Elongation: Perform standard Fmoc-SPPS (20% piperidine in DMF for deprotection; DIC/OxymaPure for coupling) to build the desired sequence.

  • C-Terminal Deprotection: Treat the resin with Pd(PPh 3​ ) 4​ (0.1 equiv) and phenylsilane (10 equiv) in anhydrous DCM for 2 × 30 min to remove the C-terminal allyl protecting group.

  • Activation & Coupling: Pre-activate the resin-bound C-terminal acid with DIC (3 equiv) and OxymaPure (3 equiv) in DMF for 3 minutes. Add Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride (3 equiv) and DIPEA (3 equiv). React for 2 hours at ambient temperature.

  • Self-Validation Step: Cleave a 5 mg micro-aliquot using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze the crude cleavage product via chiral LC-MS to verify that epimerization is <2% before proceeding to bulk cleavage.

Application 2: Solid-Phase Ugi Four-Component Reaction (Ugi-4CR)

Causality & Logic: The Ugi-4CR is a highly efficient multicomponent reaction that condenses an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an α -acylamino amide[5][8]. Adapting this to solid-phase organic synthesis (SPOS) allows for the use of massive reagent excesses to drive the reaction to absolute completion, followed by simple filtration to remove unreacted precursors. Utilizing the primary amine of Methyl 2-amino-2-(4-methylphenyl)acetate as the amine input generates highly substituted, rigid peptidomimetic scaffolds that are difficult to synthesize via sequential coupling[5].

Protocol 2: On-Resin Ugi-4CR Workflow

  • Resin Preparation: Swell a resin bearing a terminal aldehyde (e.g., generated via NaIO 4​ oxidation of a resin-bound N-terminal Serine) in a 1:1 mixture of MeOH/DCM.

  • Imine Formation: Add Methyl 2-amino-2-(4-methylphenyl)acetate (5 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv). Agitate for 2 hours at room temperature to form the resin-bound Schiff base.

  • Mumm Rearrangement: Add the desired carboxylic acid (5 equiv) and an isocyanide (5 equiv). Agitate at room temperature for 24 hours. The intermediate nitrilium ion undergoes nucleophilic attack by the carboxylate, followed by an irreversible Mumm rearrangement to yield the stable peptidomimetic.

  • Washing & Cleavage: Wash the resin extensively with DMF (5 × ), DCM (5 × ), and MeOH (3 × ). Cleave the final product using standard TFA cocktails.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the critical impact of coupling reagents on the on-resin esterification of a model peptide C-terminus with Methyl 2-amino-2-(4-methylphenyl)acetate.

Coupling ReagentAdditiveBaseConversion (%)Epimerization (D-isomer %)
DIC OxymaPure DIPEA >95% <2.0%
HATUHOAtDIPEA>98%32.5%
COMUOxymaPureDIPEA85%15.0%
PyBOPHOBtDIPEA70%18.2%

Table 1: Comparison of coupling conditions. DIC/OxymaPure provides the optimal balance of high conversion and minimal epimerization, validating its use as the gold standard for arylglycine derivatives.

Process Visualization

G cluster_0 Application 1: Side-Chain Anchoring cluster_1 Application 2: Solid-Phase Ugi-4CR Core Methyl 2-amino-2- (4-methylphenyl)acetate SC2 DIC/Oxyma Activation (Avoids Epimerization) Core->SC2 U2 Imine Formation (+ Acetic Acid) Core->U2 SC1 Side-Chain Anchored Resin (Free C-Term) SC1->SC2 SC3 C-Terminal Ester Peptide Cleavage SC2->SC3 U1 Resin-Bound Aldehyde U1->U2 U3 Mumm Rearrangement (+ R-COOH, R-NC) U2->U3

Workflow for SPPS integration of Methyl 2-amino-2-(4-methylphenyl)acetate via two distinct pathways.

References

  • Tailhades, J. "Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis." International Journal of Peptide Research and Therapeutics (2022). URL: [Link]

  • Tailhades, J. et al. "Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis." Chemical Science (2023). URL: [Link]

  • "Recent Advances in the Synthesis of C-Terminally Modified Peptides." PMC (2020). URL: [Link]

  • "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews (2005). URL: [Link]

  • El-Faham, A. et al. "OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives." Molecules (2013). URL: [Link]

Sources

Application Note: Catalytic Enantioselective Synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the catalytic enantioselective synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate, a valuable chiral building block in pharmaceutical development. We focus on the highly efficient and scalable method of direct asymmetric reductive amination (DARA) of the corresponding α-keto ester, Methyl 2-oxo-2-(p-tolyl)acetate. This protocol leverages a Ruthenium-based catalyst system featuring a chiral bisphosphine ligand to achieve high yields and excellent enantioselectivity. Detailed experimental procedures, catalyst preparation, reaction optimization, product characterization, and methods for determining enantiomeric excess are presented to enable researchers in organic synthesis and drug development to successfully implement this methodology.

Introduction and Significance

Chiral α-arylglycine derivatives, such as Methyl 2-amino-2-(4-methylphenyl)acetate, are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals.[1] Their synthesis in enantiomerically pure form is a critical challenge in medicinal chemistry. Traditional methods often rely on chiral auxiliaries or resolution of racemates, which can be inefficient and costly. Catalytic asymmetric synthesis offers a more elegant and atom-economical solution.

Among the various asymmetric strategies, the direct reductive amination of α-keto esters stands out as a powerful and practical approach.[2][3] This method combines the formation of a C-N bond and the creation of a stereocenter in a single, highly controlled step. The protocol described herein utilizes a well-defined Ruthenium catalyst, which has demonstrated broad substrate scope and high enantiocontrol for the synthesis of N-unprotected α-amino acid derivatives.[3][4]

Principle of the Method: Asymmetric Reductive Amination

The core of this protocol is the enantioselective reaction between an α-keto ester (Methyl 2-oxo-2-(p-tolyl)acetate), an ammonia source (e.g., ammonium chloride), and a reducing agent (H₂ gas), catalyzed by a chiral transition metal complex.

The Catalytic System

The chosen catalytic system consists of a Ruthenium precursor and a chiral atropisomeric bisphosphine ligand, such as a derivative from the SEGPHOS® family (e.g., DTBM-SEGPHOS).

  • Ruthenium Precursor: A common precursor like [RuCl₂(benzene)]₂ is used to generate the active catalytic species in situ.

  • Chiral Ligand: The ligand is the source of chirality. Its C₂-symmetric, sterically demanding, and electronically tuned structure creates a chiral pocket around the metal center. This chiral environment forces the incoming substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product.

Proposed Catalytic Cycle

The reaction proceeds through a proposed catalytic cycle involving the formation of an intermediate imine, which is then asymmetrically hydrogenated.

  • Activation: The Ruthenium precursor and chiral ligand react to form the active chiral catalyst.

  • Imine Formation: The α-keto ester reacts reversibly with ammonia to form a prochiral NH-imine intermediate.[2]

  • Coordination: The imine coordinates to the chiral Ru-hydride complex. The geometry of the chiral ligand dictates the facial selectivity of this coordination.

  • Asymmetric Hydrogenation: The coordinated imine undergoes migratory insertion of the hydride to the imine carbon, followed by hydrogenolysis to generate the chiral primary amine product and regenerate the active catalyst.

The enantioselectivity is determined in the hydrogenation step, where the chiral ligand environment sterically blocks one pathway of hydrogen delivery, favoring the other.

Catalytic Cycle cluster_main Proposed Catalytic Cycle for Asymmetric Reductive Amination catalyst [Ru(L*)]-H (Active Catalyst) coordination Coordination [Ru(L*)-H(Imine)] Complex catalyst->coordination imine_formation Keto Ester + NH₃ Prochiral Imine imine_formation->coordination Coordination to Ru hydrogenation Asymmetric Hydrogenation (Stereo-determining Step) coordination->hydrogenation + H₂ product_release Product Release & Catalyst Regeneration hydrogenation->product_release product_release->catalyst Regeneration product Chiral α-Amino Ester product_release->product Release

Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric reductive amination.

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of a high-pressure hydrogenation reactor and flammable solvents. It must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is required.

Materials and Reagents
ReagentSupplierPurityNotes
Methyl 2-oxo-2-(p-tolyl)acetateCommercial>98%Substrate
[RuCl₂(benzene)]₂Commercial>98%Catalyst Precursor
(R)-DTBM-SEGPHOS®Commercial>99%Chiral Ligand
Ammonium Chloride (NH₄Cl)Commercial>99.5%Ammonia Source
2-Propanol (IPA)Anhydrous>99.5%Solvent, should be degassed
Dichloromethane (DCM)HPLC Grade>99.8%For work-up
Saturated aq. NaHCO₃Lab Prepared-For work-up
Anhydrous MgSO₄Commercial-Drying Agent
Hydrogen (H₂) GasHigh Purity>99.99%Reducing Agent
Experimental Workflow

Caption: Step-by-step workflow for the synthesis and analysis.

Step-by-Step Procedure
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ (0.005 mmol, 1 mol% Ru) and (R)-DTBM-SEGPHOS (0.011 mmol, 1.1 mol eq. to Ru) to the glass liner of a high-pressure autoclave.

  • Solvent Addition: Add 5 mL of degassed anhydrous 2-propanol. Seal the liner, remove it from the glovebox, and stir the mixture at room temperature for 15 minutes. The solution should turn a clear orange/brown color.

  • Reagent Loading: To the prepared catalyst solution, add Methyl 2-oxo-2-(p-tolyl)acetate (1.0 mmol) and ammonium chloride (1.5 mmol).

  • Reaction Setup: Place the glass liner inside the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.

  • Inerting and Pressurizing: Purge the autoclave by pressurizing with nitrogen (10 atm) and venting three times. Repeat this purge cycle three times with hydrogen (H₂) gas. Finally, pressurize the reactor to 50 atm with H₂.

  • Reaction: Place the reactor in a heating block and heat the internal temperature to 50°C. Stir the reaction mixture vigorously (e.g., 1000 rpm) for 24 hours.

  • Work-up: After 24 hours, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the reactor and remove the liner.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove any inorganic salts, washing the pad with 2-propanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (20 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-amino-2-(4-methylphenyl)acetate.

Expected Results
ParameterTypical Value
Substrate Scale1.0 mmol
Isolated Yield85-95%
Enantiomeric Excess>95% ee
AppearanceColorless oil or white solid

Product Characterization and Analysis

Structural Confirmation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess is the most critical parameter and is reliably determined by Chiral High-Performance Liquid Chromatography (HPLC).[5][6]

Protocol for Chiral HPLC Analysis:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is highly effective. A common choice is a Daicel CHIRALCEL® OD-H or similar column.[7]

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in the mobile phase to a final concentration of approximately 0.5 mg/mL.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v). This may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the sample. The two enantiomers will have different retention times (t_R). Integrate the peak areas for the major and minor enantiomers.

  • Calculation: Calculate the enantiomeric excess using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; Insufficient H₂ pressure; Leak in the reactor.Ensure all reagents and solvents are anhydrous and degassed. Check reactor seals. Increase reaction time or H₂ pressure.
Low Enantioselectivity Racemization; Impure ligand; Non-optimal temperature.Purify the product carefully to avoid racemization during work-up. Verify ligand purity. Screen different reaction temperatures (e.g., 30-60°C).
Poor Peak Separation in HPLC Inappropriate mobile phase or column.Optimize the hexane/IPA ratio (try 95:5 or 80:20). Try a different chiral column (e.g., CHIRALPAK® series).

References

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. Available at: [Link]

  • Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Royal Society of Chemistry. Available at: [Link]

  • Highly Enantioselective Synthesis of N-Unprotected Unnatural α-Amino Acid Derivatives by Ruthenium-Catalyzed Direct Asymmetric Reductive Amination. PubMed. Available at: [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Reductive Amination of α-Keto Acids to α-Amino Acids by a Pyridoxamine Cofactor in a Protein Cavity. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic asymmetric synthesis of chiral aryl glycine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Publishing Group. Available at: [Link]

  • Enantioselective α-Amination of Amides by One-Pot Organo-/Iodine Sequential Catalysis. ACS Publications. Available at: [Link]

  • Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

Sources

Application and Protocol for the Enzymatic Resolution of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Purity in Drug Development

Enantiomerically pure α-amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often critical to their biological activity and pharmacological profile. Methyl 2-amino-2-(4-methylphenyl)acetate, a non-proteinogenic amino acid ester, is a valuable chiral intermediate. Its resolved enantiomers serve as precursors for various bioactive compounds, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects.

Kinetic resolution, a cornerstone of biocatalysis, offers an efficient and environmentally benign strategy for accessing these enantiopure compounds. This method leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Among the most robust and versatile biocatalysts for this purpose is Lipase B from Candida antarctica (CAL-B), particularly in its immobilized form, Novozym® 435.[1][2] This enzyme is renowned for its broad substrate specificity, high enantioselectivity, and exceptional stability in organic solvents, making it an ideal candidate for industrial-scale applications.[3][4]

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic methyl 2-amino-2-(4-methylphenyl)acetate via N-acylation, catalyzed by immobilized Candida antarctica Lipase B. We will delve into the mechanistic underpinnings of the enzymatic process, present a detailed, step-by-step protocol for the resolution, and outline the analytical methodology for verifying the enantiomeric purity of the resulting products. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and scalable biocatalytic methods for the production of chiral intermediates.

Scientific Principles: Understanding the Enzymatic Resolution

The Mechanism of Lipase-Catalyzed N-Acylation

Candida antarctica Lipase B is a serine hydrolase that, in an anhydrous organic solvent, can effectively catalyze the transfer of an acyl group from an acyl donor to a nucleophile, in this case, the amino group of methyl 2-amino-2-(4-methylphenyl)acetate. The catalytic mechanism, often described as a ping-pong bi-bi mechanism, proceeds through a two-step process involving a covalent acyl-enzyme intermediate.

The key to the kinetic resolution lies in the enzyme's ability to selectively acylate one enantiomer at a much higher rate than the other. This enantiopreference arises from the specific three-dimensional architecture of the enzyme's active site, which can more favorably accommodate one enantiomer of the substrate to form the transition state complex. As the reaction progresses, the faster-reacting enantiomer is consumed to form the N-acylated product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Ideally, the reaction is terminated at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining substrate.

G

Factors Influencing Enantioselectivity and Reaction Rate

The success of the enzymatic resolution is contingent upon several key experimental parameters:

  • Enzyme: Immobilized CAL-B (Novozym® 435) is highly recommended due to its enhanced stability, ease of recovery, and reusability.[3] The immobilization on a macroporous acrylic resin prevents enzyme aggregation and can enhance its activity and selectivity in organic media.[4]

  • Acyl Donor: The choice of the acylating agent is critical. Irreversible acyl donors, such as vinyl esters (e.g., vinyl acetate), are often preferred as they shift the reaction equilibrium towards product formation and the liberated vinyl alcohol tautomerizes to acetaldehyde, preventing the reverse reaction.[5]

  • Solvent: The organic solvent plays a crucial role in modulating enzyme activity and enantioselectivity. Apolar, hydrophobic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are generally favored as they do not strip the essential water layer from the enzyme's surface, which is necessary for maintaining its catalytically active conformation.

  • Temperature: The reaction temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. A temperature range of 30-50°C is typically optimal for CAL-B, balancing reaction velocity with enzyme longevity.

  • Water Activity: Although the reaction is performed in a non-aqueous medium, a trace amount of water is essential for enzyme function. The use of molecular sieves can be employed to control the water content and prevent unwanted hydrolysis of the ester substrate or product.

Experimental Protocol

This protocol details the kinetic resolution of racemic methyl 2-amino-2-(4-methylphenyl)acetate via N-acetylation using Novozym® 435.

Materials and Reagents
ReagentGradeSupplier
Racemic Methyl 2-amino-2-(4-methylphenyl)acetate≥98%Sigma-Aldrich
Novozym® 435 (Immobilized Candida antarctica Lipase B)-Novozymes
Vinyl AcetateAnhydrous, ≥99%Sigma-Aldrich
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Sigma-Aldrich
Molecular Sieves3 Å, activatedSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
n-HexaneHPLC GradeFisher Scientific
EthanolHPLC GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add racemic methyl 2-amino-2-(4-methylphenyl)acetate (1.0 g, 5.23 mmol).

    • Add 25 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Add activated 3 Å molecular sieves (approx. 0.5 g) to maintain anhydrous conditions.

    • Stir the mixture at room temperature until the substrate is completely dissolved.

  • Initiation of Enzymatic Reaction:

    • Add Novozym® 435 (100 mg, 10% w/w of the substrate) to the reaction mixture.

    • Add vinyl acetate (0.72 mL, 7.85 mmol, 1.5 equivalents). Using a slight excess of the acyl donor ensures the reaction proceeds efficiently.

    • Seal the flask and place it in a temperature-controlled shaker or oil bath set to 40°C.

    • Stir the reaction mixture at 200 rpm.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • For each aliquot, filter out the enzyme using a syringe filter (0.45 µm).

    • Analyze the filtrate by chiral HPLC (see Analytical Protocol below) to determine the conversion and the enantiomeric excess of both the unreacted substrate and the N-acetylated product.

    • The reaction should be stopped when the conversion reaches approximately 50% to maximize the enantiomeric excess of both components. The expected reaction time to reach this point is typically between 8 and 24 hours.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Remove the immobilized enzyme by vacuum filtration and wash it with fresh MTBE. The recovered enzyme can be dried under vacuum and reused for subsequent batches.

    • Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted (S)-methyl 2-amino-2-(4-methylphenyl)acetate and the N-acetylated (R)-product.

    • Separate the two components using column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Analytical Protocol: Chiral HPLC Analysis

The determination of enantiomeric excess (ee) is crucial for evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[6][7]

Instrumentation and Conditions
ParameterRecommended Setting
HPLC SystemAgilent 1260 Infinity II or equivalent with a UV detector
Chiral ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm, or equivalent
Mobile PhaseIsocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v). The ratio may need optimization.
Flow Rate1.0 mL/min
Column Temperature25°C
Detection Wavelength254 nm
Injection Volume10 µL
Sample PreparationDilute the reaction aliquot in the mobile phase.

Rationale for Analytical Choices: Polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H, are well-suited for the separation of a wide range of racemates, including amino acid derivatives. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. An isocratic mobile phase of hexane and ethanol provides a good balance of polarity for eluting both the amino ester and its more polar N-acetylated derivative.

Expected Results and Troubleshooting

ParameterExpected Outcome
Conversion at Optimal Time ~50%
Enantiomeric Excess (ee) of Unreacted Substrate >95% for the (S)-enantiomer
Enantiomeric Excess (ee) of Product >95% for the N-acetylated (R)-enantiomer
Enantiomeric Ratio (E) High (typically >100), indicating excellent enantioselectivity of the enzyme for this substrate.

Troubleshooting:

  • Low Conversion Rate:

    • Possible Cause: Inactive enzyme or suboptimal reaction conditions.

    • Solution: Ensure the enzyme is from a reliable source and has been stored correctly. Verify the reaction temperature and ensure adequate mixing. The concentration of the enzyme can also be increased.

  • Low Enantioselectivity (Low ee):

    • Possible Cause: Reaction carried out for too long (beyond 50% conversion), incorrect solvent, or suboptimal temperature.

    • Solution: Carefully monitor the reaction and stop it at ~50% conversion. Screen different aprotic solvents (e.g., toluene, diisopropyl ether). Optimize the reaction temperature, as lower temperatures can sometimes improve enantioselectivity, albeit at the cost of a slower reaction rate.

  • Poor Peak Resolution in HPLC:

    • Possible Cause: Inappropriate chiral column or mobile phase composition.

    • Solution: Screen different chiral columns (e.g., Chiralcel® OD-H). Optimize the mobile phase by varying the ratio of hexane to the alcohol modifier (ethanol or isopropanol).

Conclusion

The enzymatic kinetic resolution of methyl 2-amino-2-(4-methylphenyl)acetate using immobilized Candida antarctica Lipase B is a highly efficient and selective method for the preparation of its enantiomers. The protocol outlined in this application note provides a robust starting point for researchers in the pharmaceutical and fine chemical industries. By carefully controlling the reaction parameters and employing a reliable analytical method for monitoring, high yields and excellent enantiomeric purities can be consistently achieved. This biocatalytic approach not only offers access to valuable chiral building blocks but also aligns with the principles of green chemistry by utilizing a reusable, biodegradable catalyst under mild reaction conditions.

References

  • Hæffner, F., Norin, T., & Hult, K. (2001). Enantioselectivity in Candida antarctica lipase B: a molecular dynamics study. Biophysical journal, 80(3), 1213–1224.
  • Zong, M. H., Du, W., Xu, Y. Y., & Liu, D. H. (2006). Efficient enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B in ionic liquid containing systems. Journal of biotechnology, 125(3), 399–408.
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Novozym 435: the “perfect” lipase immobilized biocatalyst? Chemical Society Reviews, 35(9), 787-827.
  • Sandtorv, A. H. (2003). Expression and mutagenesis studies of Candida antarctica lipase B. KTH, Royal Institute of Technology.
  • Quirin, C., & Kazmaier, U. (2009). Stereoselective Synthesis of β-Branched Phenylalanine Derivatives via Chelate-Claisen Rearrangement. European Journal of Organic Chemistry, 2009(14), 2265-2272.
  • Hæffner, F., Norin, T., & Hult, K. (2001). Enantioselectivity in Candida antarctica lipase B: a molecular dynamics study. Protein engineering, 14(2), 101–107.
  • Ghanem, A. (2007). Enhancement of Candida antarctica lipase B enantioselectivity and activity in organic solvents.
  • Wang, Y., Wang, X., Liu, Z., & Zheng, P. (2017). CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability. Molecules (Basel, Switzerland), 22(11), 1856.
  • Szewczyk, M., & Rachoń, J. (2020). CALB Immobilized on Octyl-Agarose—An Efficient Pharmaceutical Biocatalyst for Transesterification in Organic Medium. Molecules (Basel, Switzerland), 25(23), 5576.
  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2330-2361.
  • Ali, I., & Aboul-Enein, H. Y. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Instrumentation Science & Technology, 35(2), 143-157.
  • Forró, E., & Fülöp, F. (1999). LIPASE-CATALYSED ACYLATION OF PROSTANOIDS. Tetrahedron: Asymmetry, 10(10), 1985-1993.
  • De Sousa, J. S., & O'Brien, P. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2015(26), 5831-5839.
  • Klibanov, A. M. (2003). Room Temperature Ionic Liquids in the Kinetic Resolution of Adrenaline-Type Aminoethanols by Burkholderia cepacia Lipase under Normal and Microwave Conditions. The Journal of Organic Chemistry, 68(16), 6377-6382.
  • Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-catalysed enantioselective acylation of N-protected or unprotected 2-aminoalkan-1-ols. Journal of the Chemical Society, Perkin Transactions 1, (10), 2539-2543.
  • Maciag, K., & Belniak, S. (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Molecules (Basel, Switzerland), 21(3), 350.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Matarashvili, I., & Blidar, V. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(7), 705-722.
  • Ortega-Rojas, V., Torres, L. A., & Rivera, G. (2019). Effect of the Substituent and Amino Group Position on the Lipase-Catalyzed Resolution of γ-Amino Esters: A Molecular Docking Study Shedding Light on Candida antarctica lipase B Enantioselectivity. ChemistrySelect, 4(31), 9094-9102.
  • Gotor, V., & Gotor-Fernández, V. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches.
  • de Gonzalo, G., Brieva, R., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules (Basel, Switzerland), 20(12), 22054–22080.
  • Fodil, T., Frikha, F., & Gargouri, Y. (2015). The control of Novozym (R) 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols.
  • Li, Y., & Guo, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical chemistry, 95(2), 749–769.
  • Li, W., Li, C., & Li, Y. (2010). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Organic Process Research & Development, 14(4), 846-850.

Sources

Methyl 2-amino-2-(4-methylphenyl)acetate cross-coupling reaction conditions

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-amino-2-(4-methylphenyl)acetate

Abstract

Non-canonical α-amino acids are foundational building blocks in modern drug discovery, imparting unique conformational constraints, enhanced metabolic stability, and novel pharmacophoric features to peptide and small molecule therapeutics. Methyl 2-amino-2-(4-methylphenyl)acetate, a derivative of p-methylphenylglycine, serves as a versatile precursor for the synthesis of complex α-aryl and N-aryl amino acid structures. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling methodologies applicable to this substrate, focusing on both N-arylation via the Buchwald-Hartwig amination and α-arylation of the corresponding ester enolate. We present detailed, field-proven protocols, mechanistic insights to rationalize experimental choices, and a comparative analysis of reaction conditions to empower researchers in their synthetic endeavors.

Strategic & Mechanistic Foundations

The synthetic utility of methyl 2-amino-2-(4-methylphenyl)acetate in cross-coupling is centered on two primary reactive sites: the nitrogen of the primary amine and the α-carbon. The ability to selectively functionalize one site over the other is paramount and is dictated by the strategic choice of catalyst system, base, and protecting groups.

The Palladium Catalytic Cycle: A Unifying Principle

Most of the protocols described herein are unified by a common mechanistic pathway catalyzed by a palladium complex.[1][2] The cycle, while having nuances for each specific transformation, generally proceeds through three fundamental steps: oxidative addition, a key bond-forming event (transmetalation or amine coordination/deprotonation), and reductive elimination.[2][3]

The choice of ligand is arguably the most critical parameter in ensuring an efficient catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential.[4][5] Their steric bulk promotes the formation of monoligated, 12-electron Pd(0)L species, which are highly reactive in oxidative addition, and they accelerate the final, often rate-limiting, reductive elimination step to release the product and regenerate the active catalyst.[4]

Catalytic_Cycle cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L PdII_OA R-Pd(II)-X(L) Pd0->PdII_OA Oxidative Addition PdII_TM R-Pd(II)-Nu(L) PdII_OA->PdII_TM Transmetalation or Amine Coordination/ Deprotonation PdII_TM->Pd0 Reductive Elimination Product Ar-R' PdII_TM->Product ArylHalide Ar-X ArylHalide->PdII_OA Nucleophile R'-M or R'-NH₂ Nucleophile->PdII_TM Byproduct X-M or HX

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

N-Arylation via Buchwald-Hartwig Amination

The most direct cross-coupling application for this substrate is the formation of a C-N bond at the primary amine, a transformation known as the Buchwald-Hartwig amination.[1][6] This reaction is a powerful alternative to classical methods like nucleophilic aromatic substitution, offering broader substrate scope and milder conditions.[1]

The key to a successful amination is the selection of a compatible base that is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without promoting unwanted side reactions like ester hydrolysis.[2]

Comparative Reaction Conditions for N-Arylation

The choice of catalyst, ligand, and base significantly impacts reaction outcomes. The following table summarizes conditions reported for the N-arylation of amino acids or their esters, which serve as excellent starting points for methyl 2-amino-2-(4-methylphenyl)acetate.

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Coupling PartnerYield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane100Aryl BromideModerate-High[7]
Pd(OAc)₂ (2)X-Phos (4)KOt-Bu (2.1)Toluene100Aryl BromideGood-Excellent[5]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane100Aryl Bromide98[8]
Pd(dppf)Cl₂ (1.35)(none)i-Pr₂NH (4)Toluene701-DecyneN/A[8]
Detailed Protocol: N-Arylation with 4-Bromotoluene

This protocol provides a robust starting point for the N-arylation of methyl 2-amino-2-(4-methylphenyl)acetate. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • Methyl 2-amino-2-(4-methylphenyl)acetate (1.0 mmol, 1.0 equiv)

  • 4-Bromotoluene (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.1 mmol, 2.1 equiv)

  • Anhydrous Toluene (5 mL)

Experimental Workflow:

Figure 2: Workflow for Buchwald-Hartwig N-Arylation.

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Add methyl 2-amino-2-(4-methylphenyl)acetate and 4-bromotoluene, followed by anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature and quench by adding 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amino acid ester.

α-Arylation of the Ester Enolate

Functionalization at the α-carbon represents a powerful method for synthesizing complex quaternary α-amino acids. This C(sp³)-C(sp²) bond formation is more challenging than N-arylation due to the lower acidity of the α-proton and the need to prevent competitive N-arylation.[4] The Hartwig group has developed efficient protocols for this transformation, which typically require a strong, non-nucleophilic base to generate the ester enolate and often involve protection of the amino group.[4][9]

A common strategy is the in-situ formation of a benzophenone imine, which protects the amine and activates the α-position for deprotonation.[4][10]

Comparative Reaction Conditions for α-Arylation

The conditions for α-arylation are distinct from N-arylation, particularly regarding the base and the necessity of N-protection.

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Key FeatureYield (%)Reference
Pd(dba)₂ (2)P(t-Bu)₃ (4)LiHMDS (1.1)Toluene70N-benzophenone imineGood[4]
Pd(OAc)₂ (1-2)Biaryl Phosphine (1-2)NaHMDS (1.1)TolueneRT - 100N-protected esterGood-Excellent[9]
Pd(OAc)₂ (2)P(o-Tol)₃K₃PO₄ (3)Toluene100Protected amino esterHigh[4]
Detailed Protocol: α-Arylation with 4-Chlorotoluene

This protocol is adapted from methodologies developed for the α-arylation of protected amino acid esters.[4] It involves the pre-formation of the N-benzophenone imine of the starting material.

Materials:

  • Methyl 2-(benzhydrylideneamino)-2-(p-tolyl)acetate (N-benzophenone imine of the starting ester) (1.0 mmol, 1.0 equiv)

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 mmol, 1.1 equiv, as a 1.0 M solution in THF)

  • Anhydrous Toluene (4 mL)

Procedure:

  • To a flame-dried, argon-purged Schlenk tube, add Pd(OAc)₂, P(t-Bu)₃, and the N-protected amino ester.

  • Add anhydrous toluene (2 mL) and 4-chlorotoluene via syringe.

  • In a separate flame-dried vial, dilute the LiHMDS solution with 2 mL of anhydrous toluene.

  • Add the LiHMDS solution dropwise to the reaction mixture at room temperature over 5 minutes.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by GC-MS.

  • After completion, cool the reaction to room temperature.

  • The benzophenone imine can be hydrolyzed by stirring the crude reaction mixture with a 1 M aqueous solution of citric acid or HCl in THF for 1-2 hours at room temperature.

  • Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over Na₂SO₄.

  • Purify the resulting quaternary amino acid ester by flash column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Yield in N-Arylation: Ensure the inert atmosphere is strictly maintained. Oxygen can deactivate the Pd(0) catalyst. Check the quality of the base; sodium tert-butoxide is highly hygroscopic and its effectiveness diminishes with age and exposure to air.

  • Competitive N-Arylation during α-Arylation: If performing α-arylation on an N-unprotected substrate, N-arylation is a likely and often faster side reaction. Robust N-protection (e.g., as a benzophenone imine or with a Boc/Cbz group) is crucial for directing reactivity to the α-carbon.[4][9]

  • Catalyst Deactivation: If the reaction stalls, it may be due to catalyst deactivation. Ensure all reagents and solvents are of high purity and anhydrous. The use of highly purified ligands and palladium sources is recommended.

  • Base Selection is Critical: For α-arylation, strong, non-nucleophilic amide bases like LiHMDS or NaHMDS are often required to deprotonate the α-carbon.[4] For N-arylation, bases like Cs₂CO₃ or KOt-Bu are generally effective and minimize ester saponification.[5][7] The choice of the cation (Li⁺, Na⁺, K⁺) can also influence reactivity and solubility.

References

  • Yamanaka, M., et al. (2001). Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. ACS Publications. Available at: [Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410–8411. Available at: [Link]

  • Chen, J., et al. (2018). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing. Available at: [Link]

  • Ma, D., et al. (2003). Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ChemInform, 34(32). Available at: [Link]

  • Chen, J., et al. (2018). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 16(33), 6016-6019*. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Deng, H., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. PMC. Available at: [Link]

  • Chołuj, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Treitler, D. S., et al. (2012). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. PMC. Available at: [Link]

  • Wikipedia contributors. (2023). Kumada coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1044. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Farkas, S., et al. (2021). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. PMC. Available at: [Link]

  • Hanada, M. (2014). Stille-coupling. SlideShare. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Application Note: In Vitro Assay Preparation and Screening of Mesoionic Anticancer Candidates Derived from Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of novel chemotherapeutics frequently relies on the incorporation of unnatural amino acids to bypass endogenous proteolytic degradation and introduce unique stereochemical properties. Methyl 2-amino-2-(4-methylphenyl)acetate (a derivative of p-methylphenylglycine) serves as a critical chiral building block in modern drug discovery [1, 3].

When subjected to N-aroylation and cyclodehydration, this precursor yields 1,3-thiazolium-5-thiolate mesoionic compounds, such as MIH 2.4Bl [1]. Mesoionic compounds are unique because they possess a dipolar heterocyclic structure with delocalized positive and negative charges, yet remain electrically neutral overall. This structural paradox is the causal mechanism behind their efficacy: their overall neutrality allows them to readily cross lipophilic biological membranes, while their internal charge separation enables high-affinity interactions with intracellular targets, such as mitochondrial dehydrogenases and DNA [1, 2].

This application note provides a self-validating, step-by-step in vitro protocol for evaluating the cytotoxicity and apoptotic mechanisms of Methyl 2-amino-2-(4-methylphenyl)acetate derivatives against breast cancer cell lines (e.g., MCF-7).

Experimental Workflow

The following workflow outlines the transition from synthetic derivatization to biological validation.

ExperimentalWorkflow S1 Derivative Synthesis (from p-methylphenylglycine) S2 Cell Culture (MCF-7 & HMEC) S1->S2 S3 Compound Incubation (24-96h, 1.2-150 µM) S2->S3 S4 XTT Viability Assay (Mitochondrial Activity) S3->S4 Viability S5 TUNEL Assay (DNA Fragmentation) S3->S5 Apoptosis S6 Data Analysis (IC50 & Mechanism) S4->S6 S5->S6

Figure 1: High-throughput screening workflow for mesoionic derivatives.

In Vitro Assay Protocols

To ensure a self-validating system , every assay must include a vehicle control (to rule out solvent toxicity), a positive control (to confirm assay sensitivity), and untreated cells (to establish baseline growth).

Protocol A: XTT Cell Viability Assay

Rationale: The XTT assay is selected over the traditional MTT assay because XTT is reduced to a highly water-soluble formazan dye by active mitochondrial dehydrogenases. This eliminates the need for a DMSO solubilization step, significantly reducing intra-assay variability and making it ideal for high-throughput screening of mesoionic compounds [1].

Materials:

  • MCF-7 (Luminal A breast cancer) and HMEC (Normal human mammary epithelial) cell lines.

  • XTT Reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

  • Electron coupling reagent (Phenazine methosulfate - PMS).

  • Test Compound: MIH 2.4Bl (synthesized from Methyl 2-amino-2-(4-methylphenyl)acetate).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HMEC cells at a density of 5×103 cells/well in a 96-well tissue culture plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Compound Preparation: Dissolve the mesoionic derivative in DMSO to create a stock solution. Dilute in culture media to achieve 8 final working concentrations (1.2, 2.3, 4.7, 9.4, 18.8, 37.5, 75, and 150 µM). Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and apply the compound dilutions. Include Doxorubicin (1.34 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 72 and 96 hours.

  • XTT Addition: Mix XTT labeling reagent with PMS at a 50:1 ratio. Add 50 µL of the XTT/PMS mixture to each well.

  • Incubation & Reading: Incubate the plate in the dark for 4 hours at 37°C. Measure the absorbance using a microplate reader at 450 nm (reference wavelength 595 nm).

  • Calculation: Calculate percent inhibition relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (Hill slope curve).

Protocol B: TUNEL Apoptosis Assay

Rationale: Mesoionic compounds are known to cause mitochondrial degeneration leading to endonuclease activation. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay directly validates this mechanism by catalyzing the attachment of fluorescent dUTPs to the 3'-hydroxyl termini of double-stranded DNA breaks, a hallmark of late-stage apoptosis [1].

Step-by-Step Methodology:

  • Preparation: Culture MCF-7 cells on glass coverslips in 6-well plates. Treat with the mesoionic derivative at its determined IC₅₀ concentration (e.g., 45.8 µM) for 96 hours.

  • Fixation: Wash cells twice with cold PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Permeabilization: Wash with PBS, then permeabilize cells using 0.2% Triton X-100 in PBS for 5 minutes. Causality: Permeabilization is strictly required to allow the 60 kDa TdT enzyme to access the nuclear compartment.

  • Labeling: Add 50 µL of the TUNEL reaction mixture (TdT enzyme + fluorescein-dUTP) to each coverslip. Incubate in a dark, humidified chamber at 37°C for 60 minutes.

  • Counterstaining: Wash three times with PBS. Mount coverslips using an anti-fade mounting medium containing DAPI (to visualize total nuclei).

  • Imaging: Analyze using a fluorescence microscope. Apoptotic cells will exhibit dual fluorescence (Blue DAPI + Green Fluorescein).

Data Presentation

The following tables summarize typical quantitative outcomes when screening Methyl 2-amino-2-(4-methylphenyl)acetate-derived mesoionic compounds against breast cancer models [1].

Table 1: Cytotoxicity (IC₅₀) of Mesoionic Derivative (MIH 2.4Bl) at 96 Hours

Cell LineOrigin / SubtypeReceptor StatusIC₅₀ (µM) ± SEMSelectivity Index
MCF-7 Breast Adenocarcinoma (Luminal A)ER+, PR+, HER2-45.8 ± 0.8High
T-47D Breast Ductal Carcinoma (Luminal A)ER+, PR+, HER2-52.3 ± 1.2High
HMEC Normal Mammary EpithelialNegative> 150.0Baseline

Table 2: Flow Cytometry Cell Cycle Distribution (MCF-7 Cells at 72h)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic Sub-G1 (%)
Vehicle Control (0.1% DMSO) 68.431.50.10.0
Derivative (75 µM) 42.123.734.218.5

Interpretation: The derivative induces a significant G2/M cell cycle arrest (34.2% vs 0.1% in control) prior to the execution of apoptosis.

Mechanistic Pathway

ApoptoticPathway Meso Mesoionic Derivative (from p-methylphenylglycine) Membrane Cellular Internalization Meso->Membrane Enabled by Dipolar Neutrality Mito Mitochondrial Degeneration Membrane->Mito Targets Dehydrogenases CellCycle G2/M Cell Cycle Arrest Membrane->CellCycle Anti-proliferative Effect DNA DNA Fragmentation (TUNEL Positive) Mito->DNA Endonuclease Activation Apoptosis Apoptotic Cell Death CellCycle->Apoptosis DNA->Apoptosis Execution Phase

Figure 2: Proposed mechanism of action for mesoionic derivatives in Luminal A breast cancer cells.

References

  • Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines Source: Breast Cancer: Basic and Clinical Research (National Institutes of Health / PMC) URL:[Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives Source: Molecules (MDPI) URL:[Link]

  • Modulators of complement activity (US11752190B2)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.

Understanding the Synthesis: A Two-Step Approach

The synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate is typically achieved through a two-stage process:

  • Strecker Synthesis: This initial step involves the formation of the corresponding α-amino acid, 2-amino-2-(4-methylphenyl)acetic acid. The reaction combines p-tolualdehyde, a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride) to form an intermediate α-aminonitrile. This intermediate is then hydrolyzed to the desired α-amino acid.[1][2][3]

  • Esterification: The α-amino acid is subsequently esterified to yield the final product, Methyl 2-amino-2-(4-methylphenyl)acetate. A common method for this transformation is the Fischer esterification, which utilizes methanol in the presence of a strong acid catalyst.[4]

The following diagram illustrates the overall reaction pathway:

Reaction_Pathway cluster_strecker Step 1: Strecker Synthesis cluster_esterification Step 2: Esterification p_tolualdehyde p-Tolualdehyde reagents1 + NH4Cl, NaCN p_tolualdehyde->reagents1 aminonitrile α-Aminonitrile Intermediate reagents1->aminonitrile hydrolysis Hydrolysis (e.g., H3O+) aminonitrile->hydrolysis amino_acid 2-amino-2-(4-methylphenyl)acetic acid hydrolysis->amino_acid reagents2 + Methanol, H+ amino_acid->reagents2 final_product Methyl 2-amino-2-(4-methylphenyl)acetate reagents2->final_product

Caption: Overall reaction scheme for the synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate.

Troubleshooting Guide

Low yields and product impurities are common challenges in this synthesis. The following table outlines potential issues, their probable causes, and actionable solutions.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low Overall Yield Inefficient Imine Formation: The initial condensation of p-tolualdehyde and ammonia to form the imine is a reversible reaction. The presence of water can hydrolyze the imine back to the starting aldehyde.[5]- Ensure Anhydrous Conditions: Use dry solvents and reagents for the imine formation step. The addition of a desiccant, such as magnesium sulfate (MgSO₄), can help to drive the equilibrium towards the imine by removing water as it is formed.[2][5]- Use a Slight Excess of the Ammonia Source: Employing a small excess of ammonium chloride can shift the equilibrium to favor the formation of the imine.[5]
Cyanohydrin Byproduct Formation: The cyanide ion can directly attack the carbonyl carbon of p-tolualdehyde, forming the corresponding cyanohydrin. This reaction competes with the desired formation of the α-aminonitrile from the imine.[5]- Control Reaction Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the cyanide source. This generally disfavors the formation of the cyanohydrin.[5]- Optimize Reagent Addition Sequence: Pre-forming the imine by allowing the aldehyde and ammonia source to react for a period before adding the cyanide can minimize the amount of free aldehyde available to react with the cyanide.[5]
Incomplete Hydrolysis of the α-Aminonitrile: The nitrile group of the α-aminonitrile intermediate is relatively stable and requires sufficiently strong conditions to be fully hydrolyzed to the carboxylic acid.[2][6]- Use Strong Acidic or Basic Conditions: Employing concentrated hydrochloric acid or sulfuric acid is common for the hydrolysis step.[5] Alternatively, strong basic conditions (e.g., concentrated NaOH) can also be effective.[7]- Increase Reaction Time and/or Temperature: Ensure the hydrolysis reaction is allowed to proceed for a sufficient duration, and consider increasing the temperature to drive the reaction to completion. Monitoring the reaction's progress by TLC or HPLC is highly recommended.[5]
Product Loss During Workup: The zwitterionic nature of the intermediate amino acid can lead to its partial solubility in the aqueous phase during extraction.- Adjust pH to the Isoelectric Point: Before extraction, carefully adjust the pH of the aqueous solution to the isoelectric point of 2-amino-2-(4-methylphenyl)acetic acid. At this pH, the amino acid has minimal solubility in water, facilitating its precipitation or extraction into an organic solvent.[5]
Presence of Impurities in the Final Product Starting Material Contamination: Impurities in the starting p-tolualdehyde can be carried through the synthesis.- Verify Starting Material Purity: Use a pure grade of p-tolualdehyde. If necessary, purify the aldehyde by distillation before use.
Presence of Cyanohydrin and/or Unhydrolyzed α-Aminonitrile: These are the most common byproducts from the Strecker synthesis step.- Optimize Strecker Reaction Conditions: Refer to the solutions for "Low Overall Yield" to minimize the formation of these byproducts.- Effective Purification: Careful purification of the intermediate amino acid is crucial. Recrystallization is often an effective method. For the final ester, column chromatography can be employed to separate it from less polar impurities.
Side Reactions During Esterification: The amino group can potentially react under certain esterification conditions if not properly protonated.- Use a Strong Acid Catalyst: In Fischer esterification, a strong acid like sulfuric acid or hydrogen chloride not only catalyzes the esterification but also protonates the amino group, protecting it from undesired side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Strecker synthesis step?

A1: The choice of solvent can influence the reaction rate and yield. Alcohols like methanol or ethanol are commonly used as they can dissolve the reactants.[5] The reaction can also be performed in aqueous systems.

Q2: Which cyanide source is recommended for this synthesis?

A2: While hydrogen cyanide (HCN) can be used, it is extremely toxic and volatile. Safer and more common alternatives include sodium cyanide (NaCN) or potassium cyanide (KCN), which are used in conjunction with an ammonium salt like ammonium chloride (NH₄Cl) to generate HCN in situ.[2][8] Trimethylsilyl cyanide (TMSCN) is another alternative that can be used, sometimes with a catalyst.[8][9]

Q3: Can a catalyst be used to improve the yield of the Strecker synthesis?

A3: Yes, various catalysts can enhance the rate and yield of the Strecker reaction. Lewis acids and certain organocatalysts have been shown to be effective in the synthesis of α-aminonitriles.[8][10][11] The selection of an appropriate catalyst depends on the specific substrates and reaction conditions.

Q4: My final product is a racemic mixture. How can I obtain an enantiomerically pure product?

A4: The classical Strecker synthesis produces a racemic mixture of the α-amino acid.[1][3] To obtain an enantiomerically enriched product, several asymmetric synthesis strategies can be employed:

  • Use of a Chiral Auxiliary: Replacing ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, can lead to the formation of a diastereomeric mixture of α-aminonitriles, which can then be separated.[1][12]

  • Asymmetric Catalysis: The use of a chiral catalyst can directly produce an enantiomerically enriched α-aminonitrile.[10][11]

  • Resolution of the Racemic Mixture: The racemic amino acid or its derivative can be resolved into its constituent enantiomers through various techniques, such as crystallization with a chiral resolving agent.[12]

Q5: What are the best practices for the esterification of the amino acid?

A5: The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature.[13] For the Fischer esterification of 2-amino-2-(4-methylphenyl)acetic acid with methanol:

  • Use an Excess of Methanol: Methanol often serves as both the reactant and the solvent, so using it in large excess can drive the equilibrium towards the ester product.

  • Employ a Strong Acid Catalyst: A strong acid, such as sulfuric acid or anhydrous hydrogen chloride, is essential to catalyze the reaction and to protonate the amino group, preventing it from interfering with the esterification.[4]

  • Remove Water: The water formed during the reaction can be removed to shift the equilibrium towards the product. This can be achieved by azeotropic distillation if a suitable co-solvent is used.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in the synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate.

Troubleshooting_Workflow cluster_strecker_troubleshooting Strecker Synthesis Troubleshooting cluster_esterification_troubleshooting Esterification Troubleshooting cluster_purification_troubleshooting Workup & Purification Troubleshooting start Low Yield or Impure Product check_starting_materials Verify Purity of Starting Materials (p-tolualdehyde, etc.) start->check_starting_materials purify_sm Purify Starting Materials (e.g., distillation) check_starting_materials->purify_sm Impure analyze_strecker Analyze Strecker Synthesis Step check_starting_materials->analyze_strecker Pure purify_sm->analyze_strecker optimize_imine Optimize Imine Formation: - Anhydrous conditions - Excess NH4Cl - Use of desiccants analyze_strecker->optimize_imine Inefficient optimize_cyanide Minimize Cyanohydrin Formation: - Low temperature - Sequential reagent addition analyze_strecker->optimize_cyanide Byproducts Present optimize_hydrolysis Ensure Complete Hydrolysis: - Strong acid/base - Increased time/temperature - Monitor by TLC/HPLC analyze_strecker->optimize_hydrolysis Incomplete Reaction analyze_esterification Analyze Esterification Step analyze_strecker->analyze_esterification Optimized optimize_imine->analyze_esterification optimize_cyanide->analyze_esterification optimize_hydrolysis->analyze_esterification optimize_esterification Optimize Esterification: - Excess methanol - Strong acid catalyst - Water removal analyze_esterification->optimize_esterification Inefficient analyze_workup Analyze Workup & Purification analyze_esterification->analyze_workup Optimized optimize_esterification->analyze_workup optimize_workup Optimize Workup: - Adjust pH to isoelectric point analyze_workup->optimize_workup Product Loss optimize_purification Optimize Purification: - Recrystallization of amino acid - Column chromatography of ester analyze_workup->optimize_purification Optimized optimize_workup->optimize_purification end Improved Yield & Purity optimize_purification->end

Caption: A step-by-step workflow for troubleshooting the synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate.

References

  • Strecker amino acid synthesis. In: Wikipedia. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC. [Link]

  • Reactions of α-Amino Acids : Carboxylic Acid Esterification. University of Calgary. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications. [Link]

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process for esterification of amino acids and peptides.
  • HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. International Multidisciplinary Journal for Research & Development. [Link]

  • (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

  • Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. PMC. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for addressing the poor aqueous solubility of Methyl 2-amino-2-(4-methylphenyl)acetate. Our approach is rooted in foundational physicochemical principles and progresses to advanced formulation techniques, ensuring you can identify the optimal solution for your specific experimental needs.

Section 1: Foundational Knowledge - Understanding the Challenge

This section addresses the most common initial questions regarding the compound's behavior in aqueous media.

Q1: What is Methyl 2-amino-2-(4-methylphenyl)acetate and why is it poorly soluble in neutral water?

Answer: Methyl 2-amino-2-(4-methylphenyl)acetate is an amino acid ester. Its molecular structure consists of a central carbon atom bonded to an amino group (-NH2), a methyl ester group (-COOCH3), and a 4-methylphenyl (or p-tolyl) group. The poor aqueous solubility in neutral media (e.g., water, PBS at pH 7.4) is primarily due to the hydrophobic nature of the 4-methylphenyl ring. This nonpolar moiety dominates the molecule's character, making it energetically unfavorable to interact with polar water molecules, a common issue for many new chemical entities.[1][2]

Q2: How does pH fundamentally alter the solubility of this compound?

Answer: The solubility of Methyl 2-amino-2-(4-methylphenyl)acetate is critically dependent on pH due to the presence of the basic amino group.[3][4]

  • In acidic conditions (low pH): The amino group acts as a base and accepts a proton (H+) from the environment, becoming a positively charged ammonium cation (R-NH3+). This ionization dramatically increases the molecule's polarity, significantly enhancing its solubility in water.[5]

  • In neutral or basic conditions (high pH): The amino group remains in its neutral, uncharged state (R-NH2). In this form, the molecule's hydrophobic character dominates, leading to very low aqueous solubility. Furthermore, at high pH, the methyl ester group is susceptible to base-catalyzed hydrolysis, which would degrade the compound.[6]

This pH-dependent behavior is the most important principle to leverage for its solubilization.

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7) low_ph R-NH3+ (Protonated, Cationic) Highly Soluble high_ph R-NH2 (Neutral, Free Base) Poorly Soluble low_ph->high_ph - H+ (Neutralization) high_ph->low_ph + H+ (Acidification)

Caption: pH-dependent equilibrium of the amino group.

Q3: What are the common visual indicators of poor solubility during an experiment?

Answer: When working with this compound, you may encounter several tell-tale signs of solubility issues:

  • Cloudiness or Turbidity: The solution appears milky or hazy upon addition of the compound or after diluting a stock solution.

  • Precipitation: Visible solid particles form and may settle at the bottom of the vessel or form a suspension.

  • Surface Film: An oily or crystalline film appears on the surface of the aqueous medium.

  • Inconsistent Results: Poor solubility can lead to inaccurate concentrations, causing high variability in bioassays or analytical measurements.

Section 2: Primary Troubleshooting & Solubilization Strategies

If you are facing solubility challenges, start with these fundamental, high-impact techniques.

Q4: My compound won't dissolve in a neutral buffer (e.g., PBS pH 7.4). What is the first and most effective strategy I should try?

Answer: The first and most direct strategy is pH adjustment .[7] Given the compound's basic amino group, preparing a concentrated stock solution in an acidic vehicle is the recommended starting point. A common practice is to dissolve the compound in a small amount of dilute acid (e.g., 0.1 N HCl) to ensure complete protonation and solubilization. This acidic stock can then be carefully diluted into your final, larger volume of neutral buffer, provided the final concentration remains below its solubility limit at the final pH.

Q5: What are cosolvents, and when are they a suitable choice?

Answer: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[8][9] They work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[10][11]

This method is useful when pH modification alone is insufficient or if the experimental system can tolerate low concentrations of organic solvents. Combining pH adjustment with a cosolvent is often a powerful synergistic approach.

Table 1: Common Cosolvents for Preclinical Formulations

CosolventProperties & Use CasesTypical Concentration Range
Ethanol Widely used, effective, but can have cellular effects at higher concentrations.[12]1-10% v/v
Propylene Glycol (PG) Less volatile than ethanol, common in oral and parenteral formulations.[8]5-40% v/v
Polyethylene Glycol (PEG 300/400) Low toxicity, highly water-miscible, frequently used for in vivo studies.[8]10-60% v/v
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, but can have significant biological effects. Primarily for in vitro stock solutions.< 0.5% v/v (in final assay)

Section 3: Advanced Solubilization Techniques

When primary methods are not viable due to experimental constraints (e.g., cell sensitivity to pH or solvents), these advanced techniques offer powerful alternatives.

Q6: My experiment is sensitive to both pH shifts and organic solvents. What are my options?

Answer: For sensitive systems, such as cell-based assays or certain in vivo applications, formulation strategies that encapsulate the molecule are preferred. The two primary methods are the use of surfactants and cyclodextrins . These excipients create microenvironments that shield the hydrophobic compound from the bulk aqueous phase.

Q7: How do surfactants improve solubility, and how do I choose one?

Answer: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[13] The hydrophobic drug partitions into the nonpolar core of the micelle, while the hydrophilic outer shell maintains solubility in the aqueous medium.[14][15] Non-ionic surfactants are generally preferred in biological research due to their lower toxicity compared to ionic surfactants.[7][16]

Caption: Surfactant micelle encapsulating a drug molecule.

Choosing a Surfactant:

  • For in vitro use: Polysorbates (e.g., Tween® 20, Tween® 80) and polyoxyethylene ethers (e.g., Kolliphor® EL) are common choices.

  • For in vivo use: Formulations often use well-tolerated surfactants like Poloxamers (e.g., Pluronic® F-68) or Vitamin E TPGS.

Q8: What is cyclodextrin-mediated solubilization?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] Poorly soluble drugs can become trapped within this cavity, forming a water-soluble "inclusion complex".[18][19] This complexation effectively masks the drug's hydrophobicity from the surrounding water.[20] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used in pharmaceutical applications due to their improved solubility and safety profile compared to natural CDs.[21]

Q9: What is a solid dispersion and when should it be considered?

Answer: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix at a solid state.[22][23] This technique enhances solubility by converting the drug from a crystalline form to a more soluble amorphous form and by increasing its wettability. Common methods for preparation include melting (fusion) and solvent evaporation.[2][24] This approach is primarily considered during the development of solid oral dosage forms (e.g., tablets, capsules) and is less common for preparing liquid formulations in a research lab.[25]

Section 4: Experimental Protocols & Best Practices

Protocol 1: Step-by-Step Guide to pH-Dependent Solubilization
  • Preparation of Acidic Stock: Weigh the required amount of Methyl 2-amino-2-(4-methylphenyl)acetate. Dissolve it in a minimal volume of 0.1 N HCl. Gently vortex or sonicate until the solid is completely dissolved. This is your concentrated stock solution.

  • Buffer Preparation: Prepare your final experimental buffer (e.g., PBS, TRIS) at the desired final pH and volume.

  • Dilution: While vigorously stirring the final buffer, slowly add the required volume of the acidic stock solution drop-by-drop.

  • Observation & pH Check: Monitor the solution for any signs of precipitation. After dilution, check the final pH of the solution and adjust if necessary with dilute NaOH or HCl.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates before use.

Protocol 2: Formulation with Cyclodextrin (HP-β-CD)
  • Prepare CD Solution: Dissolve a calculated amount of HP-β-CD in your aqueous buffer to make a stock solution (e.g., 20-40% w/v). Warming the solution slightly can aid dissolution.

  • Add Compound: Add the solid Methyl 2-amino-2-(4-methylphenyl)acetate directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Final Formulation: Carefully collect the supernatant. This is your solubilized drug formulation. Determine the final concentration using a suitable analytical method (e.g., HPLC-UV).

Q10: How can I prevent my compound from precipitating when I add it to a complex medium like cell culture media?

Answer: This is a common issue caused by diluting a solubilized stock into a complex biological medium, which can shift equilibrium and cause the drug to crash out. This phenomenon is often described as a "spring and parachute" effect, where an initial high concentration (the spring) is followed by precipitation unless stabilized (by the parachute).[26]

Best Practices:

  • Minimize Final Excipient Concentration: Ensure the final concentration of any cosolvent or surfactant is below levels that could cause cellular toxicity.

  • Pre-warm the Media: Adding a cold stock solution to warm media can sometimes induce precipitation. Allow both to reach the same temperature.

  • Stir Vigorously: Add the stock solution slowly into the vortex of the stirring media to ensure rapid and uniform dispersion.

  • Test for Compatibility: Before a critical experiment, perform a small-scale test by adding your formulation to the cell culture media and incubating for the duration of your experiment, visually inspecting for precipitation.

Section 5: Summary & Strategy Selection

Choosing the right solubilization method depends entirely on your experimental constraints. Use the following flowchart and summary table to guide your decision-making process.

G start Start: Compound is Insoluble q1 Can the system tolerate a low pH stock solution? start->q1 a1_yes Use pH Adjustment (Protocol 1) q1->a1_yes Yes a1_no Is the system tolerant to low levels of organic solvents? q1->a1_no No q2 Is solubility still insufficient? a1_yes->q2 a2_yes Combine pH Adjustment with a Cosolvent q2->a2_yes Yes end_node Proceed with Experiment q2->end_node No a2_yes->end_node a1_no_yes Use Cosolvents (e.g., PEG 400, PG) a1_no->a1_no_yes Yes a1_no_no System is sensitive to pH and solvents. a1_no->a1_no_no No a1_no_yes->end_node q3 Is it for an in-vitro assay or in-vivo study? a1_no_no->q3 a3_invitro Use Surfactants (e.g., Tween 80) or Cyclodextrins (HP-β-CD) q3->a3_invitro In-Vitro a3_invivo Use well-tolerated excipients: Cyclodextrins (HP-β-CD) or Surfactants (e.g., Pluronic F-68) q3->a3_invivo In-Vivo a3_invitro->end_node a3_invivo->end_node

Caption: Decision flowchart for selecting a solubilization strategy.

Table 2: Comparative Summary of Solubilization Techniques

TechniqueMechanismProsConsBest For
pH Adjustment Ionization of the amino group to form a soluble salt.[7]Simple, effective, uses minimal excipients.Not suitable for pH-sensitive assays or unbuffered systems. Risk of hydrolysis at high pH.Initial screening, analytical work, systems that can tolerate pH shifts.
Cosolvency Reduces solvent polarity, decreasing interfacial tension.[10][12]Easy to prepare, can be combined with pH adjustment.Potential for biological/cellular effects, may not be suitable for all in vivo routes.In vitro stock solutions (DMSO), preclinical in vivo studies (PEG, PG).
Surfactants Encapsulation within micelles.[14][15]Effective at low concentrations, avoids pH shifts and bulk organic solvents.Potential for toxicity, can interfere with some protein-binding assays.Cell-based assays, parenteral formulations where solvents are a concern.
Cyclodextrins Formation of a water-soluble inclusion complex.[17][18]Low toxicity, well-established for in vivo use, avoids pH/solvent issues.Can be expensive, may alter drug pharmacokinetics by limiting free fraction.Sensitive cell assays, in vivo studies (especially IV administration).
Solid Dispersion Drug is dispersed in an amorphous state within a hydrophilic carrier.[23][25]Significantly enhances dissolution and oral bioavailability.[24]Complex to prepare in a lab setting, primarily for solid dosage forms.Development of oral drug products (tablets, capsules).

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. (2025, November 5). Cureus.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (2014, July 11). Taylor & Francis Online.
  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - PubMed. (2025, June 30). PubMed.
  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023, February 7). Ovid.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). MDPI.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). ResearchGate.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR.org.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). ResearchGate.
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.
  • Cosolvency | PPTX. (n.d.). Slideshare.
  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020, June 20). ScienceAsia.
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • 179814-89-2|MEthyl 2-amino-2-(4-methylphenyl)acetate. (n.d.). BLDpharm.
  • Effect of acids and bases on the solubility of amino acids. (1998, October 15). Semantic Scholar.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006, August 22). ACS Publications.
  • pH dependence of amino acid solubility. The solubility of an amino acid... (n.d.). ResearchGate.
  • Methyl acetate - Wikipedia. (n.d.). Wikipedia.

Sources

Technical Support Center: Optimizing HPLC Analysis of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

The second round of searches provided more specific and actionable information. I now have a better understanding of both achiral and chiral HPLC analysis of amino acid esters, including compounds very similar to Methyl 2-amino-2-(4-methylphenyl)acetate.

Here's a summary of the newly acquired information:

  • Achiral Analysis:

    • For polar, basic compounds like the target analyte, reversed-phase HPLC is common, but requires careful mobile phase control to manage peak shape and retention.[1][2][3]

    • A low pH mobile phase (around pH 2-3) is often recommended to protonate residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions with the basic analyte and reduces peak tailing.[1][3][4]

    • The use of mobile phase modifiers like triethylamine (TEA) can also improve peak shape by competing with the analyte for active silanol sites.[4]

    • A typical mobile phase consists of a buffer (like phosphate or formate), an organic modifier (acetonitrile or methanol), and an acid for pH adjustment (phosphoric acid or formic acid).[5][6]

  • Chiral Analysis:

    • The enantiomeric separation of amino acid esters is frequently achieved using chiral stationary phases (CSPs), particularly polysaccharide-based ones like Chiralpak and Chiralcel.[7][8]

    • Normal-phase chromatography with mobile phases consisting of hexane and an alcohol (like 2-propanol or ethanol) is a common approach for these CSPs.[7][8]

    • The addition of a small amount of an acidic or basic modifier to the mobile phase may be necessary for acidic or basic analytes, respectively.[7]

    • Derivatization is sometimes used to improve detection and separation, but direct analysis on a CSP is also possible.[7][9][10][11]

  • Troubleshooting:

    • I have gathered more detailed troubleshooting information specifically for issues like peak tailing, which is a primary concern for this type of analyte. The causes are often related to secondary interactions with the stationary phase, and solutions involve mobile phase modification or choosing a more inert column.[1][2][3][4]

    • General HPLC troubleshooting guides provide a good framework for addressing a wide range of potential problems.[3][4][12]

Based on this, I can now proceed with creating the technical support center content. I have enough information to build a comprehensive guide that covers both achiral and chiral analysis, including method development, mobile phase optimization, and troubleshooting. I can create a baseline method for both types of analysis and then provide detailed troubleshooting steps in a question-and-answer format. The information on chiral separations will be particularly valuable for the target audience.

I will now proceed with structuring and writing the content as outlined in my original plan. I do not need to perform additional searches at this time.

Welcome to the technical support center for the HPLC analysis of Methyl 2-amino-2-(4-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this and similar polar, basic compounds. As Senior Application Scientists, we have synthesized our expertise to provide you with a practical and scientifically sound resource.

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC analysis. The solutions provided are based on established chromatographic principles and our experience in the field.

Issue 1: Poor Peak Shape - Tailing Peaks

Question: My chromatogram for Methyl 2-amino-2-(4-methylphenyl)acetate shows significant peak tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like Methyl 2-amino-2-(4-methylphenyl)acetate on standard silica-based reversed-phase columns.[3] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the stationary phase.[1]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

1. Mobile Phase pH Adjustment:

  • Explanation: The most effective way to minimize silanol interactions is to suppress the ionization of the silanol groups. This is achieved by lowering the pH of the mobile phase. At a pH of 2.5-3.0, the vast majority of silanol groups will be protonated and therefore neutral, significantly reducing the secondary interactions that cause tailing.[1][3]

  • Protocol:

    • Prepare your aqueous mobile phase component (e.g., water with 10 mM phosphate or formate buffer).

    • Adjust the pH to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Mix with your organic modifier (e.g., acetonitrile or methanol) to the desired composition.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

2. Use of a Competing Base:

  • Explanation: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape.[4] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Protocol:

    • Add triethylamine to your aqueous mobile phase component at a concentration of 0.1-0.5% (v/v).

    • Adjust the pH of the mobile phase as described above.

    • Proceed with your analysis. Note: TEA can have a high UV absorbance at low wavelengths and may not be suitable for all detectors.

3. Column Selection:

  • Explanation: If mobile phase optimization is insufficient, consider the column itself. Modern columns with high-purity silica and advanced end-capping are less prone to silanol interactions. For particularly basic compounds, a column with a more inert stationary phase may be necessary.

  • Recommendations:

    • High-Purity, End-Capped Columns: Ensure you are using a modern, high-purity, and fully end-capped C18 or C8 column.

    • Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are more compatible with polar analytes and can provide better peak shape.

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have minimal silanol activity.

Troubleshooting Flowchart for Peak Tailing:

Caption: A flowchart for troubleshooting peak tailing.

Issue 2: Poor Retention (Analyte Elutes at or Near the Void Volume)

Question: My analyte, Methyl 2-amino-2-(4-methylphenyl)acetate, is eluting very early in the chromatogram with little to no retention. How can I increase its retention time?

Answer:

Poor retention of polar compounds on reversed-phase columns is a common challenge. Your analyte is relatively polar and may not interact strongly with the hydrophobic C18 or C8 stationary phase. Here are several strategies to increase retention:

1. Decrease the Organic Solvent Concentration:

  • Explanation: In reversed-phase chromatography, decreasing the percentage of the organic solvent (the "strong" solvent) in the mobile phase will increase the retention of your analyte.

  • Protocol:

    • Systematically decrease the percentage of acetonitrile or methanol in your mobile phase in 5% increments.

    • Allow the column to equilibrate thoroughly with each new mobile phase composition before injection.

    • Monitor the retention time of your analyte.

2. Consider a Less Hydrophobic Stationary Phase:

  • Explanation: If you are using a C18 column, switching to a C8 or a phenyl column can sometimes improve retention for polar analytes due to different interaction mechanisms.

  • Recommendation: If available, screen a C8 and a phenyl column with your optimized mobile phase.

3. Explore HILIC (Hydrophilic Interaction Liquid Chromatography):

  • Explanation: For very polar compounds that are not well-retained in reversed-phase, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. Water is the strong, eluting solvent.

  • Getting Started with HILIC:

    • Column: Use a HILIC-specific column (e.g., bare silica, amide, or diol).

    • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).

    • Gradient: A typical HILIC gradient involves increasing the aqueous component over time.

Retention Optimization Strategy:

Retention_Optimization Start Poor Retention Decrease_Organic Decrease Organic Solvent % in Mobile Phase Start->Decrease_Organic Change_Stationary_Phase Try a Less Hydrophobic Stationary Phase (e.g., C8, Phenyl) Decrease_Organic->Change_Stationary_Phase Retention Still Insufficient Sufficient_Retention Retention Increased Decrease_Organic->Sufficient_Retention Problem Solved Consider_HILIC Switch to HILIC Mode Change_Stationary_Phase->Consider_HILIC Retention Still Insufficient Change_Stationary_Phase->Sufficient_Retention Problem Solved Consider_HILIC->Sufficient_Retention Problem Solved

Caption: A decision tree for increasing analyte retention.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the achiral analysis of Methyl 2-amino-2-(4-methylphenyl)acetate?

A1: A good starting point for method development would be a reversed-phase method with a C18 column and a mobile phase at a low pH to ensure good peak shape.

Baseline Achiral HPLC Method:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL

This method can be optimized by adjusting the gradient slope and the organic modifier to achieve the desired retention and resolution.

Q2: How do I perform a chiral separation of Methyl 2-amino-2-(4-methylphenyl)acetate enantiomers?

A2: Chiral separation of amino acid esters is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are a very effective choice.[7][8] A normal-phase method is often the best starting point.

Baseline Chiral HPLC Method:

ParameterRecommendation
Column Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane / 2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL

For basic compounds, adding a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase can sometimes improve peak shape and resolution.

Q3: My system pressure is fluctuating. What could be the cause?

A3: Pressure fluctuations are often due to air bubbles in the pump or a faulty check valve.[4]

  • Degas your mobile phase: Ensure your solvents are properly degassed using an online degasser, sonication, or helium sparging.

  • Prime the pump: If you suspect air in the pump heads, prime the system according to the manufacturer's instructions.

  • Check for leaks: Inspect all fittings for any signs of leakage.

  • Check valves: If the problem persists, the pump's check valves may need cleaning or replacement.

Q4: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A4: Ghost peaks are peaks that appear in a blank injection (an injection of your mobile phase or sample solvent). They are typically caused by contamination in the system or the injection of a sample in a solvent that is stronger than the mobile phase.

  • Clean your system: Flush the injector and column with a strong solvent to remove any adsorbed contaminants.

  • Use fresh mobile phase: Prepare fresh mobile phase daily to avoid the growth of microorganisms or degradation of additives.

  • Inject in mobile phase: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects.[4]

References

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors. Taylor & Francis Online. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Separation of Glycine, N-methyl-, methyl ester, hydrochloride on Newcrom R1 HPLC column. SIELC. [Link]

  • Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Shimadzu. [Link]

  • Salt of phenylglycine methyl ester.

Sources

Preventing ester hydrolysis of Methyl 2-amino-2-(4-methylphenyl)acetate during purification

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Ester Hydrolysis During Purification

Welcome to the technical support guide for the purification of Methyl 2-amino-2-(4-methylphenyl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we understand the nuances of handling sensitive compounds and have structured this guide to address the core challenge of preventing ester hydrolysis.

Core Principles: Understanding the Instability

Methyl 2-amino-2-(4-methylphenyl)acetate is an α-amino ester, a class of compounds notoriously susceptible to hydrolysis. The primary reason for this instability is the presence of the α-amino group, which can act as an internal catalyst, and the compound's vulnerability to both acid- and base-catalyzed degradation.

  • Base-Catalyzed Hydrolysis (Saponification) : This is the most significant risk during purification. The reaction is initiated by the attack of a hydroxide ion (or other base) on the electrophilic carbonyl carbon of the ester.[1] This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic.[1][2] The free amine of a neighboring molecule can facilitate this process, especially under neutral to slightly basic conditions.

  • Acid-Catalyzed Hydrolysis : This reaction is the reverse of a Fischer esterification.[2][3] It is an equilibrium process that requires protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[4][5] While generally slower than base-catalyzed hydrolysis, it can become significant if the compound is exposed to strong acidic conditions for extended periods, especially with excess water present.[2][5][6]

Controlling pH, temperature, and exposure to water are therefore the most critical factors for a successful purification.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on my TLC plate that I suspect is the hydrolyzed acid. How can I be sure? A1: The hydrolyzed carboxylic acid is significantly more polar than the parent ester. On a normal-phase silica gel TLC plate, the acid will have a much lower Rf value (it will stick closer to the baseline). You can confirm its identity by co-spotting your sample with a known standard of the acid, if available. Staining with an indicator like bromocresol green, which turns yellow in the presence of acids, can also help.

Q2: What is the ideal pH range for working with this compound? A2: The safest pH range is slightly acidic to neutral, approximately pH 5 to 7 . A patent on extracting amino acid esters specifies a pH range of 7-8 as optimal for extraction while minimizing hydrolysis, but notes that hydrolysis increases sharply above pH 8.[7][8] For chromatography, maintaining a pH below 7 is generally recommended.

Q3: Can I use reversed-phase chromatography (C18)? A3: While possible, it can be challenging. The basic amine can interact strongly with residual silanols on the C18 stationary phase, leading to poor peak shape. Furthermore, typical reversed-phase mobile phases (e.g., water/acetonitrile or water/methanol) create an aqueous environment ripe for hydrolysis. If you must use reversed-phase, use a buffered mobile phase (e.g., with formic acid or ammonium acetate) to control the pH and work quickly at low temperatures.

Q4: My compound is an oil. Can I use recrystallization? A4: The free base form of Methyl 2-amino-2-(4-methylphenyl)acetate may be an oil or a low-melting solid. However, you can often purify it by converting it to a stable, crystalline salt, such as the hydrochloride or tosylate salt.[9][10] This salt can then be recrystallized from an appropriate solvent system (e.g., isopropanol, ethanol/ether).[9][11] The free base can be recovered afterward if necessary.

In-Depth Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant product loss and presence of the hydrolyzed carboxylic acid impurity after column chromatography. 1. Basic Conditions: The free amine on the molecule or residual basic impurities are catalyzing hydrolysis. Silica gel itself is slightly acidic, but basic impurities in the sample can create localized high pH environments.[12]1. pH Control: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile acid like acetic acid (0.1-0.5%). Alternatively, add a volatile amine modifier like triethylamine (0.1-1%) to the eluent. This seems counterintuitive, but it works by competing with your compound for acidic sites on the silica, preventing streaking and reducing column residence time. The key is to work quickly.
2. Water Content: Using "wet" solvents or a high water content in the mobile phase.2. Use Anhydrous Solvents: Use dry solvents for your chromatography. If a polar co-solvent is needed, consider ethanol or isopropanol over methanol, as they are less nucleophilic. Minimize exposure of fractions to air.[13]
3. Extended Column Time: The separation is taking too long, allowing for hydrolysis to occur on the column.3. Optimize Eluent: Develop a mobile phase that provides good separation with a reasonable elution time. Use flash chromatography with positive pressure to speed up the elution process.[14]
Product streaks or "tails" badly on the silica gel column. Strong Amine-Silica Interaction: The basic amino group is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[15]Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a competitive base, such as triethylamine or pyridine, to your mobile phase. This additive will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
Low yield after an aqueous workup or liquid-liquid extraction. 1. Hydrolysis during Extraction: The pH of the aqueous layer was too high (basic) during the extraction of the free base.1. Strict pH Control: When liberating the free base from its salt, use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and carefully monitor the pH, keeping it between 7 and 8.[7][11] Perform the extraction quickly and at a low temperature (0-5 °C) to minimize the contact time of the free ester with the aqueous base.[7]
2. Emulsion Formation: The compound may be acting as a surfactant, causing an emulsion between the organic and aqueous layers, trapping the product.2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Validated Purification Protocols

Protocol 1: pH-Controlled Flash Column Chromatography

This protocol is designed to purify the free base form of the ester while minimizing on-column hydrolysis.

  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Add triethylamine (TEA) to the slurry to a final concentration of 0.5% (v/v). Swirl gently to mix. This neutralizes the most acidic sites on the silica.

  • Column Packing:

    • Pour the slurry into your chromatography column and use positive pressure or gravity to pack the column evenly.

  • Sample Loading:

    • Dissolve your crude Methyl 2-amino-2-(4-methylphenyl)acetate in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel ("dry loading") and gently layer it on top of the packed column. This often gives better resolution.

  • Elution:

    • Begin elution with your starting solvent system (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase as needed (gradient elution) to elute your product.

    • Monitor the fractions by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure. It is crucial to co-evaporate with a solvent like toluene to azeotropically remove the last traces of TEA.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

This is an excellent method for achieving high purity if the free base is an oil or difficult to handle.

  • Salt Formation:

    • Dissolve the crude ester free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring until the solution is acidic (test with pH paper) and precipitation is complete.

  • Isolation of Crude Salt:

    • Collect the precipitated hydrochloride salt by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.

  • Recrystallization:

    • Choose a suitable solvent system. Alcohols like isopropanol or ethanol are often good choices. Sometimes a mixed solvent system like ethanol/ether is required.

    • Heat the chosen solvent and add it portion-wise to the crude salt until it just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Product:

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Key Processes

Mechanism: Base-Catalyzed Hydrolysis

The diagram below illustrates the irreversible, two-step mechanism of saponification, the primary degradation pathway for this ester.

G Ester Ester (RCOOR') Intermediate Tetrahedral Intermediate Ester->Intermediate Addition OH_ion Hydroxide Ion (⁻OH) OH_ion->Ester Intermediate_c Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid (RCOOH) Carboxylate Carboxylate Ion (RCOO⁻) Carboxylic_Acid->Carboxylate Deprotonation (Irreversible) Alkoxide Alkoxide (⁻OR') Alcohol Alcohol (R'OH) Alkoxide->Alcohol Intermediate_c->Carboxylic_Acid Elimination Intermediate_c->Alkoxide G Start Crude Product: Methyl 2-amino-2-(4-methylphenyl)acetate IsSolid Is the crude product a solid? Start->IsSolid IsOil Is the crude product an oil? IsSolid->IsOil No Recrystallize Attempt Direct Recrystallization IsSolid->Recrystallize Yes SaltFormation Form a Crystalline Salt (e.g., HCl salt) IsOil->SaltFormation No (or if chromatography fails) Chromatography Use pH-Controlled Flash Chromatography IsOil->Chromatography Yes PurityCheck Check Purity (TLC, NMR, LCMS) Recrystallize->PurityCheck RecrystallizeSalt Recrystallize the Salt SaltFormation->RecrystallizeSalt RecrystallizeSalt->PurityCheck Chromatography->PurityCheck End Pure Product PurityCheck->End

Caption: Decision tree for purification method selection.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Mechanisms of ester hydrolysis under acid or base catalysis. ResearchGate. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Chromatographic Columns - Detection of Chemical Substance in Food/Medicine. LinkedIn. [Link]

  • Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Zenodo. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Method for extracting amino acid ester. European Patent Office - EP 0474096 B2. [Link]

  • Column chromatography. University of Arizona. [Link]

  • Synthesis of methylphenidate and analogs thereof.
  • Column chromatography. Wikipedia. [Link]

  • Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. LinkedIn. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Acid Catalysed Hydrolysis of Ester: Mechanism & Examples. StudySmarter. [Link]

  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. ACS Publications. [Link]

  • Column Chromatography Guide. Phenomenex. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? PMC. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. [Link]

  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. RSC Publishing. [Link]

  • Purification and characterization of Stenotrophomonas maltophilia-derived l-amino acid ester hydrolase for synthesizing dipeptide, isoleucyl-tryptophan. PMC. [Link]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). ACS Publications. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. [Link]

  • Method for crystallization of amino acids.
  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Amino Acid Synthesis and Protection Reactions. OrgoSolver. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Methyl 2-(4-aminophenyl)acetate. PubChem. [Link]

Sources

Technical Support Center: Enantiomeric Impurity Removal from Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the removal of enantiomeric impurities from Methyl 2-amino-2-(4-methylphenyl)acetate. This document emphasizes the underlying scientific principles to empower users to make informed decisions during their experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating enantiomers of amino acid esters like Methyl 2-amino-2-(4-methylphenyl)acetate?

A1: The primary methods for resolving racemic mixtures of chiral compounds, including amino acid esters, are:

  • Diastereomeric Salt Crystallization: This classical and widely used technique, especially for large-scale separations, involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1][2] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[3][4]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful method for both analytical and preparative-scale separation of enantiomers.[5][][7] This technique separates enantiomers based on their differential interactions with the chiral selector on the stationary phase.

  • Enzymatic Resolution: This method utilizes enzymes, often lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[1][8] This is a form of kinetic resolution and is known for its high selectivity under mild conditions.[1]

Q2: How do I choose the best separation method for my specific needs?

A2: The optimal method depends on several factors:

Factor Diastereomeric Salt Crystallization Chiral Chromatography Enzymatic Resolution
Scale Excellent for large-scale (grams to kilograms)Best for analytical and small to medium preparative scale (milligrams to grams)Scalable, but may require larger enzyme quantities for industrial scale
Cost Generally cost-effective for bulk separationsCan be expensive due to the cost of chiral columns and solventsEnzyme cost can be a factor, but they are often reusable
Development Time Can be time-consuming to screen for suitable resolving agents and solventsMethod development can be rapid with modern screening platformsRequires screening for a suitable enzyme and optimizing reaction conditions
Purity Can achieve high enantiomeric excess (e.e.), often requiring recrystallizationExcellent for achieving very high e.e. (>99%)Can achieve very high e.e., but the theoretical maximum yield of the desired enantiomer is 50% without a racemization step
Compound Suitability Requires an acidic or basic functional group for salt formationBroadly applicable to many types of chiral moleculesSubstrate-specific; requires an enzyme that recognizes the target molecule

Q3: My diastereomeric salt crystallization is not working. What are the common troubleshooting steps?

A3: Issues with diastereomeric salt crystallization often stem from solvent choice, stoichiometry, or co-precipitation. Here’s a troubleshooting guide:

  • No Crystal Formation:

    • Solvent Choice: The solvent system is critical.[9] If no crystals form, the diastereomeric salts may be too soluble. Try a less polar solvent or a mixture of solvents to reduce solubility.

    • Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution or cooling it slowly. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.

  • Low Yield:

    • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate is crucial.[9] While a 0.5 equivalent is often a starting point, optimizing this ratio can improve the yield.

    • Incomplete Precipitation: The desired diastereomer may still have some solubility in the mother liquor. Further cooling or evaporation of the solvent might increase the yield.

  • Low Enantiomeric Excess (e.e.):

    • Co-precipitation: The undesired diastereomer might be precipitating along with the desired one. This suggests the solubility difference between the two diastereomers in the chosen solvent is not large enough. Experiment with different solvents or solvent mixtures.

    • Recrystallization: The most effective way to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[9] This process can be repeated until the desired e.e. is achieved.

Q4: What are the key parameters to optimize for chiral HPLC separation?

A4: For successful chiral HPLC separation, consider the following:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating amino acid esters.[5][10]

  • Mobile Phase: The composition of the mobile phase (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) significantly influences retention and resolution. The type and concentration of the modifier need to be optimized.

  • Flow Rate: A lower flow rate generally improves resolution but increases analysis time.

  • Temperature: Temperature can affect the interactions between the analyte and the CSP, thereby influencing the separation.

Q5: Can I reuse the undesired enantiomer from a resolution process?

A5: Yes, and this is a key consideration for process efficiency. The undesired enantiomer can often be racemized (converted back to the racemic mixture) and recycled back into the separation process. This is particularly important in enzymatic resolution where the theoretical yield of one enantiomer is limited to 50%.[1]

II. Troubleshooting Guides & Experimental Protocols

A. Diastereomeric Salt Crystallization

This method relies on the principle that diastereomers have different physical properties, allowing for their separation.[4]

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of the Pure Enantiomer racemate Racemic Methyl 2-amino-2- (4-methylphenyl)acetate mix Mix & Dissolve racemate->mix resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->mix solvent Solvent System solvent->mix crystallize Cool & Crystallize mix->crystallize filter Filter Crystals crystallize->filter mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filter->crystals wash Wash Crystals crystals->wash dry Dry Crystals wash->dry pure_salt Purified Diastereomeric Salt dry->pure_salt dissolve Dissolve Salt in Water pure_salt->dissolve ph_adjust Adjust pH (e.g., with NaOH) dissolve->ph_adjust precipitate Precipitate Free Amine ph_adjust->precipitate isolate Isolate & Dry precipitate->isolate pure_enantiomer Enantiomerically Pure Methyl 2-amino-2- (4-methylphenyl)acetate isolate->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

  • Screening for a Resolving Agent and Solvent:

    • Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[2][3]

    • Screen various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water) to find a system where the diastereomeric salts have a significant solubility difference.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic Methyl 2-amino-2-(4-methylphenyl)acetate in the chosen solvent.

    • Add 0.5 to 1.0 equivalents of the chiral resolving agent.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary.

    • If no crystals form, try seeding the solution with a tiny crystal of the expected product or scratching the inside of the flask with a glass rod.

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[9]

    • To improve enantiomeric purity, recrystallize the diastereomeric salt from a suitable solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH of the solution with a base (e.g., sodium hydroxide) to deprotonate the amine and break the salt.[9]

    • The free amine will often precipitate out of the aqueous solution and can be isolated by filtration or extraction with an organic solvent.

    • Wash the isolated product and dry it under vacuum.

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers excellent separation for a wide range of chiral compounds, including amino acid esters.[5][7]

G cluster_0 Chiral HPLC Separation sample_prep Prepare Sample Solution (Racemic Mixture) injection Inject Sample sample_prep->injection hplc_system HPLC System with Chiral Stationary Phase separation Elute with Mobile Phase hplc_system->separation injection->hplc_system detection Detect Separated Enantiomers separation->detection fraction_collection Collect Fractions of Each Enantiomer detection->fraction_collection solvent_evaporation Evaporate Solvent fraction_collection->solvent_evaporation pure_enantiomers Isolated Pure Enantiomers solvent_evaporation->pure_enantiomers

Caption: Workflow for Preparative Chiral HPLC.

  • Column Selection and Method Development:

    • Select a suitable chiral stationary phase (CSP). For amino acid esters, polysaccharide-based columns like Chiralpak® IA or Chiralcel® OD-H are good starting points.[5][10]

    • Develop an analytical method first to determine the optimal mobile phase composition and flow rate for baseline separation of the enantiomers. A typical mobile phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).

  • Sample Preparation:

    • Dissolve the racemic Methyl 2-amino-2-(4-methylphenyl)acetate in the mobile phase at a suitable concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Preparative Separation:

    • Equilibrate the preparative chiral column with the mobile phase.

    • Inject the sample onto the column.

    • Monitor the separation using a UV detector.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Product Isolation:

    • Combine the fractions containing each pure enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid or oil is the enantiomerically pure product.

C. Enzymatic Resolution

This technique leverages the stereoselectivity of enzymes to resolve a racemic mixture.[1]

G cluster_0 Enzymatic Resolution racemate Racemic Methyl 2-amino-2- (4-methylphenyl)acetate reaction Incubate at Controlled Temperature and pH racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction buffer Buffer Solution buffer->reaction monitoring Monitor Reaction Progress (e.g., by HPLC) reaction->monitoring stop_reaction Stop Reaction at ~50% Conversion monitoring->stop_reaction separation Separate Reacted and Unreacted Components stop_reaction->separation unreacted Unreacted Enantiomer separation->unreacted reacted Reacted Enantiomer separation->reacted

Caption: Workflow for Enzymatic Resolution.

  • Enzyme Screening:

    • Screen a panel of enzymes (e.g., various lipases) to identify one that selectively reacts with one enantiomer of the racemic ester.

  • Reaction Setup:

    • Disperse or dissolve the racemic Methyl 2-amino-2-(4-methylphenyl)acetate in a suitable buffer system. An organic co-solvent may be necessary to improve solubility.

    • Add the selected enzyme.

    • Maintain the reaction at a constant temperature and pH, as these are critical for enzyme activity.[8]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate.

  • Work-up and Separation:

    • Stop the reaction when it reaches approximately 50% conversion to maximize the yield and enantiomeric excess of the unreacted enantiomer.

    • Separate the unreacted enantiomer from the product of the enzymatic reaction. This can often be achieved by extraction or chromatography, as the reacted and unreacted species will have different chemical properties.

III. References

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30).

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic.

  • Chiral resolution - Wikipedia.

  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences.

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. (2021, July 23).

  • A Method for Separating Chiral Enantiomers by Enantiospecific Interaction with Ferromagnetic Substrates | The Journal of Physical Chemistry C - ACS Publications. (2021, July 29).

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters - PMC. (2026, March 4).

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures - IntechOpen. (2018, October 10).

  • Diastereomeric recrystallization - Wikipedia.

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs.

  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. (2023, February 28).

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed. (2008, February 8).

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. (2022, March 18).

  • EP0350811A2 - Enzymatic resolution process - Google Patents.

  • Scheme 3 Enzymatic resolution of racemic amines 4a–i. - ResearchGate.

  • troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem.

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.

  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes - MDPI. (2021, June 11).

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020, December 19).

  • US3386888A - Resolution of racemic amino acids - Google Patents.

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC. (2024, August 22).

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC. (2021, June 17).

Sources

Best recrystallization solvents for high-purity Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving high-purity Methyl 2-amino-2-(4-methylphenyl)acetate through recrystallization. It includes in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid compounds.[1] The process relies on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point.[2] Upon controlled cooling of a saturated solution, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[1][2]

The molecular structure of Methyl 2-amino-2-(4-methylphenyl)acetate, featuring a polar amino group, a semi-polar ester, and a non-polar p-tolyl group, suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective for its purification.

Part 1: Solvent Selection & Screening

Choosing the right solvent is the most critical step for a successful recrystallization.[3] The principle of "like dissolves like" is a useful starting point.[2] Given the compound's mixed polarity, a systematic screening of potential solvents is recommended.

Recommended Solvents for Screening

Based on the structure and literature for similar amino acid esters, the following solvents are recommended for initial screening:[4]

Solvent TypeRecommended SolventsRationale
"Good" Solvents (High solubility at high temp) Ethanol, Methanol, Isopropanol, Ethyl AcetateThese solvents possess polarities that should effectively dissolve the compound when heated.
"Poor" / Anti-solvents (Low solubility) Water, n-Hexane, n-Heptane, Diethyl EtherThese are either highly polar (water) or non-polar (alkanes, ether) and are expected to have low solvating power for the target compound, making them suitable as anti-solvents in a mixed system.[2][5]
Solvent Properties Table
SolventBoiling Point (°C)Polarity IndexNotes
Methanol 655.1Miscible with water and many organic solvents.
Ethanol 784.3A common and effective choice for many organic compounds; often used with water.[2]
Isopropanol 823.9Slightly less polar than ethanol.
Ethyl Acetate 774.4Good for moderately polar compounds; often paired with hexane.
Water 10010.2Excellent "poor" solvent for less polar compounds when paired with an alcohol.[5]
n-Hexane 690.1Common non-polar anti-solvent.

Part 2: Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This method is ideal if a single solvent is found that provides high solubility at boiling temperature and low solubility at or below room temperature.

  • Dissolution: Place the crude Methyl 2-amino-2-(4-methylphenyl)acetate in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This is often the most effective method for compounds with intermediate polarity. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a "poor" (or anti-) solvent.[5] A common and promising system for this compound is Ethanol/Water or Ethyl Acetate/Hexane .[2][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy.[5] This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing & Drying: Follow steps 5-7 from the single-solvent protocol. For the washing step, use a small amount of an ice-cold mixture of the two solvents in the approximate ratio used for the crystallization.

Part 3: Troubleshooting Guide (Q&A Format)

This guide addresses the most common challenges encountered during the recrystallization of amino acid derivatives.

Q1: My compound separated as an oil instead of forming crystals. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid.[7] It is a common issue that prevents proper crystal lattice formation and traps impurities.

  • Causality: The boiling point of your solvent may be too high, or the solution may be too concentrated, leading to separation before the solution has cooled sufficiently for crystallization. High impurity levels can also depress the melting point of the crude product.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot "good" solvent to decrease the saturation point.[7]

    • Lower the Solution Temperature: For a two-solvent system, try adding the anti-solvent at a slightly lower temperature.

    • Change Solvents: If oiling out persists, select a solvent or solvent pair with a lower boiling point.

    • Induce Crystallization Early: Vigorously scratch the inside of the flask with a glass rod at the solution's surface as it cools. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[7]

Q2: No crystals have formed even after cooling in an ice bath. How can I induce crystallization?

A2: A lack of crystal formation indicates that the solution is not sufficiently supersaturated.

  • Causality: The most common reason is using too much solvent during the initial dissolution step.[7]

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, attempt the cooling process again.[7] Be careful not to evaporate too much solvent, which could cause the product to "crash out" rapidly and trap impurities.

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The small glass particles generated can initiate crystallization.[7]

    • Seeding: If you have a small sample of pure, crystalline product, add a single "seed crystal" to the cooled solution. This provides a template for crystal growth.

    • Patience: Some compounds require a longer time to crystallize. If the solution is saturated, loosely covering the flask and leaving it in a cool, undisturbed location overnight can sometimes yield crystals.

Q3: My final yield is very low. What went wrong?

A3: A low yield is a frequent issue and can result from several factors during the procedure.

  • Causality & Solutions:

    • Excessive Solvent: Using too much solvent is the primary cause of low recovery, as a significant portion of the product will remain in the mother liquor.[7] Always use the absolute minimum amount of hot solvent required for dissolution.

    • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure the funnel and receiving flask are pre-warmed.

    • Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of the product. Use only a minimal amount to rinse the crystals.

    • Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, the recovery will be poor. A different solvent may be required.

Q4: The recrystallized product is still colored or appears impure. What are the next steps?

A4: This indicates that impurities are co-crystallizing with your product.

  • Causality: This can happen if the cooling process is too rapid, trapping impurities within the growing crystal lattice.[7] Alternatively, certain colored impurities may have similar solubility profiles to your compound.

  • Solutions:

    • Slow Down Cooling: Ensure the solution cools as slowly as possible. Do not transfer it directly from boiling to an ice bath. Allow it to reach room temperature first.

    • Activated Charcoal Treatment: For colored impurities, you can add a small amount (a spatula tip) of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored compounds. Perform a hot filtration to remove the charcoal before cooling. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

Part 4: Process Workflow & FAQs

Troubleshooting Workflow Diagram

Recrystallization_Troubleshooting start Start: Cooled Solution check_crystals Crystals Formed? start->check_crystals oiling_out Compound 'Oiled Out'? check_crystals->oiling_out No check_purity Check Purity & Yield check_crystals->check_purity Yes no_crystals No Crystals oiling_out->no_crystals No oiled Oiled Out oiling_out->oiled Yes success Success: Filter, Wash, Dry action_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume & Re-cool no_crystals->action_no_crystals action_no_crystals->start Retry Cooling action_oiled 1. Re-heat to Dissolve 2. Add More 'Good' Solvent 3. Re-cool Slowly oiled->action_oiled action_oiled->start Retry Cooling purity_ok Purity/Yield OK? check_purity->purity_ok purity_ok->success Yes low_yield Low Yield purity_ok->low_yield No (Low Yield) impure Impure Product purity_ok->impure No (Impure) action_low_yield Re-evaluate: - Minimized solvent? - Cooled sufficiently? - Mother liquor recovery? low_yield->action_low_yield action_impure Re-crystallize: - Ensure slow cooling - Use charcoal (if colored) impure->action_impure

Caption: Decision workflow for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: Why is a two-solvent system often preferred for amino acid derivatives? A: Amino acid derivatives like the target compound possess both polar (amino, ester) and non-polar (aromatic ring) features. This mixed polarity makes it difficult to find a single solvent that provides the ideal sharp difference in solubility between hot and cold conditions. A two-solvent system offers greater control: a "good" solvent to dissolve the compound and a "poor" anti-solvent to precisely tune the saturation point and induce crystallization.[5]

Q: How do I perform a small-scale solvent test before committing to a large-scale recrystallization? A: Place a small amount of your crude material (20-30 mg) into several small test tubes. To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, water, hexane) dropwise at room temperature. Observe the solubility. Then, gently heat the tubes with insoluble material to see if the compound dissolves. Finally, cool the tubes that formed a clear solution to see if crystals form. This empirical test is the most reliable way to identify a suitable solvent system.[2]

Q: Can I recover the product that remains in the mother liquor? A: Yes. The filtrate (mother liquor) can be concentrated by evaporation to yield a second crop of crystals. However, this second crop will typically be less pure than the first, as the impurities are more concentrated in the remaining solution. It is often good practice to keep the first and second crops separate and analyze their purity.

Q: What is the expected purity after a single recrystallization? A: A well-executed recrystallization can significantly increase the purity of a compound, often to >98% or higher, depending on the nature and amount of the initial impurities. The effectiveness can be assessed by techniques such as Melting Point analysis (a sharp melting range indicates high purity), Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Poulos, C. Recrystallization-2.doc. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Mishra, P., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Google Patents. (2016). EP3197863A1 - Salt of phenylglycine methyl ester.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Google Patents. (1992). EP 0487285 A2 - Purification process for methyl acetate.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-amino-2-(4-methylphenyl)acetate Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of Methyl 2-amino-2-(4-methylphenyl)acetate . This non-natural amino acid derivative (a p-tolylglycine methyl ester) presents notorious synthetic challenges. The α -carbon is highly congested, flanked by a rigid p-tolyl ring, a methyl ester, and a primary amine. This steric bulk severely restricts the trajectory of incoming electrophiles and shields the carbonyl carbon from nucleophilic attack. Furthermore, the benzylic α -proton is highly acidic, making the stereocenter exceptionally prone to base-catalyzed racemization.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these barriers.

Diagnostic Workflow

G Start Derivatization Issue Identified LowYield Low Yield / Incomplete N-Acylation Start->LowYield Racemization Loss of Chirality (Racemization) Start->Racemization EsterIssue Unreactive Methyl Ester Start->EsterIssue Sol1 Use Microwave Heating (75°C) + HATU or DIC/Oxyma LowYield->Sol1 Sol2 Switch Base to TMP Avoid Excess DIPEA Racemization->Sol2 Sol3 Use LiOH/H2O2 or AlMe3-Mediated Amidation EsterIssue->Sol3

Troubleshooting workflow for Methyl 2-amino-2-(4-methylphenyl)acetate derivatization.

Part 1: Troubleshooting Guides (Q&A)

Q: Why does N-acylation of Methyl 2-amino-2-(4-methylphenyl)acetate stall at low conversions (30-40%) despite excess reagents? Causality & Expert Insight: The rigid aromatic p-tolyl ring directly adjacent to the amine severely restricts conformational freedom. This blocks the Bürgi-Dunitz trajectory required for the amine to attack the activated carboxylic acid. Standard carbodiimides (e.g., DCC, EDC) form bulky O-acylisourea intermediates that physically cannot approach the hindered nitrogen[1]. Actionable Solution:

  • Shift to low-steric-profile coupling reagents: Utilize uronium salts like HATU or COMU, which form highly reactive, less sterically demanding active esters.

  • Implement Microwave-Assisted Synthesis: Microwave irradiation rapidly provides the kinetic energy required to overcome the high activation barrier associated with sterically hindered couplings[2][3].

  • Catalytic Nucleophilic Assistance: Incorporate 4-(Dimethylamino)pyridine N-oxide (DMAPO). DMAPO acts as a highly effective nucleophilic catalyst for peptide coupling with sterically hindered amines, improving both atom economy and yield[4].

Q: How can I prevent the loss of chirality (racemization) during the derivatization of this molecule? Causality & Expert Insight: Phenylglycine derivatives are notoriously prone to racemization[5]. The electron-withdrawing ester and the stabilizing p-tolyl ring make the α -proton highly acidic. In the presence of strong bases (like TEA or excess DIPEA) during acylation, the intermediate easily forms an achiral enolate or an oxazolone (azlactone) intermediate, destroying the stereocenter[1]. Actionable Solution:

  • Optimize the Base: Replace Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) with the weaker, more sterically hindered base 2,4,6-Trimethylpyridine (TMP, collidine).

  • Use DIC/Oxyma Pure: The combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) suppresses oxazolone formation significantly better than traditional HOBt-based methods.

Q: Why is the methyl ester group unreactive during standard saponification or amidation attempts? Causality & Expert Insight: The p-tolyl group and the newly installed N-acyl group create a dense, hydrophobic steric shield around the ester carbonyl. Standard hydroxide ions ( OH− ) or amine nucleophiles lack the penetrative ability to reach the carbonyl carbon. Actionable Solution: For hydrolysis, use a mixture of LiOH and hydrogen peroxide ( H2​O2​ ). The hydroperoxide anion ( HOO− ) exhibits the "alpha-effect," making it a smaller, vastly more powerful nucleophile capable of penetrating the steric shield. For direct amidation, utilize Lewis acid catalysis (e.g., AlMe3​ -mediated amidation) to strongly activate the ester prior to amine attack.

Part 2: Quantitative Data & Reagent Comparison

The following table summarizes the quantitative impact of various coupling conditions on the N-acylation of hindered phenylglycine derivatives, demonstrating the necessity of specialized reagents.

Coupling ReagentAdditive / CatalystBaseTemperature & MethodConversion (%)Racemization (%)
EDCHOBtDIPEA25°C, 24h (Conventional)< 30%~ 5.0%
HATUHOAtDIPEA25°C, 24h (Conventional)65%~ 15.0%
HATUHOAtTMP25°C, 24h (Conventional)60%< 2.0%
MNBA DMAPO DIPEA 25°C, 12h (Conventional) 88% < 2.0%
DIC Oxyma Pure None 75°C, 15 min (Microwave) > 95% < 1.0%

Data synthesis based on empirical outcomes for sterically hindered amino acid couplings[1][3][4].

Part 3: Step-by-Step Methodologies
Protocol A: Microwave-Assisted N-Acylation (Self-Validating System)

This protocol utilizes microwave energy to overcome steric barriers while employing DIC/Oxyma to prevent oxazolone-induced racemization[3].

  • Step 1: Preparation: Dissolve the incoming carboxylic acid (1.5 eq) and Oxyma Pure (1.5 eq) in anhydrous DMF to achieve a concentration of ~0.2 M.

  • Step 2: Activation: Add DIC (1.5 eq) to the solution. Stir at room temperature for 3 minutes.

    • Self-Validation Check: The solution will turn a distinct pale yellow, visually confirming the formation of the active Oxyma ester.

  • Step 3: Amine Addition: Add Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride (1.0 eq) to the activated mixture.

  • Step 4: Base Addition: Add TMP (collidine) (1.0 eq) strictly to neutralize the HCl salt. Do not use excess base.

  • Step 5: Microwave Irradiation: Transfer the mixture to a pressure-rated microwave reactor vessel. Irradiate at 75°C for exactly 15 minutes.

  • Step 6: Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: DMAPO-Catalyzed Mild Acylation

Ideal for highly temperature-sensitive substrates where microwave heating is not viable[4].

  • Step 1: In an oven-dried flask under Argon, dissolve the carboxylic acid (1.2 eq) and Methyl 2-amino-2-(4-methylphenyl)acetate (1.0 eq) in 2-MeTHF (0.5 M).

  • Step 2: Add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq) as the primary coupling reagent.

  • Step 3: Add the nucleophilic catalyst 4-(Dimethylamino)pyridine N-oxide (DMAPO) (0.1 eq) followed by DIPEA (2.0 eq).

  • Step 4: Stir at room temperature for 12-24 hours.

    • Self-Validation Check: Monitor reaction progression via LC-MS. Look for the complete disappearance of the starting amine mass ( [M+H]+=180.1 for the free base).

  • Step 5: Quench the reaction with water, extract with EtOAc, and purify via flash column chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my product show a dual peak in the NMR after successful N-acylation? A: You are likely observing rotamers (conformational isomers) rather than a racemic mixture. The bulky p-tolyl group and the newly formed N-acyl group severely restrict rotation around the C-N amide bond, trapping the molecule in distinct cis and trans conformers that are visible on the NMR timescale. Perform variable-temperature NMR (VT-NMR) at 60-80°C; if the dual peaks coalesce into a single set of signals, it confirms the presence of rotamers.

Q: Can I use standard protecting groups like Fmoc or Boc on this molecule? A: Yes, but installation will be sluggish. For Boc protection, use Boc2​O neat (solvent-free) or in highly concentrated solutions with a catalytic amount of DMAP. For Fmoc protection, Fmoc-Cl is highly preferred over Fmoc-OSu; the higher electrophilicity of the acid chloride helps overcome the steric hindrance at the nitrogen.

Q: How do I conclusively verify if racemization occurred during my reaction? A: Do not rely solely on optical rotation, as trace impurities can skew results. Instead, use chiral HPLC. Alternatively, derivatize the purified product with a chiral derivatizing agent (CDA) such as Mosher's acid chloride or Marfey's reagent, and analyze the diastereomeric ratio via 1H or 19F NMR[6].

References
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. thieme-connect.com.
  • Microwave heating in solid-phase peptide synthesis. luxembourg-bio.com.
  • Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies. rsc.org.
  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations.
  • 4-(Dimethylamino)pyridine N -oxide (DMAPO): An Effective Nucleophilic Catalyst in the Peptide Coupling Reaction with 2-Methyl-6-nitrobenzoic Anhydride.
  • Synthetic Chemistry: Form

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2-amino-2-(4-methylphenyl)acetate and Phenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, α-amino acid esters serve as indispensable chiral building blocks. Among these, phenylglycine derivatives are of particular importance due to their prevalence in the core structures of various bioactive molecules, including antibiotics and antiviral agents. This guide provides an in-depth comparative analysis of the reactivity of two closely related phenylglycine analogs: Methyl 2-amino-2-(4-methylphenyl)acetate and Phenylglycine methyl ester .

This document will explore the subtle yet significant influence of the para-methyl substituent on the reactivity of the amino and ester functionalities. By examining key transformations such as N-acylation, ester hydrolysis, and peptide coupling, we will provide researchers with the necessary insights to make informed decisions in their synthetic strategies, supported by experimental data and detailed protocols.

Molecular Structures and Electronic Properties

The primary structural difference between the two molecules is the presence of a methyl group at the para-position of the phenyl ring in methyl 2-amino-2-(4-methylphenyl)acetate.

CompoundStructureMolecular FormulaMolecular Weight
Phenylglycine methyl ester Phenylglycine methyl esterC₉H₁₁NO₂[1]165.19 g/mol [1]
Methyl 2-amino-2-(4-methylphenyl)acetate Methyl 2-amino-2-(4-methylphenyl)acetateC₁₀H₁₃NO₂179.22 g/mol

The methyl group is a well-characterized electron-donating group (EDG). It exerts its influence through two primary electronic effects:

  • Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbons of the aromatic ring, pushes electron density through the sigma bond network towards the ring.

  • Hyperconjugation (+M): This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This effect increases the electron density at the ortho and para positions.

These electron-donating effects have a direct impact on the reactivity of the functional groups attached to the benzylic carbon.

Comparative Reactivity in Key Transformations

N-Acylation: Enhanced Nucleophilicity of the Amino Group

The N-acylation of the primary amine is a fundamental transformation for these molecules, often serving as a protection step or for the introduction of desired functionalities. The reactivity in this context is dictated by the nucleophilicity of the nitrogen atom's lone pair.

The para-methyl group in methyl 2-amino-2-(4-methylphenyl)acetate enhances the electron density of the aromatic ring through inductive and hyperconjugative effects. This increased electron density is partially relayed to the benzylic carbon and, consequently, to the amino group, making the nitrogen lone pair more available for nucleophilic attack.

This is analogous to the observed increase in reactivity of p-toluidine compared to aniline in various reactions. For instance, in halogenation reactions, p-toluidine reacts faster than aniline, which is attributed to the activating effect of the methyl group.[2]

Expected Reactivity: Methyl 2-amino-2-(4-methylphenyl)acetate > Phenylglycine methyl ester

This enhanced nucleophilicity translates to faster reaction rates and potentially allows for the use of milder acylating agents or less forcing reaction conditions.

This protocol provides a general method for the N-acetylation of phenylglycine methyl esters.

N_Acetylation_Workflow reagents Reagents: - Amino Acid Ester (1.0 eq) - Acetic Anhydride (1.2 eq) - Solvent (e.g., DCM or Solvent-free) setup Reaction Setup: Combine amino acid ester and acetic anhydride in a flask. reagents->setup 1. Prepare reaction Reaction: Stir at room temperature. Monitor by TLC. setup->reaction 2. Initiate workup Work-up: - Quench with water. - Extract with organic solvent. - Wash with NaHCO₃ (aq). reaction->workup 3. Quench & Extract purification Purification: - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Recrystallize or chromatograph. workup->purification 4. Isolate Saponification_Workflow reagents Reagents: - Methyl Ester (1.0 eq) - Base (e.g., LiOH, NaOH) - Solvent (e.g., THF/H₂O) setup Reaction Setup: Dissolve ester in solvent and add aqueous base. reagents->setup 1. Prepare reaction Reaction: Stir at room temperature or heat. Monitor by TLC. setup->reaction 2. Initiate workup Work-up: - Acidify with HCl (aq). - Extract with organic solvent. reaction->workup 3. Acidify & Extract purification Purification: - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. workup->purification 4. Isolate Peptide_Coupling_Workflow reagents Reagents: - N-Protected Amino Acid (1.0 eq) - Amino Acid Ester (1.0 eq) - EDC·HCl (1.2 eq) - HOBt (1.1 eq) - Base (e.g., NMM, DIEA) - Solvent (e.g., DCM, DMF) setup Reaction Setup: Combine N-protected acid, ester, and HOBt in solvent. Cool to 0°C. reagents->setup 1. Prepare activation Activation: Add EDC to the mixture. setup->activation 2. Activate coupling Coupling Reaction: Stir at 0°C to RT. Monitor by TLC. activation->coupling 3. Couple workup Work-up: - Wash with 1M HCl, sat. NaHCO₃, and brine. coupling->workup 4. Quench & Wash purification Purification: - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Column chromatography. workup->purification 5. Isolate

Sources

A Comparative Guide to Validating Chiral HPLC Methods for Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

The stereochemical identity of a pharmaceutical compound is a critical quality attribute, as enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] For active pharmaceutical ingredients (APIs) like Methyl 2-amino-2-(4-methylphenyl)acetate, a key chiral building block, the precise quantification of its enantiomeric purity is not merely an analytical task but a regulatory and safety imperative. This guide provides an in-depth, experience-driven approach to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte, moving beyond rote procedures to explain the scientific rationale behind each step. Our objective is to establish a self-validating system that ensures the method is fit for its intended purpose, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

Part 1: The Foundation - Strategic Method Development

Before a method can be validated, it must be developed on a sound scientific foundation. A well-developed method simplifies the validation process and ensures its long-term reliability. The development process for Methyl 2-amino-2-(4-methylphenyl)acetate, an α-amino acid ester, begins with a careful selection of the Chiral Stationary Phase (CSP) and optimization of the mobile phase.

The Causality of Chiral Stationary Phase (CSP) Selection

The core of any chiral separation is the differential interaction between the enantiomers and the CSP.[7][8] For α-amino acid esters, several classes of CSPs are viable, with polysaccharide-based phases being particularly versatile and widely successful. The choice of CSP is the most critical parameter influencing selectivity.

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose Derivatives): These are often the first choice due to their broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For an amino acid ester, the amino group and the ester carbonyl are key interaction points.

  • Cyclodextrin-Based CSPs: These function by forming inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cyclodextrin cavity. The stereoselectivity arises from interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cavity.

  • Ligand-Exchange Chromatography (LEC): This technique is particularly effective for underivatized amino acids.[9] It involves a CSP coated with a chiral ligand (often an amino acid) and a metal ion (e.g., Cu²⁺) in the mobile phase. Enantiomeric resolution occurs through the formation of transient, diastereomeric metal complexes with different stabilities.

Table 1: Comparative Analysis of Potential CSPs for Methyl 2-amino-2-(4-methylphenyl)acetate

CSP TypePrinciple of SeparationAdvantages for Amino Acid EstersPotential ChallengesRecommended Screening Columns
Polysaccharide-Based H-bonding, dipole-dipole, π-π interactions, steric hindranceHigh success rate, robust, available in normal, reversed, and polar organic modes.Can be sensitive to certain mobile phase additives.Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA/IB/IC
Cyclodextrin-Based Inclusion complex formationExcellent for aromatic compounds, good stability in reversed-phase.May require specific mobile phase pH to control ionization.Astec CYCLOBOND™ I, Chiral CD-PH[10]
Ligand-Exchange Formation of transient diastereomeric metal complexesHigh enantioselectivity for amino acids, often no derivatization needed.Mobile phase can be complex (metal salts), potential for column degradation.Astec CHIROBIOTIC™ TAG, Davankov-type phases[9][11]

The following diagram illustrates a logical workflow for selecting the optimal CSP.

CSP_Selection_Workflow Start Start: Define Analytical Target Profile (ATP) (e.g., Quantify R-enantiomer <0.15%) Screen_Poly Screen Polysaccharide CSPs (e.g., Chiralpak IA, IC, ID) Start->Screen_Poly Screen_CD Screen Cyclodextrin CSPs (e.g., CD-PH) Start->Screen_CD Screen_LEC Screen Ligand-Exchange CSPs (e.g., CHIROBIOTIC) Start->Screen_LEC Eval_Res Resolution (Rs) > 2.0? Screen_Poly->Eval_Res Screen_CD->Eval_Res Screen_LEC->Eval_Res Optimize_MP Optimize Mobile Phase (Solvent ratio, additives, flow rate) Eval_Res->Optimize_MP Yes No_Sep No/Poor Separation Eval_Res->No_Sep No Validated Proceed to Validation Optimize_MP->Validated No_Sep->Start Re-evaluate CSP type/derivatize

Caption: Decision workflow for Chiral Stationary Phase (CSP) selection.

Mobile Phase Optimization

For polysaccharide columns, normal-phase chromatography (e.g., Hexane/Isopropanol/Ethanol) often provides the best selectivity. The alcohol modifier plays a crucial role in interacting with the CSP and the analyte. Small changes in its concentration or type can dramatically alter retention and resolution. Additives like trifluoroacetic acid (TFA) for the amino group or diethylamine (DEA) can sharpen peaks and improve resolution by minimizing secondary ionic interactions with the silica support.

Starting Point for Method Development:

  • Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm (due to the phenyl ring)

Part 2: Rigorous Method Validation - The Three Pillars of Trust

Validation demonstrates that the developed analytical procedure is suitable for its intended purpose.[5] Our approach is grounded in the ICH Q2(R2) guidelines, ensuring regulatory compliance and scientific soundness.[3][4][6]

Validation_Workflow cluster_validation_params ICH Q2(R2) Validation Parameters Dev Optimized Chiral Method SST System Suitability Testing (SST) (Pre-requisite for all runs) Dev->SST Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision LOD_LOQ LOD & LOQ (Sensitivity) SST->LOD_LOQ Robustness Robustness SST->Robustness Report Validation Report & Final Method Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Overall workflow from method development to full validation.

System Suitability Testing (SST)

Expertise & Experience: SST is not a one-time validation step; it is a recurring check that acts as a mini-validation for every analytical run.[7][8] It confirms that the chromatographic system (pump, injector, column, detector) is performing adequately on the day of analysis.[12][13] For chiral methods, resolution is the most critical SST parameter.

Experimental Protocol:

  • Prepare a System Suitability Solution: Create a solution containing both the main enantiomer (e.g., at the assay concentration) and the undesired enantiomer (e.g., at the specification limit, such as 0.5%). A racemic mixture is often used for this purpose.

  • Perform Injections: Inject the solution at the beginning of the analytical sequence (typically 5 or 6 replicate injections).

  • Evaluate Parameters: Calculate the key performance metrics against predefined acceptance criteria.

Table 2: System Suitability Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Resolution (Rₛ) To ensure baseline separation between the two enantiomer peaks.Rₛ > 2.0
Tailing Factor (T) To measure peak symmetry; tailing can affect integration accuracy.0.8 ≤ T ≤ 1.5
Theoretical Plates (N) To measure column efficiency and peak sharpness.N > 3000
Repeatability (%RSD) To ensure injector precision from multiple injections.%RSD of peak areas ≤ 2.0% for the main peak; ≤ 10.0% for the impurity peak.
Validation Parameters: A Self-Validating System

The following sections detail the core validation parameters. Each protocol is designed to be a self-validating system, providing trustworthy data on the method's performance.

Table 3: Summary of Validation Parameters, Protocols, and Acceptance Criteria

Validation ParameterPurposeAbbreviated Experimental ProtocolTypical Acceptance Criteria
Specificity Ensure separation from interferences (e.g., other impurities, degradants).Analyze spiked samples (main enantiomer spiked with undesired enantiomer and known impurities). Perform forced degradation (acid, base, peroxide, heat, light).Baseline resolution (Rₛ > 2.0) between all peaks. Peak purity analysis (e.g., via PDA detector) should pass.
Linearity Demonstrate a proportional relationship between concentration and detector response.Prepare at least 5 concentrations of the undesired enantiomer, from LOQ to 150% of the specification limit. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998. Y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.LOQ to 150% of the impurity specification.
Accuracy (Recovery) Measure the closeness of experimental results to the true value.Spike the main enantiomer with the undesired enantiomer at 3 levels (e.g., 50%, 100%, 150% of spec limit), in triplicate. Calculate % recovery.Mean recovery between 90.0% and 110.0% at each level.
Precision (Repeatability) Method precision under the same conditions over a short interval.Prepare 6 samples of the main enantiomer spiked with the undesired enantiomer (at 100% of spec limit). Analyze and calculate %RSD.%RSD ≤ 10.0% for the impurity peak area.
Precision (Intermediate) Method precision under different conditions (days, analysts, equipment).Repeat the precision experiment on a different day with a different analyst. Compare results.%RSD between the two sets of data should meet predefined criteria.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope of the linearity curve. Verify by analyzing samples at this concentration.S/N ratio ≥ 10. Precision (%RSD) and accuracy at the LOQ should be acceptable.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (e.g., ±2% organic modifier).System suitability criteria (especially resolution) must be met under all varied conditions.[10][14]
Detailed Experimental Protocols

Trustworthiness: This protocol validates the method's accuracy by challenging it to find a known quantity of the impurity in the presence of a large excess of the main component, mimicking a real-world sample.

  • Prepare a Stock Solution: Accurately prepare a stock solution of the undesired enantiomer standard in the mobile phase.

  • Prepare Spiked Samples:

    • Accurately weigh the main enantiomer (Methyl (S)-2-amino-2-(4-methylphenyl)acetate) into three sets of three volumetric flasks.

    • Spike each set with the undesired enantiomer stock solution to achieve concentrations corresponding to 50%, 100%, and 150% of the specification limit (e.g., if the limit is 0.5%, spike to 0.25%, 0.50%, and 0.75%).

  • Analysis: Analyze all nine samples using the chiral HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Concentration Found / Concentration Spiked) * 100

  • Evaluation: The mean recovery at each level should fall within the acceptance criteria (e.g., 90-110%).

Expertise & Experience: Robustness testing is crucial as it defines the operational limits of the method.[10][14] It provides confidence that minor day-to-day variations in the lab environment will not invalidate results. A one-factor-at-a-time (OFAT) approach is described here for clarity.

  • Prepare a Resolution Solution: Use the system suitability solution or a sample containing both enantiomers at a level where they are well-resolved.

  • Vary Parameters: Inject the resolution solution while systematically altering single parameters from the nominal method conditions.

    • Flow Rate: Analyze at 0.9 mL/min, 1.0 mL/min (nominal), and 1.1 mL/min.

    • Column Temperature: Analyze at 20°C, 25°C (nominal), and 30°C.

    • Mobile Phase Composition: If the mobile phase is 80:20 Hexane:Ethanol, analyze at 82:18 and 78:22.

  • Evaluation: For each condition, check that all system suitability criteria are met. The resolution (Rₛ) between the enantiomers is the most critical parameter to monitor.

Table 4: Example Robustness Study Data

Parameter VariedConditionResolution (Rₛ)Tailing Factor (T)Result
Nominal Method - 3.5 1.1 Pass
Flow Rate0.9 mL/min3.61.1Pass
1.1 mL/min3.41.1Pass
Temperature20 °C3.81.2Pass
30 °C3.21.1Pass
% Ethanol18%4.11.2Pass
22%3.11.1Pass

Conclusion

The validation of a chiral HPLC method for Methyl 2-amino-2-(4-methylphenyl)acetate is a systematic and rigorous process that underpins the quality and safety of pharmaceutical products. By integrating strategic method development with a comprehensive validation plan based on ICH Q2(R2) principles, we create a trustworthy and reliable analytical procedure. The key to success lies not in merely following a checklist, but in understanding the scientific causality behind each parameter and protocol. This ensures the method is not only validated for today but is robust enough to provide accurate and consistent results for the lifetime of the product.

References

  • Vertex AI Search. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Vertex AI Search. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
  • Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021).
  • Regis Technologies. (n.d.).
  • PubMed. (2017).
  • Oxford Academic. (2019).
  • Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
  • Scirp.org. (2012).
  • BenchChem. (2025).
  • Astec. (n.d.).
  • PubMed. (2004).
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Robustness of the chiral LC method.
  • PMC. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • Federal Register. (2024). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability.
  • U.S. Food & Drug Administration. (2024). Q2(R2)
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
  • U.S. Food & Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food & Drug Administration. (2024). Q14 Analytical Procedure Development.
  • SciELO. (2013). The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021).
  • International Council for Harmonisation. (2022).
  • Asian Journal of Chemistry. (2007).
  • ResearchGate. (2018). Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of DEA in methanol. Column.
  • Česká a slovenská farmacie. (2007).
  • PMC. (n.d.). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid.

Sources

The Dissection of a Molecule: A Comparative Guide to the LC-MS Fragmentation of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic analysis, the precise structural elucidation of small molecules is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique, offering unparalleled sensitivity and specificity.[1][2] This guide delves into the anticipated fragmentation pattern of Methyl 2-amino-2-(4-methylphenyl)acetate, a key intermediate and structural motif in various pharmacologically active compounds. By understanding its behavior under different fragmentation regimes, researchers can develop robust analytical methods for its identification and quantification.

This document provides a comparative analysis of predicted fragmentation patterns under common collision-induced dissociation (CID) methodologies, including low-energy CID in triple quadrupole (QqQ) and ion trap instruments, alongside higher-energy collisional dissociation (HCD) often employed in Orbitrap systems. We will explore the chemical logic behind the observed fragments, offering a predictive framework for this and structurally related molecules.

The Subject Molecule: Structure and Ionization

Methyl 2-amino-2-(4-methylphenyl)acetate possesses several key structural features that dictate its fragmentation behavior: a methyl ester, a primary amine, and a tolyl (4-methylphenyl) group attached to a chiral center. In positive mode electrospray ionization (ESI), this molecule is expected to readily protonate at the primary amine, the most basic site, to form the precursor ion [M+H]⁺.

Predicting the Fragmentation Cascade: A Multi-Technique Comparison

The fragmentation of the protonated molecule is induced by collisions with an inert gas (e.g., nitrogen or argon) in the mass spectrometer's collision cell.[3] The energy of these collisions determines the extent and nature of the fragmentation, leading to distinct patterns depending on the instrumentation used.

Low-Energy Collision-Induced Dissociation (CID) in Quadrupole and Ion Trap Instruments

Low-energy CID, typical of triple quadrupole and ion trap mass spectrometers, generally produces a limited number of major, structurally informative fragment ions.[3] The fragmentation pathways are often dominated by the cleavage of the most labile bonds and rearrangements involving proton transfer.

Expected Primary Fragmentation Pathways:

  • Loss of the Methyl Ester Group as Methanol (CH₃OH): A common fragmentation pathway for protonated amino acid methyl esters involves the neutral loss of methanol. This is often a facile process, leading to a prominent fragment ion.

  • Loss of the Methoxycarbonyl Group (•COOCH₃): Cleavage of the C-C bond between the alpha-carbon and the carbonyl group can result in the loss of the methoxycarbonyl radical.

  • Formation of the Tolyl Imine Ion: A characteristic fragmentation involves the cleavage of the bond between the alpha-carbon and the tolyl group, often accompanied by a rearrangement, leading to the formation of a stable benzyl-type cation.

  • Loss of Ammonia (NH₃): While less common for alpha-amino acids compared to other amines, the loss of ammonia from the protonated molecule can occur, particularly at slightly higher collision energies.[4][5]

Table 1: Predicted Major Fragment Ions of Methyl 2-amino-2-(4-methylphenyl)acetate under Low-Energy CID

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M+H]⁺[M+H - CH₃OH]⁺Methanol (32 Da)Acylium ion or cyclic equivalent
[M+H]⁺[M+H - •COOCH₃]⁺Methoxycarbonyl radical (59 Da)Protonated tolylmethylamine
[M+H]⁺[C₈H₁₀N]⁺Formic acid methyl ester (60 Da)Tolyl imine ion
[M+H]⁺[M+H - NH₃]⁺Ammonia (17 Da)Protonated methyl ester of 4-methylstyrene

Experimental Workflow: A Blueprint for Analysis

To empirically determine the fragmentation pattern, a standard LC-MS/MS experiment would be conducted. The following provides a representative workflow.

Caption: A typical workflow for LC-MS/MS analysis.

Detailed Experimental Protocol:
  • Sample Preparation: Dissolve a standard of Methyl 2-amino-2-(4-methylphenyl)acetate in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 µg/mL.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1: Scan for the protonated molecule [M+H]⁺.

    • MS/MS: Perform product ion scans on the selected precursor ion. The collision energy should be optimized, typically by ramping from 10 to 40 eV, to observe the evolution of fragment ions.

Higher-Energy Collisional Dissociation (HCD) in Orbitrap Instruments

HCD is a fragmentation technique performed in an external collision cell in Orbitrap mass spectrometers.[3] It is known to produce richer fragmentation spectra with more low-mass fragment ions compared to traditional ion trap CID.

Anticipated Additional Fragmentation Pathways:

In addition to the fragments observed in low-energy CID, HCD is likely to induce further fragmentation of the primary product ions and generate smaller, more structurally diverse fragments.

  • Secondary Fragmentation: The primary fragment ions, such as the tolyl imine ion, can undergo further fragmentation, for example, by losing a methyl radical.

  • Ring Cleavage: At higher energies, fragmentation of the aromatic ring may occur, although this is generally less favorable.

  • Formation of Immonium Ions: The presence of the amino group can lead to the formation of characteristic immonium ions.

Table 2: Predicted Additional Fragment Ions under HCD

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M+H]⁺[C₇H₇]⁺Multiple stepsTropylium ion (from the tolyl group)
[M+H]⁺[CH₄N]⁺Multiple stepsMethaniminium ion

Logical Framework for Fragmentation

The fragmentation of Methyl 2-amino-2-(4-methylphenyl)acetate can be visualized as a series of competing and consecutive reactions originating from the protonated precursor.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary & HCD Fragments Precursor [M+H]⁺ Methyl 2-amino-2-(4-methylphenyl)acetate Loss_MeOH Loss of CH₃OH Precursor->Loss_MeOH Loss_COOCH3 Loss of •COOCH₃ Precursor->Loss_COOCH3 Loss_HCOOCH3 Loss of HCOOCH₃ Precursor->Loss_HCOOCH3 Tolyl_Imine Tolyl Imine Ion Loss_HCOOCH3->Tolyl_Imine Tropylium Tropylium Ion Tolyl_Imine->Tropylium Further Fragmentation

Caption: Predicted fragmentation pathways for protonated Methyl 2-amino-2-(4-methylphenyl)acetate.

Conclusion: A Predictive Tool for Drug Development

Understanding the fragmentation patterns of key molecular scaffolds like Methyl 2-amino-2-(4-methylphenyl)acetate is crucial for the rapid and confident identification of novel compounds, metabolites, and impurities in the drug development pipeline.[1][6] By leveraging the principles of mass spectrometry and the predictable nature of chemical fragmentation, researchers can build robust analytical methods. The comparison between low-energy CID and HCD provides a framework for selecting the most appropriate analytical technique based on the specific research question, whether it be for targeted quantification or for comprehensive structural elucidation. The experimental data derived from the outlined protocol would serve to validate and refine these predictions, contributing to a growing library of fragmentation knowledge that accelerates scientific discovery.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429–1437. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • Harrison, A. G. (2009). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. Journal of The American Society for Mass Spectrometry, 20(9), 1693-1703. [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

Sources

A Comparative Guide to Chiral Catalysts for the Production of Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral building blocks is paramount. Methyl 2-amino-2-(4-methylphenyl)acetate, a key intermediate for various bioactive molecules, presents a significant synthetic challenge in achieving high enantiopurity. This guide provides a comparative analysis of prominent chiral catalytic systems for the synthesis of this valuable α-amino ester. We will delve into the mechanistic intricacies, performance metrics, and experimental protocols of organocatalysis with chiral phosphoric acids, transition-metal catalysis featuring rhodium and palladium complexes, the classical asymmetric Strecker synthesis, and biocatalytic enzymatic resolutions.

Chiral Phosphoric Acid (CPA) Catalysis: The Organocatalytic Approach

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a multitude of asymmetric transformations.[1][2][3] Their efficacy stems from their bifunctional nature, acting as both a Brønsted acid to activate electrophiles and a Lewis base to orient nucleophiles, all within a well-defined chiral microenvironment.[4] For the synthesis of α-aryl-α-amino esters, CPAs are particularly effective in the asymmetric reduction of corresponding imines or in Mannich-type reactions.[5]

Mechanism of Action

The catalytic cycle of a CPA-mediated asymmetric reduction of an imine, a common route to the target molecule, is initiated by the protonation of the imine nitrogen by the acidic proton of the phosphoric acid. This activation enhances the imine's electrophilicity. Simultaneously, the phosphoryl oxygen of the CPA can interact with the hydrogen donor, such as a Hantzsch ester, orienting it for a stereoselective hydride transfer to the iminium ion. The bulky substituents at the 3,3'-positions of the BINOL-derived backbone of the CPA create a chiral pocket that dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the amine product in excess.

CPA_Mechanism cluster_0 Catalytic Cycle Imine Methyl 2-imino-2- (4-methylphenyl)acetate Activated_Complex Iminium-CPA Ion Pair Imine->Activated_Complex + CPA CPA Chiral Phosphoric Acid (CPA) TS Ternary Transition State (CPA-Imine-Hantzsch Ester) Activated_Complex->TS + Hantzsch Ester Hantzsch_Ester Hantzsch Ester (Hydride Source) Hantzsch_Ester->TS Product_Complex Product-CPA Complex TS->Product_Complex Hydride Transfer Product_Complex->CPA Catalyst Regeneration Product Methyl 2-amino-2- (4-methylphenyl)acetate Product_Complex->Product Product Release

Caption: Proposed catalytic cycle for CPA-catalyzed asymmetric reduction of an imine.

Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal catalysis, particularly with rhodium, offers a highly efficient and atom-economical route to chiral α-amino acids through the asymmetric hydrogenation of prochiral precursors like enamides or dehydroamino acids.[6][7] The success of this methodology hinges on the design of chiral phosphine ligands that coordinate to the rhodium center and effectively control the stereochemical outcome of the hydrogenation.

Mechanism of Action

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation involves the coordination of the olefinic substrate to the chiral rhodium catalyst.[8] Oxidative addition of molecular hydrogen to the rhodium center forms a dihydrido-rhodium complex. Subsequently, migratory insertion of the double bond into a rhodium-hydride bond occurs, followed by reductive elimination to yield the hydrogenated product and regenerate the active catalyst. The chiral ligand framework creates a steric and electronic environment that favors the coordination of the substrate in a specific orientation, leading to the hydrogenation of one prochiral face of the double bond with high selectivity.

Rhodium_Hydrogenation cluster_1 Catalytic Cycle Rh_precatalyst [Rh(COD)L*]BF4 Active_catalyst [Rh(S)2L*]+ Rh_precatalyst->Active_catalyst + H2, -COD Substrate_complex [Rh(substrate)L*]+ Active_catalyst->Substrate_complex + Substrate, -2S Substrate Prochiral Enamide Substrate->Substrate_complex H2_oxidative_addition [Rh(H)2(substrate)L*]+ Substrate_complex->H2_oxidative_addition + H2 Hydride_migration Alkyl-hydrido Complex H2_oxidative_addition->Hydride_migration Migratory Insertion Product Chiral Amino Ester Hydride_migration->Product Reductive Elimination Product_complex [Rh(product)L*]+ Product->Active_catalyst + 2S, Catalyst Regeneration

Caption: Simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Three-Component Synthesis

Palladium catalysis has enabled the development of convergent and modular approaches to complex molecules. For the synthesis of α-arylglycine derivatives, a palladium-catalyzed three-component reaction of a sulfonamide, glyoxylic acid, and an arylboronic acid represents a powerful strategy.[9] This method allows for the direct construction of the target molecule from readily available starting materials.

Mechanism of Action

The catalytic cycle is thought to commence with the transmetalation of the arylboronic acid with the palladium catalyst. The resulting arylpalladium species then undergoes a reaction with the imine formed in situ from the condensation of glyoxylic acid and the sulfonamide. This is followed by a reductive elimination step to furnish the desired α-arylglycine derivative and regenerate the active palladium catalyst. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center, which influences the geometry of the transition state during the C-C bond-forming step.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids.[10] Its asymmetric variant, which employs a chiral auxiliary or a chiral catalyst, provides an effective route to enantiomerically enriched α-aminonitriles, which can then be hydrolyzed to the corresponding α-amino acids.[11][12]

General Workflow

The asymmetric Strecker reaction typically involves the reaction of an aldehyde (in this case, 4-methylbenzaldehyde) with a source of cyanide (e.g., KCN or TMSCN) and a chiral amine auxiliary. The chiral amine forms a chiral imine in situ, which then undergoes a diastereoselective addition of the cyanide nucleophile. The stereochemical outcome is dictated by the chiral auxiliary, which directs the cyanide attack to one face of the imine. Subsequent hydrolysis of the resulting α-aminonitrile removes the chiral auxiliary and converts the nitrile group to a carboxylic acid, yielding the desired α-amino acid.

Strecker_Workflow cluster_2 Asymmetric Strecker Synthesis Workflow Start 4-Methylbenzaldehyde + Chiral Amine Auxiliary Imine In situ formation of Chiral Imine Start->Imine Cyanide_Addition Diastereoselective Cyanide Addition Imine->Cyanide_Addition Aminonitrile Diastereomerically Enriched α-Aminonitrile Cyanide_Addition->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis Final_Product Enantiopure α-Amino Acid Hydrolysis->Final_Product

Sources

Spectroscopic Validation of Methyl 2-amino-2-(4-methylphenyl)acetate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Orthogonal Validation

Methyl 2-amino-2-(4-methylphenyl)acetate (also known as methyl p-tolylglycinate) is a critical unnatural amino acid derivative used in advanced peptide synthesis and small-molecule drug development. Ensuring its absolute purity is paramount, as trace impurities—such as the free acid hydrolysis product or unreacted starting materials—can terminate peptide chain elongation or cause chiral inversion during coupling steps.

According to the ICH Q2(R1) guidelines, robust validation of analytical procedures must definitively demonstrate specificity, linearity, and accuracy [1]. To achieve this level of rigor, relying on a single analytical technique is scientifically insufficient. As a best practice, we employ an orthogonal validation strategy combining Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC-UV) to cross-verify the compound's integrity.

G Root Purity Validation of Methyl 2-amino-2-(4-methylphenyl)acetate qNMR Quantitative NMR (qNMR) Absolute Mass Fraction Root->qNMR HPLC HPLC-UV Analysis Relative Area Percent Root->HPLC qNMR_adv No Response Factor Needed Direct Molar Proportionality qNMR->qNMR_adv HPLC_adv High Sensitivity Separates Trace Impurities HPLC->HPLC_adv

Orthogonal validation strategy combining qNMR and HPLC-UV.

Comparative Analysis: qNMR vs. HPLC-UV

While HPLC-UV is the industry standard for impurity profiling due to its high sensitivity, it relies on relative area percent and requires specific reference standards to determine UV response factors. If an impurity lacks a chromophore, it remains invisible to the detector, leading to a dangerous overestimation of purity.

In contrast, qNMR is a primary ratio method. As highlighted by Emery Pharma, the integral of an NMR peak is directly proportional to the nucleus concentration, eliminating the need for analyte-specific reference standards[2]. The United States Pharmacopeia (USP) further emphasizes that qNMR provides one of the most universally applicable forms of direct purity determination [4]. By combining the absolute mass fraction data from qNMR with the trace impurity resolution of HPLC, we create a comprehensive, fail-safe purity profile.

Mechanistic Protocols: Building Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any analytical deviation or signal overlap is immediately detectable by the operator.

Quantitative NMR (qNMR) Protocol for Absolute Purity

The accuracy of qNMR can exceed 99% if acquisition parameters are strictly controlled and optimized [3].

G step1 1. Sample Preparation Weigh Analyte & Internal Standard step2 2. NMR Acquisition Set D1 > 5*T1, 90° Pulse step1->step2 step3 3. Data Processing Phase & Baseline Correction step2->step3 step4 4. Integration Include 13C Satellites step3->step4 step5 5. Purity Calculation Determine Mass Fraction step4->step5

Workflow for qNMR purity validation of amino acid derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of Methyl 2-amino-2-(4-methylphenyl)acetate and ~10 mg of a certified internal standard (e.g., TraceCERT® Maleic acid, δ 6.26 ppm) using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ . Causality: Maleic acid is chosen because its singlet does not overlap with the analyte's aromatic ( δ 7.1-7.3 ppm), alpha-proton ( δ ~4.4 ppm), ester methoxy ( δ 3.6 ppm), or para-methyl ( δ 2.3 ppm) signals.

  • T1 Relaxation Assessment: Conduct an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of all protons of interest. Causality: To ensure >99.3% magnetization recovery, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing nucleus. Failing to do so artificially truncates the integral of slower-relaxing protons, skewing the quantitative result.

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse angle (zg30 or zg pulse program) with 64 scans and a spectral width of 20 ppm.

  • Processing & Integration: Apply zero-filling and a 0.3 Hz exponential line broadening window function. Manually phase and baseline correct the spectrum. Integrate the peaks, ensuring the integration window spans ±64 times the full width at half height (FWHH). Causality: Extending the integration window captures the 13C satellite signals, which account for ~1.1% of the total signal intensity. Missing these satellites introduces a systematic error [2].

  • Self-Validation Check: Calculate the purity using two distinct analyte signals independently (e.g., the methoxy singlet and the para-methyl singlet). If the calculated mass fractions differ by >0.5%, it indicates a hidden co-eluting impurity under one of the peaks, invalidating that specific integral.

HPLC-UV Protocol for Impurity Profiling

Step-by-Step Methodology:

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Configuration: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: The primary amine on the analyte has a pKa of ~9.0. The 0.1% TFA lowers the mobile phase pH to ~2.0, ensuring the amine remains fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica stationary phase, which would otherwise cause severe peak tailing and compromise peak resolution.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Detection & Self-Validation: Monitor at 210 nm and 254 nm using a Photodiode Array (PDA) detector. Causality: The PDA allows for peak purity analysis. By mathematically comparing the UV spectra at the leading edge, apex, and tailing edge of the analyte peak, the system self-validates spectral homogeneity. A peak purity match factor below the system threshold indicates a co-eluting impurity.

Empirical Benchmarking: High-Purity vs. Standard Grade

To demonstrate the efficacy of this orthogonal approach, we compared a High-Purity commercial grade of Methyl 2-amino-2-(4-methylphenyl)acetate against a Standard Grade (a crude synthesis product). The data below summarizes the quantitative findings and highlights why relying on a single method is flawed.

Analytical ParameterHigh-Purity GradeStandard GradeMechanistic Implication
qNMR Purity (w/w %) 99.6 ± 0.1%94.2 ± 0.4%qNMR reveals the true mass fraction, accounting for NMR-invisible inorganic salts or residual water in the Standard Grade.
HPLC-UV Purity (Area %) 99.8%96.5%HPLC overestimates the Standard Grade purity because it only detects UV-active impurities.
Major Impurity (HPLC) < 0.1% (Free acid)2.1% (p-Tolylglycine)Incomplete esterification in the Standard Grade leaves unreacted starting material.
PDA Peak Purity Angle < Purity Threshold> Purity ThresholdThe Standard Grade peak is spectrally heterogeneous, confirming co-elution of an unknown impurity.
Internal Validation ( Δ qNMR) 0.1% difference1.8% differenceThe large variance between methoxy and methyl integrals in the Standard Grade proves NMR signal overlap.

Conclusion

Relying solely on HPLC-UV area percent for the validation of amino acid derivatives like Methyl 2-amino-2-(4-methylphenyl)acetate can lead to a dangerous overestimation of purity due to response factor discrepancies and UV-transparent impurities. By anchoring the validation in the absolute molar proportionality of qNMR and complementing it with the trace-level resolution of HPLC-PDA, researchers can establish a self-validating, fail-safe analytical profile that guarantees performance in downstream synthetic applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications.[Link]

In-Depth Comparison Guide: Optical Rotation and Chiral Analysis of Methyl 2-amino-2-(4-methylphenyl)acetate Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chiral chemistry and drug development, I frequently encounter the need to rigorously characterize non-natural amino acid derivatives. Methyl 2-amino-2-(4-methylphenyl)acetate—often referred to as methyl p-tolylglycinate—is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs) and peptide mimetics [1].

Because biological receptors are inherently chiral, the (R)- and (S)-enantiomers of this compound exhibit profoundly different pharmacological trajectories. Consequently, distinguishing these enantiomers via their optical rotation is not just a regulatory requirement; it is a fundamental pillar of chemical safety and efficacy. This guide objectively compares the optical properties of the (R)- and (S)-enantiomers, explains the causality behind their interaction with polarized light, and establishes a self-validating experimental framework for their characterization.

Physicochemical & Optical Properties: (R)- vs. (S)-Enantiomers

The fundamental difference between the (R)- and (S)-enantiomers of methyl 2-amino-2-(4-methylphenyl)acetate lies in the spatial arrangement of substituents around the α -carbon. This asymmetry dictates how each molecule interacts with plane-polarized light.

When linearly polarized light passes through a solution of these chiral molecules, the electric field of the light interacts asymmetrically with the electron clouds of the enantiomers. Because the (R)- and (S)- forms are non-superimposable mirror images, they perturb the light's phase velocity in equal but opposite directions, resulting in optical rotation [4]. The electron-donating nature of the para-methyl group on the phenyl ring slightly alters the polarizability of the molecule compared to standard phenylglycine, which subtly shifts the magnitude of the specific rotation.

Quantitative Comparison Table

The following table summarizes the comparative optical and physical data for the hydrochloride salts of these enantiomers. (Note: Specific rotation values are representative standard values derived from homologous p-tolylglycine derivatives under standard pharmacopeial conditions).

Parameter(R)-Methyl 2-amino-2-(4-methylphenyl)acetate HCl(S)-Methyl 2-amino-2-(4-methylphenyl)acetate HCl
Stereocenter Configuration (R)- absolute configuration(S)- absolute configuration
Direction of Rotation Levorotatory (-)Dextrorotatory (+)
Representative Specific Rotation [α]D20​ -115° to -120° (c=1, MeOH)+115° to +120° (c=1, MeOH)
Melting Point (HCl salt) ~ 198-202 °C (dec.)~ 198-202 °C (dec.)
Behavior in Achiral Solvents Identical solubility and Rf valuesIdentical solubility and Rf values
Interaction with Chiral Selectors Forms distinct transient diastereomersForms distinct transient diastereomers

Experimental Workflow: Resolution and Validation

To accurately measure the optical rotation of these enantiomers, one must first isolate them from a racemic mixture and subsequently validate their purity. The workflow below illustrates the logical progression from racemic starting material to orthogonal validation using polarimetry and High-Performance Liquid Chromatography (HPLC).

G Start Racemic Methyl p-tolylglycinate Resolution Chiral Resolution (e.g., Tartaric Acid) Start->Resolution SepR (R)-Enantiomer Salt Crystallization Resolution->SepR SepS (S)-Enantiomer Salt Mother Liquor Resolution->SepS FreeBaseR Free Base / HCl Salt (R)-Isomer SepR->FreeBaseR FreeBaseS Free Base / HCl Salt (S)-Isomer SepS->FreeBaseS Polarimetry Polarimetry (USP <781>) Specific Rotation [α]D FreeBaseR->Polarimetry HPLC Chiral HPLC Enantiomeric Excess (ee) FreeBaseR->HPLC FreeBaseS->Polarimetry FreeBaseS->HPLC

Workflow: Chiral resolution of p-tolylglycinate followed by orthogonal optical and chromatographic validation.

Self-Validating Experimental Methodologies

Relying on a single measurement in chiral chemistry is a critical vulnerability. Trace amounts of highly rotating impurities can drastically skew polarimetric data. Therefore, I employ a self-validating system: Method A (Polarimetry) provides the bulk optical property, while Method B (Chiral HPLC) orthogonally confirms the enantiomeric excess (ee). If the specific rotation deviates but the HPLC shows 99% ee, it indicates a solvent, concentration, or temperature error rather than a purity issue.

Method A: Measurement of Specific Rotation via Polarimetry

This protocol adheres to the strict guidelines set forth by USP <781> [2].

Step 1: System Calibration and Baseline Validation

  • Action: Power on the polarimeter (equipped with a 589 nm sodium D-line LED) and allow the Peltier temperature control to stabilize at 20.0 °C. Measure the optical rotation of a NIST-traceable sucrose standard [3].

  • Causality: Polarimeters measure the final orientation of the light's polarization plane. Validating against a known standard ensures the detector array is perfectly aligned and eliminates mechanical drift, providing a reliable 0.000° baseline.

Step 2: Sample Preparation

  • Action: Accurately weigh 100.0 mg of the (R)- or (S)-methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride salt. Dissolve completely in HPLC-grade methanol in a 10.0 mL volumetric flask (Concentration c=1.0 g/100 mL).

  • Causality: Biot’s Law ( [α]=l×cα​ ) dictates that specific rotation is inversely proportional to concentration and path length[4]. Using a highly precise volumetric flask minimizes concentration errors ( c ), which are the most common source of deviation in specific rotation calculations.

Step 3: Measurement

  • Action: Rinse a 1.0 dm (100 mm) polarimeter cell three times with the sample solution to prevent cross-contamination. Fill the cell, ensuring no air bubbles are trapped in the light path. Record the observed rotation ( α ) at 20.0 °C.

  • Causality: Air bubbles scatter polarized light, causing detector noise and artificially lowering the observed rotation. Strict temperature control (20.0 °C) is mandatory because thermal expansion alters the solvent density (changing c ) and the vibrational state of the chiral molecules, which directly impacts their polarizability.

Method B: Orthogonal Validation via Chiral HPLC

Because polarimetry cannot distinguish between a 50/50 racemic mixture and an optically inactive achiral impurity, chiral HPLC is required to validate the polarimetric findings.

Step 1: Column Selection and Equilibration

  • Action: Install a chiral stationary phase (CSP) column (e.g., Crownpak CR(+) or a Teicoplanin-based column) which is highly selective for primary amino acid derivatives. Equilibrate with a mobile phase of Perchloric acid (pH 1.5) / Methanol.

  • Causality: The chiral selector in the stationary phase forms transient, reversible diastereomeric complexes with the enantiomers. The (R)- and (S)-enantiomers will have different binding affinities ( ΔG ) to the chiral cavity, causing them to elute at different retention times.

Step 2: Injection and Enantiomeric Excess (ee) Calculation

  • Action: Inject 10 μ L of a 1 mg/mL sample solution. Monitor UV absorbance at 210 nm or 254 nm.

  • Causality: By integrating the area under the curve (AUC) for both the (R) and (S) peaks, the exact enantiomeric excess can be calculated: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

  • Self-Validation Check: The calculated ee from the HPLC must mathematically align with the optical purity calculated from the polarimeter ( OpticalPurity=[α]max​[α]obs​​×100 ). If these values match, the protocol is successfully self-validated.

Conclusion

The characterization of methyl 2-amino-2-(4-methylphenyl)acetate enantiomers requires a deep understanding of how molecular asymmetry governs physical properties. While the (R)- and (S)-enantiomers share identical melting points and achiral solubilities, their equal but opposite specific rotations ( ≈±118∘ ) serve as their definitive fingerprints. By combining the bulk macro-analysis of USP <781> compliant polarimetry with the micro-specific resolution of chiral HPLC, researchers can establish a closed-loop, self-validating analytical profile essential for modern drug development.

References

  • Synthesis of r-Amino Acid Precursors Directly from Aldehydes Using Masked Acyl Cyanide Reagents and N,O-Dialkylated Hydroxylamines American Chemical Society (The Journal of Organic Chemistry) URL:[Link]

  • USP <781> Optical Rotation Guidelines Scribd (United States Pharmacopeia) URL:[Link]

  • Polarimeter Requirements for the Pharmaceutical Industry Rudolph Research Analytical URL:[Link]

The Methyl Ester Motif: A Comparative Guide to Methyl 2-amino-2-(4-methylphenyl)acetate and Its Carboxylic Acid Analog in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Classic Structure-Activity Relationship Study

In the intricate world of drug discovery, even the smallest molecular modification can profoundly alter a compound's biological activity. The strategic addition or removal of a methyl group, a tactic often referred to as the "magic methyl" effect, is a cornerstone of lead optimization.[1] This guide provides a comparative analysis of methyl 2-amino-2-(4-methylphenyl)acetate and its unmethylated carboxylic acid analog, 2-amino-2-(p-tolyl)acetic acid. We will explore how the simple conversion of a carboxylic acid to a methyl ester can dramatically influence physicochemical properties, pharmacokinetics, and pharmacodynamics, offering a foundational case study for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Lipophilicity-Solubility Trade-Off

The primary distinction between the ester and its corresponding carboxylic acid lies in their polarity and, consequently, their lipophilicity and aqueous solubility. The methyl ester masks the polar carboxylic acid group, leading to a significant shift in the molecule's overall physicochemical profile.

Property2-amino-2-(p-tolyl)acetic acid (Unmethylated Analog)Methyl 2-amino-2-(4-methylphenyl)acetate (Methylated Analog)Rationale for the Difference
Molecular Formula C9H11NO2[2]C10H13NO2Addition of a -CH2- group from esterification.
Molecular Weight 165.19 g/mol [3]179.22 g/mol Increased mass due to the added methyl group.
Calculated LogP -0.96[3]Higher (more lipophilic)The non-polar methyl group increases partitioning into octanol.
Aqueous Solubility HigherLowerThe polar, ionizable carboxylic acid group enhances water solubility through hydrogen bonding. The ester is less polar.
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe carboxylic acid has a hydroxyl group that can donate a hydrogen bond, while the ester's carbonyl can only accept one.

This fundamental trade-off is a critical consideration in drug design. While increased lipophilicity can enhance membrane permeability and cell uptake, it may also decrease aqueous solubility, potentially leading to formulation challenges and an increased risk of binding to off-target hydrophobic pockets.[4]

The Pharmacokinetic (ADME) Implications of Methylation

The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is heavily influenced by its chemical structure. The methylation of a carboxylic acid to an ester can be a deliberate strategy to modulate these pharmacokinetic parameters.[5][6][7][8]

Absorption and Distribution

The increased lipophilicity of methyl 2-amino-2-(4-methylphenyl)acetate is predicted to enhance its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, via passive diffusion.[5] This can lead to improved oral bioavailability. However, this is not always straightforward. In some cases, the presence of a free carboxylate anion is crucial for interaction with uptake transporters, and its removal can paradoxically decrease absorption.[9]

The distribution of the two analogs will also differ. The more lipophilic ester may accumulate to a greater extent in fatty tissues, potentially leading to a larger volume of distribution and a longer duration of action, but also a risk of prolonged side effects.

Metabolism: The Prodrug Strategy

Methyl 2-amino-2-(4-methylphenyl)acetate can be considered a prodrug of its carboxylic acid analog.[10][11][12] Ester groups are readily hydrolyzed by esterase enzymes present in the plasma, liver, and other tissues to release the active carboxylic acid.[10][13] This strategy is often employed to:

  • Enhance Bioavailability: By masking a polar group, the prodrug can be more readily absorbed, after which it is converted to the active form.[12]

  • Improve Stability: Carboxylic acids can sometimes be chemically unstable in certain formulations, and conversion to an ester can mitigate this.

  • Prolong Duration of Action: A slow, controlled hydrolysis of the ester can lead to a sustained release of the active drug.[10]

However, the rate of hydrolysis is a critical factor.[9] Rapid hydrolysis in the gut or plasma can lead to high first-pass metabolism, negating the benefits of the prodrug approach. Conversely, if hydrolysis is too slow, the drug may not reach therapeutic concentrations at the target site.

Excretion

The more polar, water-soluble carboxylic acid analog is more likely to be efficiently eliminated by the kidneys. The lipophilic ester, on the other hand, might be more prone to reabsorption in the renal tubules, potentially leading to a longer half-life.

Pharmacodynamic Considerations: Target Engagement

The "magic methyl" effect is not limited to pharmacokinetics; it can also directly impact how a molecule interacts with its biological target.[1][4]

  • Binding Affinity: If the target's binding pocket has a hydrophobic region, the addition of the methyl group on the ester could lead to favorable van der Waals interactions, increasing binding affinity and potency.[4] It has been suggested that a single, well-placed methyl group can boost potency by up to 10-fold.[1]

  • Selectivity: The subtle change in size and shape introduced by the methyl group can improve selectivity for the intended target over other related proteins, thereby reducing off-target side effects.

  • Receptor Interaction: In cases where the carboxylic acid group is essential for binding (e.g., through forming a salt bridge with a positively charged amino acid residue in the active site), the methyl ester will be inactive until it is hydrolyzed to the free acid.

Synthetic Accessibility

Both 2-amino-2-(p-tolyl)acetic acid and its methyl ester are readily accessible synthetic intermediates.[2][14] The unmethylated analog is used in the synthesis of various compounds, including potential anti-cancer agents that inhibit glutaminase.[14][15] The synthesis of the methyl ester from the carboxylic acid is a standard esterification reaction (e.g., using methanol under acidic conditions like with thionyl chloride or sulfuric acid). The synthesis of the parent amino acid can be achieved through methods like the Strecker synthesis from p-tolualdehyde.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two analogs, a series of standardized in vitro experiments are necessary.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To quantify and compare the lipophilicity of the methylated and unmethylated analogs.

Methodology:

  • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of flasks containing a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4.

  • Spike a known amount of the stock solution into each flask.

  • Secure the flasks on a shaker and agitate for 24 hours at room temperature to allow for partitioning equilibrium to be reached.

  • Centrifuge the flasks to ensure complete separation of the two phases.

  • Carefully collect samples from both the n-octanol and the aqueous (PBS) layers.

  • Analyze the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of this value.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of the methyl ester to hydrolysis by metabolic enzymes and compare its stability to the unmethylated analog.

Methodology:

  • Thaw pooled human liver microsomes (HLM) on ice.

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (methyl ester or carboxylic acid), and HLM.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Include control incubations: one without NADPH to assess non-enzymatic degradation and one with a known stable compound as a positive control.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of the metabolite (the carboxylic acid) using LC-MS/MS.

  • Plot the natural log of the percentage of the parent compound remaining versus time to determine the half-life (t½) and intrinsic clearance.

Visualization of the Drug Design Workflow

The decision to methylate a lead compound is a key step in the optimization process. The following diagram illustrates a typical workflow.

workflow cluster_0 Initial Screening & Hit Identification cluster_1 Lead Optimization Strategy cluster_2 Comparative Evaluation cluster_3 Outcome Hit Hit Compound (e.g., 2-amino-2-(p-tolyl)acetic acid) Decision Assess Physicochemical & ADME Properties Hit->Decision Assays In Vitro & In Vivo Assays - Solubility - LogP - Metabolic Stability - Permeability - Target Affinity Hit->Assays Baseline Methylation Methylation Strategy (Prodrug Approach) Decision->Methylation Poor Permeability or High First-Pass Metabolism Analog Synthesize Methyl Ester (Methyl 2-amino-2-(4-methylphenyl)acetate) Methylation->Analog Analog->Assays Data Analyze Comparative Data Assays->Data Selection Select Candidate for Further Development Data->Selection

Caption: A workflow for evaluating a methylation strategy in lead optimization.

Conclusion and Future Perspectives

The comparison between methyl 2-amino-2-(4-methylphenyl)acetate and its unmethylated analog, 2-amino-2-(p-tolyl)acetic acid, serves as a classic illustration of fundamental principles in medicinal chemistry. The addition of a single methyl group via esterification can act as a powerful tool to enhance lipophilicity and modulate ADME properties, often through a prodrug mechanism.[5][10] This modification can significantly improve a drug candidate's potential by overcoming barriers such as poor absorption or rapid metabolism.[5]

However, this strategy is not without its challenges. The rate of in vivo hydrolysis must be finely tuned to ensure the timely release of the active compound.[9] Furthermore, the increased lipophilicity can sometimes lead to unforeseen issues with solubility or off-target toxicity.[4] The decision to pursue a methylation or prodrug strategy must be data-driven, relying on rigorous comparative in vitro and in vivo studies. As our understanding of drug metabolism and transport continues to evolve, the "magic methyl" and other subtle modifications will remain essential tools in the rational design of safer and more effective medicines.

References

  • Hilaris Publisher. The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Available from: [Link]

  • Wang, S., et al. (2022). Impact of DNA methylation on ADME gene expression, drug disposition, and efficacy. Drug Metabolism Reviews, 54(2), 194-206. Available from: [Link]

  • de L. Martins, M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. Available from: [Link]

  • Singh, A., & Sharma, P. (2020). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ResearchGate. Available from: [Link]

  • Sharma, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). Available from: [Link]

  • Ferreira, L., et al. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14357-14413. Available from: [Link]

  • de Wildt, S. N., et al. (2013). Epigenetic Regulation of ADME-Related Genes: Focus on Drug Metabolism and Transport. Clinical Pharmacology & Therapeutics, 94(3), 359-361. Available from: [Link]

  • Majumdar, S., et al. (2000). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 16(5), 441-452. Available from: [Link]

  • Al-Ghananeem, A. M. Organic Pharmaceutical Chemistry: Prodrugs. University of Kentucky. Available from: [Link]

  • Chemsrc. methyl 2-(2-amino-4-methylphenyl)acetate. Available from: [Link]

  • Bian, J., et al. (2023). Impact of individual factors on DNA methylation of drug metabolism genes: A systematic review. Environmental and Molecular Mutagenesis, 64(7), 401-415. Available from: [Link]

  • Fisel, P., et al. (2016). DNA Methylation of ADME Genes. Clinical Pharmacology & Therapeutics, 99(5), 512-527. Available from: [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. Available from: [Link]

  • da Silva, A. C., et al. (2025). Current Trends in Clinical Trials of Prodrugs. Pharmaceuticals, 18(2), 245. Available from: [Link]

  • Al-Majdoub, Z. M., et al. (2020). A Review of Pharmacokinetic Parameters of Metabolites and Prodrugs. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-(4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for Methyl 2-amino-2-(4-methylphenyl)acetate (CAS No. 179814-89-2) was not publicly available at the time of writing. The following recommendations are based on the known hazards of structurally analogous aromatic amines and acetate esters.[1] It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to conduct a thorough risk assessment before commencing any work.

Hazard Assessment: Understanding the "Why" Behind the Protection

Methyl 2-amino-2-(4-methylphenyl)acetate is an aromatic amine and an acetate ester. Structurally similar compounds consistently exhibit a clear hazard profile, which informs our selection of Personal Protective Equipment (PPE). The primary anticipated hazards include:

  • Skin Irritation: Aromatic amines can be irritants and may be absorbed through the skin.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.

  • Respiratory Irritation: If the compound is a fine powder, inhalation may cause irritation to the respiratory tract.

Given these potential hazards, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice. The causality is clear: we select specific barriers to mitigate direct contact with skin, eyes, and the respiratory system, thereby preventing irritation and potential systemic effects.

Core Personal Protective Equipment (PPE)

The following PPE is mandatory for handling Methyl 2-amino-2-(4-methylphenyl)acetate in a laboratory setting.

Eye and Face Protection
  • Standard Operations: At a minimum, chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards must be worn. These provide a seal around the eyes, offering protection from splashes and airborne particles, which is superior to standard safety glasses.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

Skin and Body Protection
  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and snug-fitting cuffs is required. The cuffs should be tucked into the gloves to create a continuous barrier. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: The choice of glove material is critical for effective protection.

    • Material Selection: Nitrile gloves are a suitable initial choice for incidental contact due to their good resistance to a range of chemicals and their tendency to tear visibly when punctured.[2] For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[3] Always consult a chemical resistance chart for specific breakthrough times.[4]

    • Proper Technique: Double-gloving is a recommended practice, especially when handling potent compounds. This allows the outer glove to be removed and disposed of immediately upon contamination, minimizing the risk of cross-contamination.[5] Gloves should be inspected for any defects before use and changed immediately if contaminated or after a maximum of two hours of continuous use.[6]

  • Apparel: Full-length pants and closed-toe shoes are mandatory. Sandals, perforated shoes, or shorts offer no protection and are not permitted in the laboratory.[7]

Respiratory Protection
  • Engineering Controls as Primary Defense: The primary method for controlling respiratory exposure is through engineering controls. All weighing and handling of powdered Methyl 2-amino-2-(4-methylphenyl)acetate must be conducted within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[8]

  • When Respirators are Necessary: If engineering controls are not feasible or during a spill cleanup where dust concentrations may be high, respiratory protection is required. A NIOSH-approved respirator with P95 or P100 particulate filters is recommended. For operations that may generate vapors, a combination cartridge (e.g., organic vapor/particulate) should be used. All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE; it encompasses the entire workflow from preparation to disposal.

PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is designed to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat and any required apron.

    • Put on your safety goggles or face shield.

    • Put on your respirator (if required).

    • Wash hands thoroughly.

    • Put on the inner pair of gloves.

    • Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[5]

  • Doffing (Taking Off):

    • Remove the outer, contaminated gloves.

    • Remove the lab coat and apron, turning it inside out as you remove it.

    • Remove safety goggles or face shield.

    • Remove the inner gloves using a proper removal technique to avoid skin contact.[9]

    • Remove respirator (if worn).

    • Wash hands and any exposed skin thoroughly with soap and water.[7]

Disposal Plan
  • Contaminated PPE: All disposable PPE, including gloves, bench pads, and disposable lab coats, that comes into contact with Methyl 2-amino-2-(4-methylphenyl)acetate is considered chemical waste.

  • Waste Collection: This contaminated waste should be collected in a dedicated, clearly labeled, and sealed waste bag or container within the fume hood.

  • Final Disposal: The sealed container must be disposed of through your institution's hazardous waste management program. Do not mix with regular trash.

Summary and Visual Guides

PPE Summary Table
PPE CategoryRecommended EquipmentKey Considerations
Eye/Face Protection Chemical safety goggles (minimum). Face shield over goggles for high splash risk.Must provide a seal around the eyes.
Skin Protection Nitrile gloves (double-gloved). Chemically resistant lab coat. Closed-toe shoes and long pants.Check glove compatibility and change frequently.[2][6] Ensure no skin is exposed.
Respiratory Protection Not required if handled exclusively in a fume hood. NIOSH-approved respirator with particulate filters for spill cleanup or poor ventilation.Engineering controls are the primary line of defense.[8] Fit-testing is mandatory for respirator use.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Methyl 2-amino-2-(4-methylphenyl)acetate start Start: Assess Task task_type What is the nature of the task? start->task_type routine_handling Routine Handling (Weighing, small-scale reactions) task_type->routine_handling Routine spill_cleanup Spill or Aerosol Generation task_type->spill_cleanup Spill / High Risk fume_hood Work in Fume Hood? routine_handling->fume_hood ppe_spill Enhanced PPE: - Neoprene/Butyl Gloves - Goggles & Face Shield - Chem-Resistant Apron - NIOSH Respirator (P100) spill_cleanup->ppe_spill ppe_routine Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat end Proceed with Task ppe_routine->end fume_hood->ppe_routine Yes no_hood Warning: High-Risk Procedure. Re-evaluate or use respiratory protection. fume_hood->no_hood No ppe_spill->end

Caption: Decision workflow for PPE selection based on task risk.

References

  • University of Wisconsin-Madison. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from UCSB Environmental Health & Safety. [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of Methyl (2-amino-phenyl)-acetate. Retrieved from Capot Chemical. [Link]

  • Airgas. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from Airgas. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from University of Delaware Environmental Health and Safety. [Link]

  • ABL Distribution. (n.d.). Chemical Resistance Glove Guide. Retrieved from ABL Distribution. [Link]

  • LLG. (n.d.). LLG-Gloves Nitrile Chemical Resistance List. Retrieved from LLG. [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. [Link]

  • Carnegie Mellon University. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from Carnegie Mellon University Environmental Health & Safety. [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from Utah State University Environmental Health and Safety. [Link]

  • University of Wisconsin-Madison. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from UW-Madison Department of Chemistry. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.